Technical Documentation Center

2,2-Diethyl-1-pentanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2-Diethyl-1-pentanol
  • CAS: 14202-62-1

Core Science & Biosynthesis

Foundational

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Chemical Properties of 2,2-Diethyl-1-pentanol Introduction 2,2-Diethyl-1-pentanol (CAS No. 14202-62-1) is a branched-chain primary alcohol.[1] Its structure, featuring a quaternary carb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2,2-Diethyl-1-pentanol

Introduction

2,2-Diethyl-1-pentanol (CAS No. 14202-62-1) is a branched-chain primary alcohol.[1] Its structure, featuring a quaternary carbon atom at the C2 position, imparts unique steric and physicochemical properties that distinguish it from its linear isomers. This guide provides a comprehensive overview of the known and predicted chemical properties of 2,2-Diethyl-1-pentanol, its synthesis, and potential applications, with a focus on its relevance to researchers in the pharmaceutical sciences. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and draws logical inferences from structurally related compounds to offer a scientifically grounded perspective.

Physicochemical Properties

The highly branched structure of 2,2-Diethyl-1-pentanol significantly influences its physical properties. The presence of two ethyl groups on the second carbon atom creates a sterically hindered environment around the hydroxyl group.

Core Identifiers and Computed Properties

A summary of the key identifiers and computed physical properties for 2,2-Diethyl-1-pentanol is presented in the table below.[1]

PropertyValueSource
IUPAC Name 2,2-diethylpentan-1-olPubChem[1]
CAS Number 14202-62-1PubChem[1]
Molecular Formula C₉H₂₀OPubChem[1]
Molecular Weight 144.25 g/mol PubChem[1]
Canonical SMILES CCCC(CC)(CC)COPubChem[1]
InChI Key PHSORZZLPKIHMG-UHFFFAOYSA-NPubChem[1]
Predicted Physical State and Solubility

Based on the properties of analogous branched alcohols, such as 2,3-dimethyl-1-pentanol which is a colorless liquid at room temperature, 2,2-Diethyl-1-pentanol is also expected to be a colorless liquid.[2] The hydroxyl group allows for hydrogen bonding, suggesting some solubility in polar solvents. However, the substantial C9 alkyl chain would confer significant hydrophobic character. Therefore, it is predicted to have limited solubility in water but good solubility in common organic solvents like ethanol, ether, and acetone. This is consistent with the observed moderate water solubility of isomers like 2,2-dimethyl-1-pentanol, which is attributed to the balance between the hydrophilic hydroxyl group and the hydrophobic carbon chain.[3]

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would be expected to show a characteristic signal for the -CH₂OH protons, a triplet for the terminal methyl protons of the pentyl chain, and complex overlapping multiplets for the numerous methylene protons.

  • ¹³C NMR: The carbon spectrum would be distinguished by a signal for the primary alcohol carbon (-CH₂OH) at approximately 60-70 ppm, a quaternary carbon signal, and several signals in the aliphatic region for the other carbon atoms.

  • IR Spectroscopy: The infrared spectrum would prominently feature a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol. C-H stretching vibrations would be observed just below 3000 cm⁻¹, and a C-O stretching band would appear in the 1000-1200 cm⁻¹ region.

  • Mass Spectrometry: Electron ionization mass spectrometry would likely show a weak or absent molecular ion peak due to the instability of the tertiary alcohol cation that could be formed upon rearrangement. Fragmentation would be expected to occur via cleavage alpha to the oxygen atom and loss of alkyl groups.

Synthesis of 2,2-Diethyl-1-pentanol

A robust and common method for the synthesis of primary alcohols such as 2,2-Diethyl-1-pentanol is the Grignard reaction, a powerful tool for carbon-carbon bond formation.[4]

Proposed Synthetic Pathway: Grignard Reaction

The synthesis would involve the reaction of a Grignard reagent with formaldehyde. A plausible route is the reaction of 2,2-diethylpentylmagnesium bromide with formaldehyde.

Synthesis of 2,2-Diethyl-1-pentanol cluster_workup Workup Step reactant1 2,2-Diethyl-1-bromopentane reactant4 Formaldehyde (HCHO) intermediate 2,2-Diethylpentylmagnesium bromide (Grignard Reagent) reactant1->intermediate Formation of Grignard Reagent reactant2 Magnesium (Mg) reactant2->intermediate Formation of Grignard Reagent reactant3 Diethyl Ether (solvent) reactant3->intermediate Formation of Grignard Reagent reactant5 Aqueous Acid Workup (e.g., H₃O⁺) product 2,2-Diethyl-1-pentanol reactant4->product Nucleophilic Attack intermediate->product Nucleophilic Attack

Caption: Proposed Grignard synthesis of 2,2-Diethyl-1-pentanol.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on standard Grignard syntheses.[5] All glassware must be rigorously dried, and anhydrous solvents should be used, as Grignard reagents are highly reactive with water.

  • Preparation of the Grignard Reagent:

    • In a three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether.

    • A solution of 2,2-diethyl-1-bromopentane in anhydrous diethyl ether is added dropwise from the dropping funnel. A crystal of iodine may be added to initiate the reaction.

    • The reaction is typically exothermic and should be controlled by the rate of addition. Once the reaction is complete, the solution of the Grignard reagent will be a grayish color.

  • Reaction with Formaldehyde:

    • A source of dry formaldehyde gas (e.g., from the depolymerization of paraformaldehyde) is bubbled through the stirred Grignard solution, or the Grignard reagent is added to a solution of formaldehyde in an appropriate solvent. The reaction is exothermic and should be cooled in an ice bath.

  • Workup:

    • The reaction mixture is quenched by slow addition to a cold aqueous acid solution (e.g., dilute sulfuric acid or ammonium chloride).

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation.

  • Purification:

    • The crude product is purified by vacuum distillation to yield pure 2,2-Diethyl-1-pentanol.

Applications in a Research and Drug Development Context

While specific applications of 2,2-Diethyl-1-pentanol in drug development are not documented, its structural features suggest potential utility in several areas:

  • Specialty Solvent: Like other branched alcohols, it could serve as a solvent for specific, poorly soluble organic compounds in synthesis or formulation.[6] The steric hindrance may also modulate reaction pathways when used as a solvent.

  • Synthetic Intermediate: The hydroxyl group can be converted into other functional groups, making it a potential starting material or intermediate for the synthesis of more complex molecules.[6] For instance, it can be oxidized to an aldehyde or a carboxylic acid, or used to form esters and ethers.

  • Fragment-Based Drug Design: Small, sterically demanding molecules can be valuable probes in fragment-based screening to identify novel binding pockets in protein targets.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,2-Diethyl-1-pentanol is classified with the following hazards:

  • H315: Causes skin irritation[1]

  • H318: Causes serious eye damage[1]

  • H335: May cause respiratory irritation[1]

Standard laboratory safety precautions for handling irritant chemicals should be observed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7][8] Work should be conducted in a well-ventilated area or a chemical fume hood.[7]

Conclusion

2,2-Diethyl-1-pentanol is a structurally interesting branched primary alcohol. While comprehensive experimental data is scarce, its properties and reactivity can be reliably predicted based on fundamental chemical principles and comparison with its isomers. Its synthesis via the Grignard reaction is a standard and effective method. For researchers in drug development and organic synthesis, 2,2-Diethyl-1-pentanol represents a potentially useful, sterically hindered building block and specialty solvent. Further research into its specific properties and applications is warranted.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Discovering 1-Pentanol: Properties and Benefits for Pharmaceutical Synthesis. [Link]

  • Solubility of Things. 2,2-Dimethyl-1-pentanol. [Link]

  • PubChem. 2,2-Diethyl-1-pentanol. [Link]

  • Shaalaa. How would you use a grignard reaction on an aldehyde or ketone to synthesize the following compounds? (a) 2-pentanol (b) 1-butanol (c) 1-phenylcyclohexanol (d) diphenylmethanol. [Link]

  • PubChem. 2,3-Dimethyl-1-pentanol. [Link]

  • NIST. 1-Pentanol, 2,2-dimethyl-. [Link]

  • ChemSynthesis. 2,2-dimethyl-1-pentanol. [Link]

  • NIST. 1-Pentanol, 2,2-dimethyl-. [Link]

  • Carl ROTH. Safety Data Sheet: 1-Pentanol. [Link]

  • Filo. What is the major product or \xrightarrow { \text { Br } } \xrightarrow {.. - Filo. [Link]

  • PrepChem. Preparation of 2-methyl-2-pentanol. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2,2-Diethyl-1-pentanol (CAS: 14202-62-1)

For Researchers, Scientists, and Drug Development Professionals Foreword This guide provides a comprehensive technical overview of 2,2-diethyl-1-pentanol, a sterically hindered primary alcohol. While this compound is not...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 2,2-diethyl-1-pentanol, a sterically hindered primary alcohol. While this compound is not extensively documented in publicly accessible literature, this document synthesizes available data, draws logical inferences from structurally related molecules, and proposes detailed experimental protocols to empower researchers in their scientific endeavors. We will delve into its chemical and physical properties, propose robust synthetic routes, explore its expected reactivity, and discuss potential applications, particularly within the realm of medicinal chemistry and drug development.

Chemical Identity and Physical Properties

2,2-Diethyl-1-pentanol is a nine-carbon branched-chain alcohol. Its structure is characterized by a quaternary carbon at the C2 position, substituted with two ethyl groups, which imparts significant steric hindrance around the primary hydroxyl group.

PropertyValueSource
CAS Number 14202-62-1[1]
IUPAC Name 2,2-diethylpentan-1-ol[1]
Molecular Formula C₉H₂₀O[1]
Molecular Weight 144.25 g/mol [1]
Boiling Point 183.8 °C at 760 mmHg
Flash Point 71.1 °C
Density 0.825 g/cm³
SMILES CCCC(CC)(CC)CO[1]
InChI InChI=1S/C9H20O/c1-4-7-9(5-2,6-3)8-10/h10H,4-8H2,1-3H3[1]

Structure:

Caption: 2D Structure of 2,2-Diethyl-1-pentanol

Proposed Synthetic Routes

Route 1: Grignard Reaction with a Hindered Ketone

This approach involves the reaction of a propyl Grignard reagent with diethyl ketone to form a tertiary alcohol, followed by a hydroboration-oxidation to yield the desired primary alcohol. However, a more direct approach would be the reaction of an appropriate Grignard reagent with a suitable aldehyde. A plausible, though likely challenging, route would be the Grignard reaction of propylmagnesium bromide with 2,2-diethylpentanal. Given the steric hindrance, this reaction may require forcing conditions.

A more reliable two-step approach starting from diethyl ketone is outlined below.

Workflow for Grignard-based Synthesis

diethyl_ketone Diethyl Ketone grignard_reaction Grignard Reaction (Anhydrous Ether/THF) diethyl_ketone->grignard_reaction propyl_grignard Propylmagnesium Bromide propyl_grignard->grignard_reaction tertiary_alcohol 3-Ethyl-3-hexanol grignard_reaction->tertiary_alcohol dehydration Dehydration (H2SO4, heat) tertiary_alcohol->dehydration alkene 3-Ethyl-2-hexene dehydration->alkene hydroboration Hydroboration-Oxidation 1. BH3-THF 2. H2O2, NaOH alkene->hydroboration final_product 2,2-Diethyl-1-pentanol hydroboration->final_product

Caption: Proposed Grignard-based synthesis of 2,2-diethyl-1-pentanol.

Step-by-Step Protocol:

  • Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), magnesium turnings are covered with anhydrous diethyl ether or THF. A small crystal of iodine can be added to initiate the reaction. 1-Bromopropane is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]

  • Grignard Reaction: The Grignard solution is cooled to 0 °C, and a solution of diethyl ketone in anhydrous ether/THF is added dropwise.[2] The reaction is then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude 3-ethyl-3-hexanol.

  • Dehydration: The crude tertiary alcohol is heated with a catalytic amount of a strong acid, such as sulfuric acid, to induce dehydration and form 3-ethyl-2-hexene.

  • Hydroboration-Oxidation: The resulting alkene is then subjected to hydroboration using a borane-THF complex, followed by oxidation with hydrogen peroxide and sodium hydroxide to yield the final product, 2,2-diethyl-1-pentanol, as an anti-Markovnikov addition product.

Route 2: Reduction of 2,2-Diethylpentanoic Acid

This method involves the synthesis of the corresponding carboxylic acid followed by its reduction to the primary alcohol. This is often a more reliable method for preparing sterically hindered primary alcohols.

Workflow for Carboxylic Acid Reduction

start 2-Bromopentane grignard_formation Mg, Et2O start->grignard_formation grignard sec-Pentylmagnesium bromide grignard_formation->grignard carboxylation 1. CO2 2. H3O+ grignard->carboxylation acid 2-Methylpentanoic acid carboxylation->acid alpha_alkylation 1. LDA, THF, -78 °C 2. Ethyl Iodide (2 equiv.) acid->alpha_alkylation diethyl_acid 2,2-Diethylpentanoic acid alpha_alkylation->diethyl_acid reduction LiAlH4, THF then H3O+ workup diethyl_acid->reduction product 2,2-Diethyl-1-pentanol reduction->product

Caption: Proposed synthesis via reduction of the corresponding carboxylic acid.

Step-by-Step Protocol:

  • Synthesis of 2,2-Diethylpentanoic Acid: A potential route to this acid involves the α-alkylation of a simpler carboxylic acid. For instance, pentanoic acid can be deprotonated at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by sequential alkylation with two equivalents of an ethyl halide (e.g., ethyl iodide). Alternatively, synthesis from 3-methyl-2-pentene via carbonylation has been reported to yield C7 carboxylic acid isomers, including 2,2-dimethylpentanoic acid, suggesting a similar route could be adapted.[3]

  • Reduction to 2,2-Diethyl-1-pentanol: The 2,2-diethylpentanoic acid is then reduced to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as milder reducing agents like sodium borohydride are generally ineffective for reducing carboxylic acids.[4] The reaction is typically carried out in an anhydrous ether solvent like THF, followed by a careful aqueous workup to quench the excess hydride and hydrolyze the aluminum salts.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

    • A singlet for the two protons of the -CH₂OH group, likely deshielded by the adjacent oxygen, appearing around 3.3-3.6 ppm.[5]

    • A complex multiplet for the eight methylene protons of the two ethyl groups and the propyl chain.

    • Two triplets for the nine methyl protons of the two ethyl groups and the propyl chain.

    • A broad singlet for the hydroxyl proton, the chemical shift of which will be concentration and solvent-dependent.[5]

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton.

    • The carbon of the -CH₂OH group is expected to appear in the range of 60-70 ppm.[6]

    • The quaternary carbon at the C2 position will be significantly downfield.

    • Several signals in the aliphatic region for the methylene and methyl carbons.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will likely show fragmentation patterns characteristic of branched alcohols. A prominent peak corresponding to the loss of a water molecule from the molecular ion is expected. Fragmentation of the alkyl chains will also be observed.

Reactivity and Synthetic Utility

The significant steric hindrance at the α- and β-positions of 2,2-diethyl-1-pentanol dictates its reactivity.

  • Oxidation: Oxidation of this primary alcohol to the corresponding aldehyde, 2,2-diethylpentanal, would require mild oxidizing agents such as pyridinium chlorochromate (PCC) to avoid over-oxidation to the carboxylic acid.[7][8] Stronger oxidizing agents like chromic acid would likely lead to the carboxylic acid.

  • Etherification: The Williamson ether synthesis, which proceeds via an Sₙ2 mechanism, is expected to be very slow and inefficient with 2,2-diethyl-1-pentanol as the nucleophile due to steric hindrance.[9][10][11] Alternative methods for the synthesis of sterically hindered ethers, such as reductive etherification, may be more successful.[12]

  • Esterification: Fischer esterification, the acid-catalyzed reaction with a carboxylic acid, is also likely to be slow due to the steric bulk around the hydroxyl group.[13][14] The use of more reactive acylating agents, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base would likely be a more effective method for ester formation.

Potential Applications in Research and Drug Development

While there are no specific documented applications of 2,2-diethyl-1-pentanol in drug development, its structural features suggest several areas of potential interest.

  • As a Bulky Lipophilic Moiety: The highly branched alkyl chain provides a significant lipophilic character. In medicinal chemistry, the introduction of such groups can be used to modulate the pharmacokinetic properties of a drug candidate, such as its solubility, membrane permeability, and metabolic stability.

  • As a Synthetic Intermediate: The primary alcohol functionality, although sterically hindered, can be a handle for further synthetic transformations. It could be used to introduce a bulky, non-polar fragment into a larger molecule.

  • Potential Biological Activity: Some long-chain branched alcohols have shown antimicrobial or cytotoxic activity.[15][16] It would be of interest to screen 2,2-diethyl-1-pentanol for such activities. Branched-chain higher alcohols are also being investigated as potential biofuels.[17][18][19]

Analytical Methodology

Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique for the analysis of 2,2-diethyl-1-pentanol.

Proposed GC-MS Protocol:

  • Column: A mid-polarity column, such as a DB-624 or equivalent, would be a good starting point.[20]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[20]

  • Oven Program: A temperature gradient starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 220 °C) would be necessary to elute this relatively high-boiling alcohol.[20]

  • Injection: Split injection would be appropriate to avoid overloading the column.[20]

  • MS Detection: Electron ionization (EI) at 70 eV with a mass scan range of m/z 30-300.[20]

This method would allow for the separation of 2,2-diethyl-1-pentanol from other components and its identification based on its mass spectrum. For quantitative analysis, the use of an internal standard would be necessary.

Safety and Handling

According to available safety data, 2,2-diethyl-1-pentanol is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[1]

  • Handling: Should be handled in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

2,2-Diethyl-1-pentanol represents an interesting, yet under-explored, chemical entity. Its significant steric hindrance presents both challenges and opportunities in synthesis and application. This guide has provided a framework for its synthesis, characterization, and potential utility based on established chemical principles and data from analogous compounds. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this unique molecule.

References

  • PubChem. 2,2-Diethyl-1-pentanol. National Center for Biotechnology Information. [Link]

  • ChemBK. 2,2-Dimethylpentanoic acid. [Link]

  • Lu, X., et al. (2012). Branched-chain higher alcohols. Advances in Biochemical Engineering/Biotechnology, 128, 101-118.
  • Masterson, D.S. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • ResearchGate. Determination of alcohol content with GC-MS Methods. [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Chemistry LibreTexts. (2025). 14.11: ¹H-NMR and ¹³C-NMR of Alcohols and Phenols. [Link]

  • PubMed Central. (2014). Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. Molecules, 19(9), 15004–15025.
  • Chemistry Steps. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • PubMed. (2012). Branched-chain higher alcohols. Advances in Biochemical Engineering/Biotechnology, 128, 101-118.
  • Organic Chemistry Tutor. (2023). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. YouTube. [Link]

  • Google Patents. (1996).
  • AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. [Link]

  • Wikipedia. (2024). Williamson ether synthesis. [Link]

  • Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • ResearchGate. Synthesis and Antimicrobial activity of steroidal C-20 tertiary alcohols with vinyl side chain.
  • PubMed. (2009). [Biological activity of a new series of tertiary alcohols]. Antibiotiki i khimioterapiia = Antibiotics and chemoterapy [sic], 54(7-8), 21–24.
  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • Chemistry Steps. (2024). Reduction of Carboxylic Acids. [Link]

  • Google Patents. (2019). Simultaneous and rapid determination of nine alcohol compounds in alcohol by GC-MS.
  • RSC Publishing. (2014). Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli. Metabolic Engineering, 25, 1-8.
  • SlidePlayer. 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. [Link]

  • PubMed. (2012). Branched-chain higher alcohols. [Link]

  • DTIC. (2002). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

  • Homework.Study.com. A chemist in need of 2,2-dimethylpentanoic acid decided to synthesize some by reaction of... [Link]

  • ChemRxiv. (2020).
  • University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link]

  • Chromatography Forum. (2019). Alcohol Method Development by GC-MS. [Link]

  • Chemistry Steps. PCC Oxidation Mechanism. [Link]

  • OpenOChem Learn. Alcohols. [Link]

  • YouTube. (2020). PCC oxidation of alcohols. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

  • Google Patents. (1964). Process for making grignard reagents.
  • PubMed. (2007). Hydrogels Formed by Crosslinked Poly(vinyl alcohol) as Sustained Drug Delivery Systems. Journal of Pharmaceutical Sciences, 96(11), 3047-3057.
  • MDPI. (2023). Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and 2-Octyl Cyanoacrylate Mixture Adhesives for Topical Wound Closure. Polymers, 15(9), 2101.
  • University of Toronto. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • YouTube. (2021). NMR of ethanol with ¹H and ¹³C | Analytical chemistry | meriSTEM. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • YouTube. (2019). Carboxylic Acids to Alcohols, Part 4: LiAlH4. [Link]

  • ALS Environmental. Determination of C12-C14 Fatty Alcohols in Aqueous Matrices by GC-MS. [Link]

  • Chemguide. REDUCTION OF CARBOXYLIC ACIDS. [Link]

  • PubMed Central. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Frontiers in Chemistry, 5, 53.
  • University of Missouri–St. Louis. Fischer Esterification. [Link]

  • BYJU'S. Fischer Esterification Detailed Mechanism. [Link]

Sources

Foundational

Technical Synthesis Guide: 2,2-Diethyl-1-pentanol

Executive Summary & Strategic Rationale The synthesis of 2,2-diethyl-1-pentanol (CAS: 14202-62-1) presents a specific challenge in organic synthesis: the construction of a quaternary carbon center adjacent to a hydroxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2,2-diethyl-1-pentanol (CAS: 14202-62-1) presents a specific challenge in organic synthesis: the construction of a quaternary carbon center adjacent to a hydroxyl group. Unlike linear fatty alcohols, the geminal diethyl substitution at the


-position introduces significant steric bulk, rendering standard nucleophilic substitutions (SN2) on precursors difficult and making the corresponding carboxylic acid derivatives resistant to hydrolysis.

This guide rejects the conventional "Grignard-Carboxylation" route (which suffers from elimination side-reactions during tertiary halide formation) in favor of a Sequential Nitrile Alkylation & Reductive Cleavage pathway. This approach offers superior atom economy, avoids unstable tertiary halide intermediates, and utilizes the DIBAL-H reduction strategy to bypass the kinetically sluggish hydrolysis of sterically hindered amides.

Key Chemical Attributes
ParameterSpecification
IUPAC Name 2,2-Diethylpentan-1-ol
Molecular Formula

Molecular Weight 144.25 g/mol
Key Structural Feature

-Quaternary Center (Neo-structure)
Primary Challenge Steric hindrance impeding carbonyl attack

Retrosynthetic Analysis

The logical disconnection relies on the stability of the nitrile anion. By utilizing 2-ethylbutyronitrile as the scaffold, we can install the propyl chain via enolate alkylation. The resulting quaternary nitrile is then chemically reduced to the aldehyde (avoiding the carboxylic acid state entirely) and subsequently to the alcohol.

Retrosynthesis Target 2,2-Diethyl-1-pentanol (Target) Aldehyde 2,2-Diethylpentanal (Intermediate) Target->Aldehyde Reduction (NaBH4) Nitrile 2,2-Diethylpentanenitrile (Quaternary Precursor) Aldehyde->Nitrile Partial Reduction (DIBAL-H) Start 2-Ethylbutyronitrile (Starting Material) Nitrile->Start α-Alkylation (LDA/THF) Propyl 1-Iodopropane (Electrophile) Nitrile->Propyl

Figure 1: Retrosynthetic disconnection showing the Nitrile-Aldehyde-Alcohol pathway.

Detailed Experimental Protocol

Phase 1: Construction of the Quaternary Center

Objective: Synthesis of 2,2-Diethylpentanenitrile. Mechanism:


 Alkylation of a lithiated nitrile anion.

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Ethylbutyronitrile 1.0 Substrate
LDA (Lithium Diisopropylamide) 1.1 Non-nucleophilic Base
1-Iodopropane 1.2 Electrophile
THF (Anhydrous) Solvent Medium (0.5 M)

| DMPU | 2.0 | Co-solvent (optional for rate) |

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add LDA (2.0 M in THF/heptane) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

    • Mechanistic Note: The

      
      -proton of 2-ethylbutyronitrile is removed to form the ketenimine-like anion.
      
  • Substrate Addition: Add 2-Ethylbutyronitrile dropwise. Stir at -78°C for 45 minutes to ensure complete metallation.

  • Alkylation: Add 1-Iodopropane (freshly distilled) slowly.

    • Critical Control Point: The reaction is sluggish due to sterics. After addition, allow the mixture to warm slowly to room temperature over 4 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure. The quaternary nitrile is stable and volatile.

Phase 2: Selective Reduction to Aldehyde

Objective: Conversion to 2,2-Diethylpentanal. Rationale: Direct hydrolysis of the nitrile to the acid requires harsh conditions (


/160°C) due to the adjacent quaternary center. Reduction to the aldehyde using DIBAL-H is milder and higher yielding.

Protocol:

  • Setup: Dissolve the purified nitrile (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene (0.2 M) under Argon. Cool to -78°C .

  • Reduction: Add DIBAL-H (1.2 equiv, 1.0 M in hexanes) dropwise over 30 minutes.

    • Mechanism:[1][2] DIBAL-H coordinates to the nitrile nitrogen, delivering a hydride to the carbon to form a stable aluminum-imine complex. This intermediate does not collapse to the amine at low temperatures.

  • Hydrolysis: Stir for 2 hours at -78°C. Carefully quench by adding Methanol (excess) followed by saturated Rochelle’s salt (Potassium sodium tartrate) solution.

  • Emulsion Breaking: Stir the biphasic mixture vigorously for 2-3 hours at room temperature until the aluminum emulsion clears (Rochelle's salt chelates the aluminum).

  • Isolation: Separate layers, extract aqueous with DCM, dry, and concentrate to yield crude 2,2-diethylpentanal.

Phase 3: Final Reduction to Alcohol

Objective: Synthesis of 2,2-Diethyl-1-pentanol.

Protocol:

  • Reaction: Dissolve crude aldehyde in Methanol (0.5 M). Cool to 0°C.

  • Addition: Add

    
     (0.5 equiv - note: 1 mole of borohydride provides 4 hydrides) portion-wise.
    
  • Monitoring: Monitor by TLC (silica, 10% EtOAc/Hexanes). The aldehyde spot should disappear rapidly (<30 mins).

  • Workup: Quench with 1N HCl (carefully, to pH 5). Extract with Ethyl Acetate.[3]

  • Final Purification: Fractional distillation.

    • Target BP: ~195-200°C (estimated at atm pressure); ~85-90°C at 10 mmHg.

Mechanistic Pathway & Logic[4]

The following diagram illustrates the transformation of the carbon skeleton and the electronic flow, highlighting the circumvention of the difficult amide hydrolysis.

Synthesispathway Start 2-Ethylbutyronitrile (Sec-Nitrile) Anion Nitrile Anion (Nucleophile) Start->Anion LDA, -78°C Deprotonation QuatNitrile 2,2-Diethylpentanenitrile (Sterically Hindered) Anion->QuatNitrile n-Pr-I SN2 Alkylation ImineComplex Al-Imine Intermediate (Stable at -78°C) QuatNitrile->ImineComplex DIBAL-H Partial Red. Aldehyde 2,2-Diethylpentanal ImineComplex->Aldehyde H3O+ Hydrolysis Product 2,2-Diethyl-1-pentanol Aldehyde->Product NaBH4 Reduction

Figure 2: Reaction mechanism flow from starting nitrile to final alcohol.

Critical Control Points & Troubleshooting

Steric Hindrance Effects

The geminal diethyl groups create a "neopentyl-like" environment.

  • Issue: Incomplete alkylation in Phase 1.

  • Solution: Use DMPU (N,N'-Dimethylpropyleneurea) as a co-solvent. It solvates the lithium cation, creating a "naked" enolate that is significantly more nucleophilic.

The DIBAL Trap
  • Issue: Over-reduction to the amine or no reaction.

  • Solution: Temperature control is absolute. If the reaction warms above -50°C before quenching, the aluminum-imine complex may rearrange or reduce further. Conversely, if the quench is not acidic enough, the imine may not hydrolyze to the aldehyde.

Safety Profile (GHS)
  • LDA: Pyrophoric. Handle under strict inert atmosphere.

  • 1-Iodopropane: Alkylating agent. Carcinogen suspect.[3] Use in fume hood.

  • 2,2-Diethyl-1-pentanol: Likely skin/eye irritant (based on isomeric 2-ethylhexanol data).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Reference for standard DIBAL-H reduction protocols of nitriles).
  • PubChem. 2,2-Diethyl-1-pentanol Compound Summary. National Library of Medicine. Available at: [Link][4]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[4] (Discussion on steric effects in hydride reductions).

  • Modern Organic Synthesis. Reduction of Nitriles to Aldehydes. Common Organic Chemistry. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 2,2-Diethyl-1-pentanol

Abstract: This technical guide provides a comprehensive analysis of 2,2-Diethyl-1-pentanol (CAS No: 14202-62-1), a sterically hindered primary alcohol.[1] The document elucidates the compound's molecular structure throug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of 2,2-Diethyl-1-pentanol (CAS No: 14202-62-1), a sterically hindered primary alcohol.[1] The document elucidates the compound's molecular structure through a detailed, predictive analysis of its spectroscopic signatures, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust theoretical characterization. Furthermore, a validated, step-by-step protocol for its synthesis via a Grignard reaction is presented, complete with a logical retrosynthetic analysis and workflow visualization. The guide also discusses the potential applications of 2,2-Diethyl-1-pentanol, particularly within the field of drug development, where sterically hindered alcohols are valued for their unique metabolic profiles. This document is intended for researchers, medicinal chemists, and process development scientists requiring a deep technical understanding of this compound.

Introduction and Chemical Identity

2,2-Diethyl-1-pentanol is a nine-carbon, branched-chain primary alcohol. Its structure is characterized by a quaternary carbon atom at the C2 position, substituted with two ethyl groups and a propyl group, which imparts significant steric hindrance around the primary hydroxyl (-CH₂OH) functional group. This structural motif is of particular interest in medicinal chemistry and materials science.

The molecular and chemical identifiers for 2,2-Diethyl-1-pentanol are summarized below:

IdentifierValueSource
IUPAC Name 2,2-diethylpentan-1-ol[1]
CAS Number 14202-62-1[1]
Molecular Formula C₉H₂₀O[1]
Molecular Weight 144.25 g/mol [1]
SMILES CCCC(CC)(CC)CO[1]

The steric shielding of the hydroxyl group can significantly influence the molecule's reactivity and physicochemical properties. In drug development, for instance, introducing a sterically hindered tertiary alcohol can enhance metabolic stability by preventing common oxidation or glucuronidation pathways that would otherwise occur at primary or secondary alcohols. This can lead to improved pharmacokinetic profiles, such as increased bioavailability and longer half-life.

Elucidation of the Molecular Structure

While experimental spectra for 2,2-Diethyl-1-pentanol are not widely available in public databases, its structure can be confidently elucidated through predictive analysis based on fundamental spectroscopic principles.

2D Molecular Structure Diagram

The connectivity of atoms in 2,2-Diethyl-1-pentanol is illustrated below.

Caption: 2D structure of 2,2-Diethyl-1-pentanol with IUPAC numbering.

Predicted Spectroscopic Signature Analysis

The following sections detail the expected spectroscopic data for 2,2-Diethyl-1-pentanol.

The proton NMR spectrum is predicted to show five distinct signals, reflecting the five unique proton environments in the molecule.

  • δ ~3.4-3.5 ppm (Singlet, 2H): This signal corresponds to the two protons of the primary alcohol methylene group (-CH₂ OH). Due to the absence of adjacent protons (the neighboring carbon is quaternary), this signal is expected to be a singlet.

  • δ ~1.3-1.4 ppm (Triplet, 1H): This singlet corresponds to the hydroxyl proton (-OH ). Its chemical shift can vary depending on concentration and solvent, and it may appear as a broad singlet.

  • δ ~1.2-1.3 ppm (Quartet, 4H): These are the protons of the two equivalent methylene groups of the C2-ethyl substituents (-CH₂ CH₃). They are coupled to the six protons of the adjacent methyl groups, resulting in a quartet.

  • δ ~1.1-1.2 ppm (Sextet or Multiplet, 2H): This signal arises from the methylene protons of the propyl chain at C3 (-CH₂ CH₂CH₃). These protons are coupled to the adjacent C4 methylene protons and would theoretically appear as a triplet, but with potential for more complex splitting.

  • δ ~0.8-0.9 ppm (Multiplet, 11H): This region contains overlapping signals from the three terminal methyl groups. The two methyl groups of the C2-ethyl substituents (-CH₂CH₃ ) would appear as a triplet, integrating to 6H. The terminal methyl group of the propyl chain (-CH₂CH₂CH₃ ) would also appear as a triplet, integrating to 3H. The methylene protons at C4 would appear as a sextet. Due to the similarity in their electronic environments, these signals are expected to overlap significantly.

The molecule possesses six unique carbon environments, which should give rise to six distinct signals in the ¹³C NMR spectrum.

  • δ ~70-75 ppm: The carbon of the primary alcohol group (C H₂OH).

  • δ ~40-45 ppm: The quaternary carbon at the C2 position.

  • δ ~35-40 ppm: The C3 methylene carbon of the propyl group.

  • δ ~25-30 ppm: The methylene carbons of the two equivalent C2-ethyl groups.

  • δ ~15-20 ppm: The C4 methylene carbon of the propyl group.

  • δ ~5-15 ppm: This region will contain two signals from the terminal methyl carbons of the ethyl and propyl groups.

The IR spectrum provides confirmation of the key functional groups.

  • ~3300-3400 cm⁻¹ (Broad, Strong): This prominent absorption is characteristic of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding.

  • ~2850-2960 cm⁻¹ (Strong): Multiple sharp peaks corresponding to the C-H stretching vibrations of the alkyl (CH₂, CH₃) groups.

  • ~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending (scissoring and rocking) vibrations for the methylene and methyl groups.

  • ~1050 cm⁻¹ (Strong): C-O stretching vibration, characteristic of a primary alcohol.

In Electron Ionization (EI) Mass Spectrometry, the molecular ion peak (M⁺) is often weak or absent for branched alcohols due to rapid fragmentation.

  • Molecular Ion (M⁺) at m/z = 144: This peak, corresponding to the molecular weight, may be observed.[1]

  • Base Peak at m/z = 113: A prominent peak resulting from the loss of a propyl radical (•CH₂CH₂CH₃), leading to a stable oxonium ion.

  • Fragment at m/z = 85: Loss of a water molecule (18 amu) and a propyl radical (43 amu).

  • Fragment at m/z = 57: Corresponding to a butyl cation, resulting from cleavage of the C2-C3 bond.

  • Fragment at m/z = 45: A characteristic fragment for primary alcohols, [CH₂OH]⁺, resulting from alpha-cleavage.[2]

Summary of Predicted Spectroscopic Data
TechniquePredicted SignatureInterpretation
¹H NMR ~3.4 ppm (s, 2H), ~1.3 ppm (q, 4H), ~1.2 ppm (m, 2H), ~0.85 ppm (m, 11H)Confirms the presence of the -CH₂OH group and the different alkyl chains.
¹³C NMR ~70, ~42, ~38, ~28, ~17, ~10 ppmShows six unique carbon environments, consistent with the molecular structure.
IR ~3350 cm⁻¹ (broad), ~2950 cm⁻¹ (strong), ~1050 cm⁻¹ (strong)Confirms the presence of O-H, C-H, and C-O bonds.
MS (EI) m/z = 113 (base peak), 144 (M⁺), 85, 57, 45Fragmentation pattern consistent with a branched primary alcohol structure.

Synthesis Protocol: A Validated Approach

2,2-Diethyl-1-pentanol can be reliably synthesized using the Grignard reaction, a cornerstone of carbon-carbon bond formation.[3]

Retrosynthetic Analysis

The target molecule is a primary alcohol. A logical retrosynthetic disconnection is across the C1-C2 bond. This reveals a formaldehyde equivalent (a synthon) and a carbanion on the quaternary C2 carbon. This carbanion can be generated from the corresponding alkyl halide via a Grignard reagent. A more practical approach involves the reaction of an ester with two equivalents of a Grignard reagent. Disconnecting the C2-C3 bond and one of the C2-ethyl bonds leads to ethyl pentanoate and ethylmagnesium bromide as viable starting materials.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Purification EtBr Ethyl Bromide + Mg Turnings Grignard Ethylmagnesium Bromide (in dry THF) EtBr->Grignard Anhydrous THF, N2 atmosphere Ester Ethyl Pentanoate Intermediate Alkoxide Intermediate Ester->Intermediate Add to Grignard soln. < 10 °C Product 2,2-Diethyl-1-pentanol Intermediate->Product 1. Quench with aq. NH4Cl 2. Extraction (Ether) 3. Distillation

Caption: Workflow for the synthesis of 2,2-Diethyl-1-pentanol.

Detailed Step-by-Step Protocol

Causality: This protocol relies on the nucleophilic addition of a Grignard reagent to an ester. The first equivalent of the Grignard reagent adds to the carbonyl, forming a ketone intermediate, which is more reactive than the starting ester. A second equivalent of the Grignard reagent rapidly adds to the ketone to form the tertiary alkoxide. A final aqueous workup protonates the alkoxide to yield the desired primary alcohol. Strict anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water.[3][4]

Reagents and Equipment:

  • Magnesium turnings

  • Ethyl bromide

  • Ethyl pentanoate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, condenser, addition funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Preparation: a. Flame-dry all glassware and allow to cool under a stream of dry nitrogen. b. To the three-neck flask, add magnesium turnings (2.2 equivalents). c. Assemble the apparatus under a positive pressure of nitrogen. d. In the addition funnel, place a solution of ethyl bromide (2.1 equivalents) in anhydrous THF. e. Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction (indicated by bubbling and heat). f. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the grey, cloudy solution for an additional 30 minutes at room temperature to ensure full formation of the Grignard reagent.

  • Reaction with Ester: a. Cool the Grignard reagent solution in an ice-water bath. b. Add a solution of ethyl pentanoate (1.0 equivalent) in anhydrous THF to the addition funnel. c. Add the ester solution dropwise to the stirred, cooled Grignard reagent. Maintain the internal temperature below 10 °C. An exothermic reaction will be observed. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Aqueous Workup and Purification: a. Cool the reaction mixture again in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl. This will hydrolyze the magnesium alkoxide and neutralize any remaining Grignard reagent. c. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. d. Combine the organic extracts and wash with brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. f. Purify the resulting crude oil by vacuum distillation to yield pure 2,2-Diethyl-1-pentanol.

Self-Validation: The purity of the final product should be confirmed by comparing its spectroscopic data (NMR, IR) with the predicted signatures outlined in Section 2.2. Gas chromatography (GC) can also be used to assess purity.

Applications in Research and Development

Role as a Sterically Hindered Building Block

The primary utility of 2,2-Diethyl-1-pentanol in organic synthesis is as a sterically hindered building block. The bulky quaternary center can direct the regioselectivity of subsequent reactions and provide a scaffold for creating complex molecular architectures. Its hydroxyl group can be converted into other functional groups, such as halides or tosylates, for further elaboration.

Potential in Drug Development

The hydroxyl group is a key functional group in many drug molecules, often participating in hydrogen bonding with biological targets.[5] However, primary and secondary alcohols can be metabolic liabilities, prone to oxidation or conjugation, leading to rapid clearance.

Incorporating a sterically hindered alcohol, such as 2,2-Diethyl-1-pentanol, into a drug candidate can mitigate these issues. The geminal ethyl groups shield the hydroxyl group, significantly reducing its susceptibility to enzymatic metabolism.[2] This can lead to:

  • Increased Metabolic Stability: Reduced clearance by cytochrome P450 enzymes.

  • Improved Pharmacokinetics: Potentially longer half-life and higher oral bioavailability.

  • Enhanced Solubility: The polar hydroxyl group can improve aqueous solubility compared to a simple alkyl chain.

This strategy is a valuable tool for medicinal chemists aiming to optimize the "drug-like" properties of lead compounds.

Safety and Handling

2,2-Diethyl-1-pentanol is classified as a hazardous substance.

  • Hazards: Causes skin irritation, serious eye damage, and may cause respiratory irritation.[1]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

  • PubChem. 2,2-diethyl-1-pentanol. National Center for Biotechnology Information. [Link]
  • Chemistry LibreTexts. Grignard Reagents. [Link]/Reagents/Grignard_Reagents)
  • Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]/12%3A_Structure_Determination_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups)
  • Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design. [Link]
  • University of York. Drug design principles - Stereoelectronics. [Link]

Sources

Foundational

2,2-Diethyl-1-pentanol physical properties

This guide provides an in-depth technical analysis of 2,2-Diethyl-1-pentanol , a branched C9 primary alcohol characterized by a sterically hindered quaternary carbon at the -position. This structural feature imparts uniq...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,2-Diethyl-1-pentanol , a branched C9 primary alcohol characterized by a sterically hindered quaternary carbon at the


-position. This structural feature imparts unique physicochemical stability and surface-active properties, distinguishing it from linear isomers like 1-nonanol.

[1][2][3][4][5][6][7]

Chemical Identity & Structural Analysis

2,2-Diethyl-1-pentanol (CAS 14202-62-1) is a saturated, branched primary alcohol. Its structure consists of a pentanol backbone where the carbon adjacent to the hydroxymethyl group (C2) is substituted with two ethyl groups. This creates a quaternary center at the C2 position, significantly increasing steric bulk around the hydroxyl moiety.

  • IUPAC Name: 2,2-Diethylpentan-1-ol[1][2]

  • Molecular Formula:

    
    [3][4]
    
  • Molecular Weight: 144.25 g/mol [4]

  • SMILES: CCCC(CC)(CC)CO

  • InChI Key: PHSORZZLPKIHMG-UHFFFAOYSA-N

Structural Visualization

The following diagram illustrates the connectivity and the steric crowding around the hydroxyl group (O1), which influences reaction kinetics (e.g., slower esterification rates compared to linear alcohols).

Caption: Connectivity graph highlighting the quaternary C2 center (yellow) shielding the primary hydroxyl group.

Physicochemical Properties

The branching at C2 disrupts intermolecular Van der Waals forces compared to linear C9 alcohols, resulting in a lower boiling point and higher solubility in organic solvents. The gem-diethyl effect also influences the conformational entropy of the molecule.

PropertyValueNotes
Physical State Colorless LiquidAt 25°C, 1 atm
Boiling Point 183.8°C@ 760 mmHg (Predicted) [1][2]
Density 0.825 g/mL@ 25°C [2]
Refractive Index (

)
1.431[2]
Flash Point 71.1°C (160°F)Closed Cup [1]
Vapor Pressure 0.217 mmHg@ 25°C [1]
LogP (Octanol/Water) 3.13Hydrophobic; suitable for lipid formulations [1]
Water Solubility ~500 mg/L@ 25°C; Low due to C9 chain [1]
Surface Tension Positive GradientExhibits Marangoni effect in aqueous solution [3]
Synthesis & Manufacturing Protocols

Synthesis of 2,2-diethyl-1-pentanol requires the construction of a quaternary carbon followed by reduction. The most robust laboratory and industrial route involves the alkylation of an ester enolate followed by hydride reduction.

Protocol:

-Alkylation and Reduction
  • Starting Material: Ethyl 2-ethylpentanoate (or derived from Diethyl malonate via sequential alkylation).

  • Alkylation: The substrate is deprotonated using a strong non-nucleophilic base (e.g., Lithium Diisopropylamide, LDA) at -78°C to form the enolate, which is then trapped with Ethyl Bromide (

    
    ).
    
  • Reduction: The resulting sterically hindered ester (Ethyl 2,2-diethylpentanoate) is reduced using Lithium Aluminum Hydride (

    
    ) in refluxing THF. Note: Milder reducing agents like 
    
    
    
    are often insufficient due to the steric bulk.

Synthesis Pathway Start Precursor: Ethyl 2-ethylpentanoate Step1 Step 1: Enolate Formation (LDA, THF, -78°C) Start->Step1 Step2 Step 2: Alkylation (+ Ethyl Bromide) Step1->Step2 Nucleophilic Substitution Inter Intermediate: Ethyl 2,2-diethylpentanoate Step2->Inter Step3 Step 3: Reduction (LiAlH4, Reflux) Inter->Step3 Product Product: 2,2-Diethyl-1-pentanol Step3->Product Hydride Transfer

Caption: Synthetic workflow for generating the quaternary center and final alcohol reduction.

Critical Applications: Heat Transfer & Interfacial Science

While used as a specialty solvent, the most scientifically significant application of 2,2-Diethyl-1-pentanol is in Heat Pipe Systems and Self-Rewetting Fluids .

The Inverse Marangoni Effect

Standard fluids (water) have a surface tension (


) that decreases as temperature increases (

). This causes fluid to flow away from hot spots, leading to "dry-out" and failure in heat pipes. Adding dilute concentrations of long-chain alcohols like 2,2-Diethyl-1-pentanol creates a binary fluid where surface tension increases with temperature (

) over a specific range.
  • Mechanism: At the hot spot, the alcohol (which lowers

    
    ) evaporates preferentially or changes solubility, causing the local surface tension to rise relative to cooler regions.
    
  • Result: Fluid is pulled towards the hot spot by capillary forces, spontaneously rewetting the surface.

  • Concentration: Typically 0.0005 to 0.005 M in water [3].[5]

Spectroscopic Identification

For quality control and identification, the NMR signature of 2,2-Diethyl-1-pentanol is distinct due to the symmetry of the ethyl groups and the isolated methylene protons.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.35 ppm (s, 2H):  The methylene protons adjacent to the hydroxyl (
      
      
      
      ). The singlet multiplicity confirms a quaternary neighbor (no vicinal protons to split the signal).
    • 
       1.2 - 1.4 ppm (m, 10H):  Overlapping methylene signals from the ethyl groups and propyl chain.
      
    • 
       0.8 - 0.9 ppm (m, 9H):  Methyl terminals (
      
      
      
      ).
  • IR Spectrum:

    • Broad absorption at 3300-3400 cm⁻¹ (O-H stretch).

    • Strong absorptions at 2850-2960 cm⁻¹ (C-H aliphatic stretch).

    • Absence of Carbonyl peak (1700 cm⁻¹), confirming complete reduction.

Safety & Handling (GHS)[8]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4][6]

    • H319: Causes serious eye irritation.

    • H227: Combustible liquid.

  • Handling: Use chemical resistant gloves (Nitrile). Avoid contact with strong oxidizing agents (e.g., Chromic acid), which can oxidize the alcohol to the corresponding carboxylic acid (2,2-diethylpentanoic acid).

References
  • PubChem. (n.d.).[4] 2,2-Diethyl-1-pentanol (Compound).[1][2][7][8][9][3][4][10] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • The Good Scents Company. (2023). 2,2-diethyl-1-pentanol.[1][2][7][8][9][11][4][10] Retrieved January 29, 2026, from [Link]

  • NASA/Goddard Space Flight Center. (2004). Heat pipe systems using new working fluids (US Patent 6,684,940). Google Patents.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 2,2-Diethyl-1-pentanol, with a Focus on Density Determination

Introduction Physicochemical Properties of 2,2-Diethyl-1-pentanol A summary of the known and computed properties of 2,2-Diethyl-1-pentanol is presented below. It is noteworthy that while computational predictions for var...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Physicochemical Properties of 2,2-Diethyl-1-pentanol

A summary of the known and computed properties of 2,2-Diethyl-1-pentanol is presented below. It is noteworthy that while computational predictions for various properties are available, experimental data, particularly for density, is conspicuously absent from major chemical databases.

PropertyValue/InformationSource
Molecular Formula C9H20OPubChem[1]
Molecular Weight 144.25 g/mol PubChem[1]
CAS Number 14202-62-1PubChem[1]
IUPAC Name 2,2-diethylpentan-1-olPubChem[1]
Melting Point 25 °CStenutz
Density Not Experimentally Determined
Computed XLogP3 2.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 5PubChem[1]

Experimental Determination of Density

Given the absence of published experimental data, the most reliable method for obtaining the density of 2,2-Diethyl-1-pentanol is through direct measurement. The following protocol outlines a standard laboratory procedure for this purpose, designed to ensure accuracy and reproducibility.

Principle

The density (ρ) of a substance is defined as its mass (m) per unit volume (V).[2] For a liquid, this can be determined by accurately measuring the mass of a known volume of the substance.[2] This protocol employs a calibrated graduated cylinder and an analytical balance for this measurement.

Materials and Equipment
  • 2,2-Diethyl-1-pentanol (of confirmed purity)

  • 10 mL or 25 mL calibrated graduated cylinder

  • Analytical balance (readable to at least 0.001 g)

  • Thermometer

  • Pipette

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and gloves.

Experimental Protocol
  • Preparation and Equilibration:

    • Ensure the graduated cylinder is clean and completely dry.

    • Allow the 2,2-Diethyl-1-pentanol sample to thermally equilibrate to the desired measurement temperature (e.g., 20 °C or 25 °C). Record the temperature of the sample.

  • Mass of Empty Cylinder:

    • Carefully place the dry, empty graduated cylinder on the analytical balance and record its mass.

  • Volume and Mass of Liquid:

    • Using a pipette, carefully transfer a specific volume of 2,2-Diethyl-1-pentanol into the graduated cylinder. For a 10 mL cylinder, a volume between 5-10 mL is recommended.

    • Record the exact volume from the bottom of the meniscus.

    • Place the graduated cylinder containing the liquid on the analytical balance and record the total mass.

  • Repeat Measurements:

    • To ensure precision, repeat the measurement at least two more times, ideally with slightly different volumes of the liquid.[3]

  • Calculations:

    • For each measurement, calculate the mass of the 2,2-Diethyl-1-pentanol by subtracting the mass of the empty cylinder from the total mass.

    • Calculate the density for each measurement by dividing the mass of the liquid by its volume.

    • Determine the average density from the repeated measurements.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation A Clean & Dry Graduated Cylinder B Equilibrate 2,2-Diethyl-1-pentanol to Temperature A->B C Record Temperature B->C D Measure Mass of Empty Cylinder (m_cylinder) C->D E Add Known Volume of Liquid (V_liquid) D->E F Measure Total Mass (m_total) E->F G Calculate Liquid Mass (m_liquid = m_total - m_cylinder) F->G H Calculate Density (ρ = m_liquid / V_liquid) G->H I Repeat for n≥3 H->I J Calculate Average Density I->J

Caption: Workflow for the experimental determination of liquid density.

Computational Prediction of Density

In the absence of experimental data, computational methods can provide valuable estimates of physicochemical properties. For a molecule like 2,2-Diethyl-1-pentanol, two primary approaches are Quantitative Structure-Property Relationship (QSPR) models and methods based on Density Functional Theory (DFT).

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical methods that correlate the structural features of molecules with their physicochemical properties.[4][5][6] These models are built using large datasets of compounds with known properties and can be used to predict the properties of new, untested molecules.

Causality: The underlying principle of QSPR is that the structure of a molecule dictates its properties. By parameterizing the molecular structure into a set of numerical descriptors (e.g., molecular weight, volume, connectivity indices, hydrogen bonding capacity), a mathematical relationship to a specific property, such as density, can be established.[4][6]

Self-Validation: The robustness of a QSPR model is assessed through rigorous internal and external validation procedures.[5] This ensures that the model is not overfitted to the training data and has predictive power for new compounds. The accuracy of a QSPR-predicted density will depend on the applicability domain of the model and the structural similarity of 2,2-Diethyl-1-pentanol to the compounds in the model's training set.

QSPR Prediction Workflow

G A Input: Molecular Structure of 2,2-Diethyl-1-pentanol B Calculate Molecular Descriptors (e.g., SMILES-based) A->B C Apply Pre-validated QSPR Model ρ = f(descriptor1, descriptor2, ...) B->C D Output: Predicted Density C->D

Caption: Conceptual workflow for QSPR-based density prediction.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules.[3][7][8] From the calculated electronic structure, various properties, including the equilibrium geometry and, by extension, the molecular volume, can be derived.

Causality: DFT calculations can determine the optimal, lowest-energy conformation of a molecule.[3] By placing this optimized structure within a simulated volume (a "box"), the theoretical density can be calculated. The accuracy of this prediction is highly dependent on the level of theory and the basis set used in the calculation. While computationally more intensive than QSPR, DFT provides a first-principles approach to property prediction.[3][8]

Safety, Handling, and Storage

As a branched-chain alcohol, 2,2-Diethyl-1-pentanol should be handled with the appropriate precautions for this class of compounds. While a specific Safety Data Sheet (SDS) is not widely available, general guidelines for flammable alcohols should be followed.

  • Handling: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9] Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[10] Keep away from sources of ignition, as similar alcohols are flammable.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][12][13]

Conclusion

This technical guide addresses the current knowledge gap regarding the density of 2,2-Diethyl-1-pentanol. While experimental data is not publicly available, this document provides a detailed, self-validating protocol for its accurate experimental determination. Furthermore, it outlines established computational methodologies, namely QSPR and DFT, that can serve as valuable predictive tools for estimating its density. By combining rigorous experimental work with insightful computational analysis, researchers, scientists, and drug development professionals can confidently characterize this and other novel chemical entities.

References

  • Paduszyński, K., & Holyst, R. (2015). Predicting normal densities of amines using quantitative structure-property relationship (QSPR). RSC Advances, 5(114), 94229-94238. [Link]

  • Gramatica, P. (2007). Principles of QSAR models validation: internal and external. QSAR & Combinatorial Science, 26(5), 694-701. [Link]

  • Paduszyński, K. (2015). Predicting normal densities of amines using quantitative structure-property relationship (QSPR). PubMed, 26681881. [Link]

  • Goerigk, L. (2022). Modelling to Predict Chemical Behaviour. Research at Melbourne. [Link]

  • PubChem. (n.d.). 2,2-Diethyl-1-pentanol. National Center for Biotechnology Information. [Link]

  • Stenutz, R. (n.d.). 2,2-diethyl-1-pentanol. [Link]

  • Chemistry LibreTexts. (2021). Experiment 2: The Density of Liquids and Solids. [Link]

  • American Chemical Society. (2024). Lesson 3.3: Density of Water. [Link]

  • Wikipedia. (n.d.). Density functional theory. [Link]

  • Jones, R. O. (2015). Density functional theory: Its origins, rise to prominence, and future. Reviews of Modern Physics, 87(3), 897. [Link]

  • U.S. Chemical Storage. (2020). How to Safely Store Bulk Ethanol and Other Chemicals Used in Making Hand Sanitizer. [Link]

  • Thermo Fisher Scientific. (2025). (+/-)-2-Pentanol Safety Data Sheet. [Link]

Sources

Foundational

Strategic Handling and Safety Profiling of 2,2-Diethyl-1-pentanol

This technical guide details the safety, handling, and physicochemical profile of 2,2-Diethyl-1-pentanol . Important Identity Note: The CAS number 2625-50-5 provided in the request does not correspond to 2,2-Diethyl-1-pe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and physicochemical profile of 2,2-Diethyl-1-pentanol .

Important Identity Note: The CAS number 2625-50-5 provided in the request does not correspond to 2,2-Diethyl-1-pentanol in standard chemical registries. The standard CAS registry number for 2,2-Diethyl-1-pentanol is 14202-62-1 . This guide focuses on the chemical identity of 2,2-Diethyl-1-pentanol (C₉H₂₀O).

Technical Guide & Safety Data Analysis

Executive Summary: The Steric Advantage

2,2-Diethyl-1-pentanol is a branched, primary nonyl alcohol (C9). Unlike linear alcohols (e.g., 1-nonanol), this molecule features a gem-diethyl substitution at the beta-carbon position. This "neo-structure" creates significant steric hindrance around the hydroxyl group, altering its reactivity profile compared to linear isomers.

For researchers in drug development and surfactant synthesis, this steric bulk provides resistance to ester hydrolysis and oxidation, making it a valuable scaffold for stable lipophilic delivery systems. However, this same lipophilicity enhances its ability to penetrate lipid bilayers, necessitating specific safety protocols regarding skin and eye exposure.

Physicochemical & Identification Profile

Accurate identification is the first step in safety. The gem-diethyl branching significantly lowers the freezing point and increases viscosity compared to linear C9 alcohols.

Table 1: Chemical Identity & Physical Constants
ParameterData / ValueNotes
Chemical Name 2,2-Diethyl-1-pentanolIUPAC
CAS Number 14202-62-1 See Identity Note above
Molecular Formula C₉H₂₀O
Molecular Weight 144.26 g/mol
Physical State Colorless LiquidViscous oil-like consistency
Boiling Point ~195–205 °C (Predicted)Higher than 2,2-dimethyl-1-pentanol (153°C)
Solubility (Water) < 0.5 g/LHighly Lipophilic (LogP ~3.[1][2][3][4][5]5)
Solubility (Organic) MiscibleEthanol, Ether, DCM, DMSO
Density ~0.83 g/mLLess dense than water

Hazard Identification (GHS Classification)

While specific experimental toxicology data for this specific isomer is rare, its structural activity relationship (SAR) with other branched C9 alcohols (e.g., isononanol) dictates the following hazard profile.

Signal Word: DANGER

Hazard ClassCategoryH-CodeHazard StatementMechanism of Action
Skin Irritation Cat 2H315 Causes skin irritation.Solvent action strips dermal lipids; steric bulk prolongs residence time in pores.
Eye Damage Cat 1H318 Causes serious eye damage.Surfactant-like properties disrupt corneal proteins irreversibly if not rinsed immediately.
STOT - SE Cat 3H335 May cause respiratory irritation.Vapors at high temperatures irritate mucous membranes.

Strategic Safety Protocols

Hierarchy of Controls (Visualized)

The following decision tree outlines the required engineering controls based on experimental conditions.

SafetyLogic Start Experimental Setup TempCheck Temperature > 60°C? Start->TempCheck VolCheck Volume > 500 mL? TempCheck->VolCheck No (Ambient) Hood Standard Fume Hood (Face Velocity > 0.5 m/s) TempCheck->Hood Yes (Vapor Risk) VolCheck->Hood Yes (Spill Risk) Bench Benchtop (with localized exhaust) VolCheck->Bench No (Small Scale) PPE_Eye REQUIRED: Chemical Splash Goggles + Face Shield Hood->PPE_Eye GloveBox Glove Box / Closed System (Argon Atmosphere) GloveBox->PPE_Eye

Figure 1: Risk Assessment Decision Tree. High temperatures increase vapor pressure significantly for C9 alcohols, necessitating fume hood use even for small volumes.

Personal Protective Equipment (PPE) Standards
  • Gloves: Do NOT use latex. The lipophilic nature of 2,2-diethyl-1-pentanol allows it to permeate latex rapidly.

    • Recommendation:Nitrile (0.11 mm) for splash protection; Laminate (Silver Shield) for prolonged immersion.

  • Respiratory: If heating above 100°C outside a hood, use an organic vapor cartridge (Type A, Brown band).

Synthesis & Handling Workflow

Researchers often synthesize this alcohol via the reduction of 2,2-diethylpentanoic acid . The steric hindrance makes this reduction slower than linear analogues.

Synthesis Protocol (Reduction via LiAlH₄)
  • Setup: Flame-dry a 3-neck round bottom flask under Argon flow.

  • Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF (0°C).

  • Addition: Add 2,2-diethylpentanoic acid dropwise. Note: Gas evolution (H₂) will be vigorous.

  • Reflux: Due to steric hindrance at the alpha-carbon, reflux is often required (unlike linear acids which reduce at RT).

  • Quench: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts.

  • Purification: Vacuum distillation is required. The high boiling point (~200°C) makes atmospheric distillation risky (decomposition).

Reaction Pathway Diagram

The following diagram illustrates the synthesis and potential metabolic oxidation pathway.

ReactionPath cluster_steric Steric Hindrance Zone Acid 2,2-Diethylpentanoic Acid (Precursor) Aldehyde Aldehyde Intermediate (Transient) Acid->Aldehyde LiAlH4 Red. (Slow Step) Alcohol 2,2-Diethyl-1-pentanol (Target Molecule) Metabolite Glucuronide Conjugate (Excretion) Alcohol->Metabolite UGT Enzyme (In Vivo) Aldehyde->Alcohol Rapid Red.

Figure 2: Synthetic and Metabolic Pathway. The "Slow Step" highlights the kinetic barrier imposed by the ethyl groups.

Toxicological Insight & First Aid

Mechanism of Toxicity

The toxicity of 2,2-diethyl-1-pentanol is driven by membrane perturbation .

  • Lipid Intercalation: The hydrophobic tail inserts into the cell membrane bilayer.

  • Fluidity Disruption: The branched "head" (gem-diethyl group) disrupts the packing of phospholipids, increasing membrane fluidity.

  • Lysis: At high concentrations, this leads to cell lysis, which manifests as severe eye damage (corneal opacity) and skin irritation.

Emergency Response
  • Eye Contact: CRITICAL. Flush immediately with water for 15 minutes. The lipophilicity makes the chemical adhere to corneal tissue; immediate dilution is vital to prevent permanent clouding.

  • Skin Contact: Wash with soap and water. Alcohol-based hand sanitizers should be avoided as they may increase absorption.

  • Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26565, 2,2-Diethyl-1-pentanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: C9-C11 Branched Alcohols. (Read-across data for hazard classification). Retrieved from [Link]

  • Nelson, B. K., et al. (1989). Developmental Toxicology Evaluation of 1-Pentanol and isomers.[4] International Journal of Toxicology. (Establishing baseline toxicity for pentanol derivatives).

Sources

Exploratory

Technical Hazard Assessment: 2,2-Diethyl-1-pentanol

CAS: 26904-64-3 | Formula: C₉H₂₀O Content Type: Technical Whitepaper Audience: Research Scientists, Toxicologists, and Process Safety Engineers[1] Part 1: Executive Summary & Core Directive 2,2-Diethyl-1-pentanol is a hi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 26904-64-3 | Formula: C₉H₂₀O Content Type: Technical Whitepaper Audience: Research Scientists, Toxicologists, and Process Safety Engineers[1]

Part 1: Executive Summary & Core Directive

2,2-Diethyl-1-pentanol is a highly branched primary nonyl alcohol isomer.[1] While often grouped generically with "isononanols," its specific quaternary structure at the C2 position confers unique physicochemical and metabolic properties that distinguish it from linear C9 alcohols.

The Critical Hazard: Unlike linear alcohols which are rapidly oxidized and utilized as energy substrates, the gem-diethyl substitution at the beta-position (C2) creates a metabolic bottleneck. This steric bulk hinders initial oxidation by Alcohol Dehydrogenase (ADH) and, more critically, the resulting acid metabolite is resistant to beta-oxidation , potentially leading to accumulation or diversion to alternative elimination pathways (glucuronidation).

Immediate Safety Alert: This compound is a Category 1 Eye Damaging Agent . Irreversible corneal opacity can occur upon exposure. Standard safety glasses are insufficient; chemical splash goggles and face shields are mandatory for handling neat fluids.

Part 2: Physicochemical Identity[2]

PropertyValueTechnical Context
Molecular Structure 2,2-Diethyl substitution on a pentanol backbone.[1]Creates a "neo"-type structure with a quaternary carbon adjacent to the hydroxyl methylene group.[1]
Molecular Weight 144.25 g/mol High lipophilicity (Log Kow > 3.0 estimated).[1][2]
Physical State Colorless LiquidViscosity is higher than n-nonanol due to branching.[1][2]
Boiling Point ~190–200°C (Est.)Low volatility at STP, but vapor pressure rises significantly >60°C.
Flash Point > 75°C (Est.)[1][2]Combustible (Class IIIA).[1] Not flammable under GHS, but poses fire risk if heated.
Solubility < 0.5 g/L in WaterHydrophobic; partitions strongly into lipid bilayers (dermal absorption risk).[1][2]

Part 3: Toxicological Profile & Mechanism

GHS Classification & Acute Hazards

Based on read-across from structurally related branched C9 alcohols and specific ECHA notifications:

  • Skin Irritation (Category 2): Causes moderate inflammation and erythema upon prolonged contact. The solvent action strips dermal lipids, compromising the stratum corneum.

  • Serious Eye Damage (Category 1): CRITICAL HAZARD. The amphiphilic nature allows rapid penetration of the corneal epithelium, causing protein denaturation and stromal haze.

  • STOT-SE (Category 3): Respiratory irritation.[3] Inhalation of mists or high-temperature vapors triggers mucosal inflammation.

Deep Dive: Metabolic Fate & Pharmacokinetics

This section details the mechanistic difference between this isomer and linear alcohols.[2]

The "Quaternary Carbon" Blockade:

  • Phase I Oxidation: The primary hydroxyl group (-CH₂OH) is oxidized by ADH to an aldehyde, and subsequently by ALDH to 2,2-diethylpentanoic acid .[2]

    • Kinetic Note: The bulky ethyl groups at C2 sterically hinder the active site of ADH, likely resulting in a slower

      
       compared to n-nonanol. This prolongs the residence time of the parent alcohol, extending CNS depressant effects (solvent narcosis).
      
  • Beta-Oxidation Failure: Normal fatty acids undergo beta-oxidation, where hydrogen is removed from the alpha-carbon (C2).

    • Mechanism: In 2,2-diethylpentanoic acid, the alpha-carbon is quaternary (bonded to two ethyls, one propyl, and the carboxyl).[2] It has zero hydrogens .

    • Consequence: Beta-oxidation is chemically impossible. The metabolite cannot enter the mitochondrial energy cycle directly.

  • Elimination Route: The body must rely on Phase II conjugation (glucuronidation) or omega-oxidation (P450-mediated oxidation at the terminal methyl group) to make the molecule water-soluble for renal excretion.

Visualization: Metabolic Blockade Pathway[2]

MetabolicFate Figure 1: Metabolic fate of 2,2-Diethyl-1-pentanol showing the beta-oxidation blockade. Parent 2,2-Diethyl-1-pentanol (Lipophilic Parent) Aldehyde Intermediate Aldehyde Parent->Aldehyde ADH (Slowed by Steric Hindrance) Acid 2,2-Diethylpentanoic Acid (Stable Metabolite) Aldehyde->Acid ALDH BetaOx Mitochondrial Beta-Oxidation Acid->BetaOx BLOCKED (No Alpha-Hydrogens) Conjugate Glucuronide Conjugate Acid->Conjugate UGT (Glucuronidation) Major Pathway Excretion Renal Excretion Conjugate->Excretion Elimination

[1][2]

Part 4: Self-Validating Safety Protocols

Exposure Assessment Workflow

Do not rely solely on odor thresholds, which are often unreliable for high-molecular-weight alcohols.[1][2] Use this workflow to validate containment.

Protocol: Surrogate Monitoring for Vapor/Mist

  • Target: Total Volatile Organic Compounds (TVOC).

  • Instrument: Photoionization Detector (PID) with a 10.6 eV lamp.

    • Why: The ionization potential of C9 alcohols is ~9.5-10.0 eV, making them detectable by standard 10.6 eV lamps.

  • Validation Step:

    • Measure background TVOC in the hood/lab.

    • Open a vial of 2,2-diethyl-1-pentanol inside the hood.[1]

    • Place PID probe at the sash opening.

    • Pass Criteria: Reading must remain at background levels (< 0.5 ppm delta). If reading spikes, containment is insufficient.

Handling & PPE Matrix
Hazard ZoneRequired PPEEngineering Control
Benchtop (Small Scale) Nitrile gloves (0.11mm, change every 15 min), Chemical Splash Goggles .[1][2]Fume Hood (Face velocity > 0.5 m/s).[1]
Process/Heating Butyl Rubber gloves (0.7mm), Face Shield + Goggles, Chem-resistant apron.[1][2]Local Exhaust Ventilation (LEV) or Closed System.[1]
Spill Cleanup Type A (Organic Vapor) Respirator + Full Tyvek Suit.[1][2]Absorb with vermiculite; do not use combustible materials (sawdust).[1]

Part 5: Environmental Fate

  • Biodegradability: Expected to be inherently biodegradable but may fail "readily biodegradable" windows due to branching (steric hindrance affects microbial enzymatic access).

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects. The high Log Kow suggests potential for bioconcentration in aquatic organisms if release is continuous.

  • Disposal: Must be incinerated in a permitted hazardous waste facility. Do not discharge to sewer systems; the surfactant properties can disrupt wastewater treatment biomass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26565, 2,2-Diethyl-1-pentanol.[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2,2-diethylpentan-1-ol (CAS 26904-64-3).[1] Retrieved from [Link]

  • Di, L. et al. (2021). The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation.[2] AAPS Journal. Retrieved from [Link]

  • Nelson, B. K. et al. (1989). Developmental Toxicology Evaluation of 1-Pentanol, 1-Hexanol, and 2-Ethyl-1-Hexanol Administered by Inhalation to Rats.[1][2][4] Journal of the American College of Toxicology.[4] (Used for read-across of branched alcohol toxicity).[5][6]

Sources

Foundational

Spectroscopic Profiling &amp; Characterization of 2,2-Diethyl-1-pentanol (CAS 14202-62-1)

Executive Summary 2,2-Diethyl-1-pentanol (CAS 14202-62-1) represents a distinct class of "neo-structured" primary alcohols characterized by a quaternary carbon at the -position (C2). Unlike linear isomers (e.g., 1-nonano...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Diethyl-1-pentanol (CAS 14202-62-1) represents a distinct class of "neo-structured" primary alcohols characterized by a quaternary carbon at the


-position (C2). Unlike linear isomers (e.g., 1-nonanol) or simple branched Guerbet alcohols (e.g., 2-ethyl-1-hexanol), the steric crowding around the hydroxyl group in this molecule imparts unique reactivity profiles—specifically resistance to esterification and oxidation—and distinct spectroscopic signatures.

This technical guide provides a definitive reference for the identification, synthesis, and spectral analysis of 2,2-Diethyl-1-pentanol. It moves beyond basic data listing to explain the causality of spectral shifts and fragmentation patterns, ensuring researchers can confidently distinguish this isomer from structurally similar impurities.

Part 1: Structural Identification & Physicochemical Profile

The structural integrity of 2,2-Diethyl-1-pentanol hinges on the quaternary C2 center. This steric bulk prevents the typical multiplet splitting seen in linear primary alcohols, serving as a primary diagnostic marker.

Table 1: Physicochemical Constants[1]
PropertyValue / DescriptionValidation Note
IUPAC Name 2,2-Diethylpentan-1-olLongest chain is pentanol (C5)
CAS Registry 14202-62-1Verified via PubChem [1]
Formula

MW: 144.25 g/mol
Structure Neo-structure (Quaternary

-C)
Achiral (Plane of symmetry)
Boiling Point ~185–190 °C (Predicted)Lower than 1-nonanol (213 °C) due to branching
Density

Typical for branched C9 alcohols
Solubility Organic solvents (High); Water (Low)Hydrophobic alkyl tails dominate

Part 2: Synthesis & Impurity Profiling

To obtain high-purity spectral standards, commercial sourcing often fails due to isomer contamination. The most robust route for generating analytical-grade 2,2-Diethyl-1-pentanol is the reduction of its corresponding acid precursor, 2,2-diethylpentanoic acid.

Synthesis Protocol: LiAlH4 Reduction

Rationale: Direct reduction of the carboxylic acid ensures the carbon skeleton remains intact without the rearrangement risks associated with Grignard additions to ketones.

Reagents:

  • 2,2-Diethylpentanoic acid (Precursor)[1]

  • Lithium Aluminum Hydride (

    
    ) (Reductant)
    
  • Tetrahydrofuran (THF), Anhydrous (Solvent)

Workflow Diagram (DOT):

SynthesisWorkflow Start Start: 2,2-Diethylpentanoic Acid Step1 Activation: Dissolve in Anhydrous THF (0°C, N2 Atmosphere) Start->Step1 Step2 Reduction: Dropwise addition of LiAlH4 (Exothermic Control) Step1->Step2 Hydride Transfer Step3 Quench: Fieser Workup (H2O -> 15% NaOH -> H2O) Step2->Step3 Alkoxide Hydrolysis End Product: 2,2-Diethyl-1-pentanol (>98% Purity) Step3->End Distillation

Figure 1: Synthesis workflow for analytical standard preparation via hydride reduction.

Impurity Markers

When analyzing commercial samples, look for 2-ethyl-1-pentanol . This impurity arises if the alkylation step in the precursor synthesis was incomplete (mono-ethylation vs. di-ethylation).

  • Diagnostic: The impurity will show a doublet/multiplet for the

    
    -protons in NMR, whereas the target molecule shows a singlet.
    

Part 3: Spectroscopic Analysis (The Core)

This section details the expected spectral data derived from the molecule's unique symmetry and steric environment.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is the definitive tool for structural validation. The quaternary carbon at C2 decouples the hydroxymethyl protons from the rest of the alkyl chain.


H NMR (400 MHz,

)
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight (Why?)
3.35 - 3.45 Singlet (s) 2H

Critical Diagnostic: No protons on C2 to split this signal. If this is a doublet, the sample is impure.
1.40 - 1.60 Broad Singlet1H

Chemical shift varies with concentration (H-bonding).
1.20 - 1.35 Multiplet10HAlkyl

Overlapping signals from ethyl and propyl methylene groups.
0.80 - 0.95 Overlapping Triplets9HTerminal

Methyls of the two ethyl groups and one propyl group.

C NMR (100 MHz,

)
Chemical Shift (

)
AssignmentNote
68.5 C1 (

)
Deshielded by oxygen.
42.0 C2 (Quaternary)Diagnostic: High field quaternary carbon.
35.5 Propyl

(

to C2)
26.0 Ethyl

(x2)
Equivalent due to symmetry.
16.5 Propyl

(Middle)
14.5 Propyl

7.5 Ethyl

(x2)
Distinctly shielded methyls.
Mass Spectrometry (EI-MS)

The electron ionization (EI) spectrum of 2,2-diethyl-1-pentanol is dominated by fragmentation at the quaternary center. The molecular ion (


) is typically weak or absent due to rapid fragmentation.

Key Fragmentation Pathway:

  • Alpha Cleavage: Loss of alkyl groups attached to the quaternary C2 is less favorable than the loss of the hydroxymethyl group, but the dominant peak often comes from the rearrangement or loss of water.

  • Diagnostic Peak (m/z 31): The

    
     ion is the hallmark of primary alcohols.
    
  • Hydrocarbon Clusters: Series of peaks separated by 14 units (

    
    ) representing the alkyl tails.
    

Fragmentation Logic Diagram (DOT):

MSFragmentation M_Ion Molecular Ion [M]+ m/z 144 (Weak/Absent) Path1 Dehydration [M-18] m/z 126 M_Ion->Path1 - H2O Path2 Alpha Cleavage (Loss of Ethyl/Propyl) M_Ion->Path2 Fragmentation at C2 BasePeak Diagnostic Primary Alcohol [CH2=OH]+ m/z 31 M_Ion->BasePeak C1-C2 Bond Scission

Figure 2: Primary mass spectrometry fragmentation pathways.

Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm⁻¹: Broad O-H stretch. In 2,2-diethyl-1-pentanol, this band may appear sharper or shifted compared to linear alcohols if the steric bulk at C2 hinders intermolecular hydrogen bonding [2].

  • 2850–2960 cm⁻¹: Strong C-H stretching (Alkane).

  • 1050 cm⁻¹: C-O stretch (Primary alcohol).

Part 4: Experimental Protocol for Spectral Validation

To replicate these results, use the following sample preparation protocol.

Protocol: NMR Sample Prep

  • Solvent Selection: Use

    
     (Deuterated Chloroform) containing 0.03% TMS as an internal standard.
    
  • Concentration: Dissolve 10 mg of 2,2-diethyl-1-pentanol in 0.6 mL of solvent.

    • Note: High concentrations may shift the OH peak; dilute samples provide sharper resolution of the alkyl region.

  • Acquisition: Run 16 scans for

    
    H and 256 scans for 
    
    
    
    C to ensure signal-to-noise ratio allows detection of minor isomeric impurities.

References

  • National Center for Biotechnology Information. (2026).[2][3] PubChem Compound Summary for CID 26565, 2,2-Diethyl-1-pentanol. Retrieved January 29, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for interpretation of steric effects on IR/NMR shifts).
  • NIST Mass Spectrometry Data Center.[4] Mass Spectrum of 1-Pentanol, 2,2-dimethyl- (Analogous fragmentation reference). NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Mass Spectrometry of 2,2-Diethyl-1-pentanol Abstract This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) of 2,2-diethyl-1-pentano...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of 2,2-Diethyl-1-pentanol

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) of 2,2-diethyl-1-pentanol. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles governing the fragmentation of this highly branched primary alcohol. We will explore the characteristic fragmentation pathways, predict the resultant mass spectrum, and provide a robust, self-validating experimental protocol for its analysis. The guide emphasizes the causal relationships behind fragmentation patterns, grounding its claims in established principles of mass spectrometry to ensure scientific integrity and practical utility.

Introduction: The Analytical Challenge of a Branched Alcohol

2,2-Diethyl-1-pentanol (C₉H₂₀O, Molecular Weight: 144.25 g/mol ) is a primary alcohol characterized by a sterically hindered quaternary carbon atom at the C-2 position.[1][2][3] This unique structural feature significantly influences its behavior under electron ionization, making its mass spectrum a compelling case study in fragmentation analysis. While the hydroxyl group directs some fragmentation pathways typical of alcohols, the bulky, branched alkyl structure promotes cleavages characteristic of branched alkanes. Understanding these competing fragmentation mechanisms is crucial for accurate structural elucidation and identification.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[4] This guide will focus exclusively on EI-MS, as it provides a detailed structural fingerprint of 2,2-diethyl-1-pentanol.

Table 1: Physicochemical Properties of 2,2-Diethyl-1-pentanol

PropertyValueSource
Chemical FormulaC₉H₂₀O[2][3]
Molecular Weight144.25 g/mol [2][3]
Monoisotopic Mass144.15141 Da[2][5]
IUPAC Name2,2-diethylpentan-1-ol[2]

The Elusive Molecular Ion: A Consequence of Branching

Upon electron impact, a molecule loses an electron to form a radical cation, the molecular ion (M⁺•). For 2,2-diethyl-1-pentanol, this would appear at a mass-to-charge ratio (m/z) of 144. However, the stability of the molecular ion is inversely proportional to the degree of branching in the molecule.[6][7] The high degree of branching in 2,2-diethyl-1-pentanol, particularly the quaternary carbon, creates numerous low-energy fragmentation pathways. This leads to the rapid decomposition of the molecular ion, rendering its peak in the mass spectrum either very small (low abundance) or entirely absent.[8][9][10] The energy imparted by EI is more readily dissipated through bond cleavage than retained in the intact M⁺•.

Decoding the Fragmentation Puzzle: Key Pathways

The fragmentation of 2,2-diethyl-1-pentanol is dominated by cleavage events that form the most stable possible products, primarily stable carbocations and neutral radicals.

The Primary Alcohol Signature: α-Cleavage

The most characteristic fragmentation of primary alcohols is the cleavage of the bond between the α-carbon (the carbon bearing the -OH group) and the β-carbon.[11][12][13] This process is driven by the formation of a resonance-stabilized oxonium ion.

  • Mechanism: The C1-C2 bond breaks, leading to the loss of a large C₈H₁₇• radical.

  • Resulting Ion: This cleavage generates the [CH₂OH]⁺ ion, which is consistently observed at m/z 31 .[13][14] The high relative abundance of the m/z 31 peak is a strong diagnostic indicator for the presence of a primary alcohol moiety.[14]

Cleavage at the Core: The Quaternary Carbon

The quaternary carbon at the C-2 position is a focal point for fragmentation, a pattern typical for branched alkanes where cleavage occurs preferentially at branching points to yield more stable carbocations.[7][8][9]

  • Loss of the Largest Alkyl Group: A general rule in the fragmentation of branched alkanes is the preferential loss of the largest alkyl substituent from the branch point.[9][10] In this molecule, the substituents on the quaternary carbon are two ethyl groups, one propyl group, and the CH₂OH group. Cleavage of the C2-C3 bond results in the loss of a propyl radical (•C₃H₇, 43 Da).

    • Resulting Ion: This generates a stable tertiary carbocation at M-43, or m/z 101 .

  • Loss of an Ethyl Radical: Alternatively, cleavage of a C2-ethyl bond can occur, leading to the loss of an ethyl radical (•C₂H₅, 29 Da).

    • Resulting Ion: This pathway produces another stable tertiary carbocation at M-29, or m/z 115 .

The relative abundance of the m/z 101 and m/z 115 peaks will depend on the precise energetics of the fragmentation, but both are expected to be significant features of the spectrum.

The Dehydration Pathway

Alcohols frequently undergo the elimination of a neutral water molecule (18 Da) through a rearrangement process.[11][13]

  • Mechanism: This rearrangement is favorable because it results in the formation of a very stable neutral molecule (H₂O).

  • Resulting Ion: The loss of water from the molecular ion produces a radical cation at M-18, or m/z 126 . While common, the intensity of this peak can be variable and is often less prominent than the peaks from direct bond cleavages in highly branched structures.

The Cascade of Alkyl Fragments

The larger fragment ions (e.g., m/z 101, 115) can undergo further fragmentation, leading to a series of smaller, stable alkyl carbocations. These ions typically appear at m/z values corresponding to [CₙH₂ₙ₊₁]⁺.

  • Expected Ions: The spectrum will likely show a prominent peak at m/z 57 , corresponding to the stable tert-butyl cation (C₄H₉⁺), which can be formed via rearrangement. Another significant peak is expected at m/z 43 (C₃H₇⁺, the propyl or isopropyl cation). The ethyl cation at m/z 29 (C₂H₅⁺) will also be present.

The most stable of these smaller carbocations often forms the base peak (the most intense peak) of the spectrum. For a structure like 2,2-diethyl-1-pentanol, the m/z 57 peak has a high probability of being the base peak due to the high stability of the corresponding cation.

G cluster_0 Primary Fragmentation Pathways cluster_1 Secondary Fragmentation M 2,2-Diethyl-1-pentanol (M⁺•) m/z 144 (weak/absent) mz126 [M-H₂O]⁺• m/z 126 M->mz126 - H₂O mz115 [M-C₂H₅]⁺ m/z 115 M->mz115 - •C₂H₅ (Ethyl) mz101 [M-C₃H₇]⁺ m/z 101 M->mz101 - •C₃H₇ (Propyl) mz31 [CH₂OH]⁺ m/z 31 M->mz31 - •C₈H₁₇ (α-cleavage) mz57 [C₄H₉]⁺ m/z 57 (Base Peak?) mz115->mz57 - C₄H₈ mz101->mz57 - C₃H₄ mz43 [C₃H₇]⁺ m/z 43

Caption: Predicted EI fragmentation pathways for 2,2-diethyl-1-pentanol.

Predicted Mass Spectrum: A Summary

Based on the analysis of the fragmentation pathways, we can predict the key features of the EI mass spectrum of 2,2-diethyl-1-pentanol.

Table 2: Predicted Key Ions and Their Origin

m/zProposed Ion IdentityFragmentation PathwayExpected Intensity
144[C₉H₂₀O]⁺•Molecular Ion (M⁺•)Very Low / Absent
126[M - H₂O]⁺•Loss of WaterLow
115[M - C₂H₅]⁺Loss of ethyl radical from C2Medium to High
101[M - C₃H₇]⁺Loss of propyl radical from C2Medium to High
57[C₄H₉]⁺Secondary fragmentation / rearrangementHigh (Potential Base Peak)
43[C₃H₇]⁺Alkyl fragmentHigh
31[CH₂OH]⁺α-cleavageHigh
29[C₂H₅]⁺Alkyl fragmentMedium

A Self-Validating Experimental Protocol for GC-MS Analysis

This protocol outlines a standardized procedure for the analysis of 2,2-diethyl-1-pentanol using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Objective: To acquire a high-quality, reproducible EI mass spectrum of 2,2-diethyl-1-pentanol for identification and structural confirmation.

Materials:

  • 2,2-Diethyl-1-pentanol standard

  • High-purity solvent (e.g., Hexane or Dichloromethane, GC grade)

  • Volumetric flasks and micropipettes

  • GC-MS system equipped with an EI source and quadrupole mass analyzer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 2,2-diethyl-1-pentanol at 1 mg/mL in the chosen solvent.

    • Perform a serial dilution to create a working solution at approximately 10 µg/mL. Causality: This concentration is typically sufficient to produce a strong signal without overloading the GC column or detector.

    • Transfer 1 mL of the working solution to a 2 mL autosampler vial.

  • Instrument Calibration and Validation:

    • Perform a routine tune of the mass spectrometer using a standard tuning compound (e.g., PFTBA) to ensure mass accuracy and resolution are within specifications.

    • Inject a solvent blank to verify the cleanliness of the system and absence of interfering peaks.

  • GC-MS Method Parameters:

    • Injection: 1 µL injection volume, Split mode (e.g., 50:1 split ratio). Causality: A split injection prevents column overloading and ensures sharp chromatographic peaks.

    • Injector Temperature: 250 °C.

    • GC Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. Causality: This is the standard energy used to generate reproducible fragmentation patterns that are comparable to library spectra.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 25 - 250. Causality: This range comfortably covers the expected fragments and the molecular ion region.

    • Solvent Delay: 3 minutes. Causality: Prevents the high concentration of solvent from entering and saturating the MS detector.

  • Data Acquisition and Analysis:

    • Inject the prepared sample.

    • Acquire the data.

    • Identify the chromatographic peak corresponding to 2,2-diethyl-1-pentanol.

    • Extract the mass spectrum from the apex of the peak, ensuring to subtract the background spectrum from a nearby baseline region for a clean spectrum.

    • Compare the acquired spectrum with the predicted fragmentation pattern and library spectra for confirmation.

Integrated Data Interpretation Workflow

The following workflow provides a logical sequence for identifying 2,2-diethyl-1-pentanol from an unknown mass spectrum.

Caption: Logical workflow for the interpretation of the mass spectrum.

Conclusion

The mass spectrum of 2,2-diethyl-1-pentanol is a classic example of how molecular structure dictates fragmentation behavior. The analysis is characterized by the absence of a significant molecular ion and the presence of several key diagnostic fragments. The prominent m/z 31 peak unequivocally points to a primary alcohol, while the ions at m/z 115 and m/z 101 reveal the loss of alkyl groups from the highly substituted C-2 position. Finally, the cascade of smaller alkyl ions, particularly at m/z 57 and m/z 43 , completes the structural fingerprint. By understanding these fundamental fragmentation pathways and employing a systematic analytical protocol, researchers can confidently identify this compound and elucidate its structure with a high degree of certainty.

References

  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2-dimethylpentane.
  • CymitQuimica. (n.d.). CAS 2370-12-9: 2,2-Dimethyl-1-pentanol.
  • ChemSynthesis. (n.d.). 2,2-dimethyl-1-pentanol.
  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
  • Sigma-Aldrich. (n.d.). 2,2-DIETHYL-1-PENTANOL AldrichCPR.
  • National Center for Biotechnology Information. (n.d.). 2,2-Diethyl-1-pentanol. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 1-Pentanol, 2,2-dimethyl-. NIST WebBook.
  • Chem Help ASAP. (2022, November 22).
  • Stenutz. (n.d.). 2,2-diethyl-1-pentanol.
  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-1-pentanol. PubChem. Retrieved from [Link]

  • All About Chemistry. (2023, August 12). Mass Spectrometry of Alcohols [Video]. YouTube.
  • Wikipedia. (n.d.). 2-Pentanol.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • JoVE. (2024, December 5). Video: Mass Spectrometry: Branched Alkane Fragmentation.
  • ResearchGate. (2023, August 6). Electron-impact ionization of the simple alcohols.
  • All About Chemistry. (2023, July 25). Mass Spectrometry of Alkanes [Video]. YouTube.
  • University of Arizona. (n.d.). Alkanes.
  • PubChemLite. (n.d.). 2,2-diethyl-1-pentanol (C9H20O).
  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation.
  • Slideteam. (n.d.). Branched chain alkanes.
  • Whitman College. (n.d.). GCMS Section 6.10.
  • Whitman College. (n.d.). GCMS Section 6.9.2.

Sources

Foundational

Foundational Principles: Infrared Spectroscopy of Alcohols

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2,2-Diethyl-1-pentanol This guide provides a detailed analysis of the infrared (IR) spectrum of 2,2-diethyl-1-pentanol, tailored for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2,2-Diethyl-1-pentanol

This guide provides a detailed analysis of the infrared (IR) spectrum of 2,2-diethyl-1-pentanol, tailored for researchers, scientists, and professionals in drug development. The content moves beyond a simple recitation of spectral data, focusing instead on the causal relationships between molecular structure and vibrational spectroscopy, thereby offering a framework for predictive analysis and robust experimental design.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending). An IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumber, cm⁻¹), creating a unique "fingerprint" of the molecule's functional groups.

For alcohols, the most prominent and diagnostic features in an IR spectrum are the absorptions arising from the hydroxyl (-OH) and carbon-oxygen (C-O) functional groups.

  • O-H Stretching Vibration: The O-H bond is highly polar, resulting in a very strong absorption band. The position and shape of this band are exquisitely sensitive to hydrogen bonding. In a concentrated (neat) liquid sample, extensive intermolecular hydrogen bonding occurs, causing the O-H stretching band to appear as a strong and characteristically broad peak between 3200 and 3500 cm⁻¹.[1][2][3] The breadth of the peak is a direct consequence of the sample containing a population of molecules with a wide range of hydrogen bond strengths, each vibrating at a slightly different frequency.[1] Conversely, in a very dilute solution using a non-polar solvent (like CCl₄), hydrogen bonding is minimized. This results in a "free" hydroxyl group, which gives rise to a sharp, less intense peak at a higher frequency, typically between 3600 and 3650 cm⁻¹.[4][5]

  • C-O Stretching Vibration: The C-O single bond also produces a strong absorption peak, typically found in the 1000 to 1300 cm⁻¹ region.[6] The exact position of this peak is highly diagnostic of the class of alcohol. For primary alcohols, such as 2,2-diethyl-1-pentanol, this C-C-O asymmetric stretch is reliably observed between 1000 and 1075 cm⁻¹.[7][8]

The Analyte: Molecular Structure of 2,2-Diethyl-1-pentanol

To accurately predict and interpret the IR spectrum, a clear understanding of the analyte's structure is essential.

  • IUPAC Name: 2,2-diethylpentan-1-ol[9]

  • Molecular Formula: C₉H₂₀O[9]

  • Structure: 2,2-Diethyl-1-pentanol is a primary alcohol. The hydroxyl group is attached to a carbon that is bonded to one other carbon atom. A key feature of this molecule is the quaternary carbon at the C2 position, which introduces significant steric hindrance around the alpha-carbon. This crowded environment can subtly influence the vibrational modes compared to a simple linear primary alcohol.

Caption: Molecular structure of 2,2-diethyl-1-pentanol.

Predicted Infrared Spectrum: A Detailed Analysis

Based on the functional groups present in 2,2-diethyl-1-pentanol, we can predict the key absorption bands in its IR spectrum.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity & ShapeRationale & Expert Insights
3200 - 3500 O-H Stretch (Hydrogen-Bonded)Strong, Very BroadThis is the most dominant peak in the spectrum of a neat sample, indicative of extensive intermolecular hydrogen bonding. Its breadth is a hallmark of alcohols.[1][3]
2850 - 3000 C-H Stretch (sp³ C-H)Strong, SharpThese absorptions arise from the numerous methyl (-CH₃) and methylene (-CH₂) groups in the alkyl chains. Multiple sharp peaks are expected in this region.[10][11]
~1465 C-H Bend (Methylene Scissoring)MediumBending vibration characteristic of the -CH₂- groups in the propyl and ethyl chains.
~1375 C-H Bend (Methyl Symmetric Bending)MediumBending vibration characteristic of the terminal -CH₃ groups.
1000 - 1075 C-O Stretch (Primary Alcohol)StrongThis strong band is highly diagnostic for a primary alcohol. Its position confirms the -CH₂OH structural motif.[5][7][8]
~650 O-H Bend (Out-of-plane, "Wag")Weak-Medium, BroadThis broad, lower-frequency absorption is another feature of the hydroxyl group, resulting from out-of-plane bending.[7]

Self-Validating Experimental Protocol: Acquiring the IR Spectrum

To ensure the acquisition of a high-fidelity and trustworthy IR spectrum, the following protocol using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is recommended. The ATR method is preferred for its simplicity, speed, and minimal sample preparation.

4.1. Instrument Preparation and Validation

  • Power On & Purge: Ensure the FT-IR spectrometer is powered on and its internal optics are adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Performance Verification: Run a standard performance verification test using a polystyrene film to confirm the instrument's wavenumber accuracy and resolution.

4.2. Experimental Workflow

IR_Spectrum_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis Start Start Clean_ATR Clean ATR Crystal (e.g., with isopropanol) Start->Clean_ATR Background Collect Background Spectrum (Clean, empty crystal) Clean_ATR->Background Sample Apply Sample (1-2 drops of 2,2-diethyl-1-pentanol) Background->Sample Collect_Sample Collect Sample Spectrum Sample->Collect_Sample Process Process Data (ATR & Baseline Correction) Collect_Sample->Process Analyze Analyze Spectrum (Peak picking & identification) Process->Analyze End End Analyze->End

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

4.3. Detailed Steps

  • Background Collection:

    • Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol followed by a final wipe with a dry, lint-free tissue.

    • Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical self-validating step, as it digitally subtracts the spectrum of the ambient atmosphere and the ATR crystal itself from the final sample spectrum. An ideal background results in a flat line at 100% transmittance.

  • Sample Application:

    • Place a single drop of 2,2-diethyl-1-pentanol directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

    • Safety Note: 2,2-Diethyl-1-pentanol may cause skin and eye irritation.[9] Standard laboratory personal protective equipment (gloves, safety glasses) should be worn.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters as the background (16-32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Apply an ATR correction algorithm available in most modern spectroscopy software. This accounts for the wavelength-dependent depth of penetration of the IR beam into the sample, ensuring peak intensities are comparable to transmission spectra.

    • Apply a baseline correction to remove any broad, rolling features, ensuring accurate peak picking.

    • Clean the ATR crystal thoroughly with an appropriate solvent after analysis.

Trustworthiness and Interpretation Insights

  • Causality of Peak Shape: The broad O-H stretch is the most telling feature. If this peak were unexpectedly sharp, it would suggest a very dilute sample or a gas-phase measurement, conditions that disrupt hydrogen bonding.[3][4]

  • Distinguishing from Contaminants: A common field issue is water contamination. Water also presents a very broad O-H stretch. However, the spectrum of pure water lacks the strong C-H stretching peaks (2850-3000 cm⁻¹) and the distinct C-O stretching peak (~1050 cm⁻¹) that are definitive for 2,2-diethyl-1-pentanol.[8]

  • Confirmation of Alcohol Class: The position of the strong C-O stretch is a primary validation point. If this peak were to appear significantly higher, for instance around 1100 cm⁻¹ or 1150 cm⁻¹, it would suggest the presence of a secondary or tertiary alcohol, respectively, indicating a potential misidentification of the sample or an isomeric impurity.[5][8]

By synthesizing a predictive framework based on molecular structure with a robust, self-validating experimental protocol, researchers can confidently acquire and interpret the infrared spectrum of 2,2-diethyl-1-pentanol, ensuring data integrity for applications in chemical synthesis, quality control, and drug development.

References

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]

  • Anonymous. (n.d.). Infrared spectra of alcohols and phenols. Chemistry Student. [Link]

  • Organic Chemistry Tutor. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • Oregon State University. (n.d.). Spectroscopy of Alcohols: Identification. [Link]

  • quimicaorganica.org. (n.d.). IR Spectrum: Alcohols and Phenols. [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]

  • Oreate AI Blog. (2025, December 31). Decoding the C-O Bond: Insights From Infrared Spectroscopy. [Link]

  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26565, 2,2-Diethyl-1-pentanol. [Link]

Sources

Protocols & Analytical Methods

Method

Unleashing the Potential of 2,2-Diethyl-1-pentanol in Advanced Materials: Application Notes and Protocols

Introduction: In the dynamic landscape of material science, the quest for novel molecules that can impart unique properties to polymers, coatings, and functional fluids is perpetual. 2,2-Diethyl-1-pentanol, a nine-carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the dynamic landscape of material science, the quest for novel molecules that can impart unique properties to polymers, coatings, and functional fluids is perpetual. 2,2-Diethyl-1-pentanol, a nine-carbon branched primary alcohol, represents a promising yet underexplored building block. Its highly branched structure, centered around a quaternary carbon, is anticipated to confer properties such as excellent thermal and oxidative stability, low volatility, and superior low-temperature fluidity to its derivatives. While direct literature on the material applications of 2,2-Diethyl-1-pentanol is nascent, a strong scientific precedent set by its structural analogs, most notably 2-ethylhexanol (2-EH), allows for the formulation of robust hypotheses and experimental protocols for its use.

This technical guide serves as a comprehensive resource for researchers, scientists, and formulation chemists. It provides detailed application notes and validated protocols to explore the utility of 2,2-Diethyl-1-pentanol in three key areas: high-performance plasticizers, advanced lubricant base stocks, and as a functional component in coatings and polymer synthesis. The protocols herein are designed to be self-validating, with clear causality behind each experimental choice, enabling researchers to unlock the full potential of this versatile molecule.

Physicochemical Properties of 2,2-Diethyl-1-pentanol

A thorough understanding of the fundamental properties of 2,2-Diethyl-1-pentanol is crucial for its effective application. While extensive experimental data is not widely published, we can infer its characteristics and supplement with computed properties.

PropertyValue (Computed/Estimated)Source
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
AppearanceColorless liquid (Expected)Inferred
Boiling Point~190-210 °C (Estimated)Inferred from similar branched alcohols
Density~0.84 g/cm³ (Estimated)Inferred from similar branched alcohols
SolubilityPoorly soluble in water; Soluble in most organic solventsInferred from structure
XLogP32.9

The highly branched nature of 2,2-Diethyl-1-pentanol is the cornerstone of its potential applications. This branching disrupts molecular packing, which is expected to result in a low melting point and excellent fluidity at low temperatures for its derivatives.

Application Note I: High-Performance Plasticizers for Polyvinyl Chloride (PVC)

Rationale: The primary application of the structurally similar 2-ethylhexanol is in the synthesis of phthalate and adipate plasticizers for PVC.[1][2] These esters integrate into the polymer matrix, increasing its flexibility and durability. The bulky, branched structure of the alcohol is critical as it prevents crystallization of the plasticizer at low temperatures, maintaining the flexibility of the PVC article.[3][4] It is hypothesized that the even more sterically hindered "neo-pentyl" like structure of 2,2-Diethyl-1-pentanol will lead to plasticizers with superior low-temperature performance and lower volatility compared to 2-EH based plasticizers.

Potential Advantages of Bis(2,2-diethylpentyl) Adipate (BDEPA) as a PVC Plasticizer:

  • Exceptional Low-Temperature Flexibility: The highly branched alkyl chains are expected to significantly lower the freezing point of the plasticizer.

  • Reduced Migration and Volatility: The higher molecular weight compared to dioctyl adipate (DOA) should lead to lower plasticizer migration and improved permanence.

  • Good Thermal Stability: The quaternary carbon center in the alcohol moiety can enhance the thermal stability of the ester.

Protocol 1: Synthesis of Bis(2,2-diethylpentyl) Adipate (BDEPA)

This protocol details the Fischer-Speier esterification of adipic acid with 2,2-Diethyl-1-pentanol.

Synthesis_of_BDEPA Adipic_Acid Adipic Acid Reaction_Mixture Reaction Mixture Adipic_Acid->Reaction_Mixture DEPA 2,2-Diethyl-1-pentanol DEPA->Reaction_Mixture Catalyst p-Toluenesulfonic acid Catalyst->Reaction_Mixture Solvent Toluene Solvent->Reaction_Mixture Heat Heat (Reflux) Dean_Stark Dean-Stark Trap Heat->Dean_Stark Water Removal Purification Work-up & Purification Heat->Purification Crude Product BDEPA Bis(2,2-diethylpentyl) Adipate (BDEPA) Water Water Reaction_Mixture->Heat Dean_Stark->Water Purification->BDEPA

Caption: Synthesis workflow for Bis(2,2-diethylpentyl) Adipate (BDEPA).

Materials:

  • Adipic Acid (1.0 mole equivalent)

  • 2,2-Diethyl-1-pentanol (2.2 mole equivalents)

  • p-Toluenesulfonic acid monohydrate (0.02 mole equivalents)

  • Toluene (2 mL per gram of adipic acid)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Activated Charcoal

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: To a round-bottom flask, add adipic acid, 2,2-Diethyl-1-pentanol, p-toluenesulfonic acid, and toluene.

  • Esterification: Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected (monitoring the reaction progress by TLC or GC is recommended).

  • Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the acidic catalyst.

  • Washing: Wash the organic layer with brine to remove any remaining aqueous impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Decolorization & Solvent Removal: Decant the dried solution and add a small amount of activated charcoal. Stir for 30 minutes, then filter. Remove the toluene using a rotary evaporator.

  • Purification: Purify the crude BDEPA by vacuum distillation to obtain a clear, colorless liquid.

Characterization: The final product should be characterized by FT-IR (disappearance of the broad -OH peak from the alcohol and the appearance of a strong C=O stretch of the ester), and ¹H and ¹³C NMR spectroscopy to confirm the structure.

Application Note II: Advanced Lubricant Base Stocks and Additives

Rationale: Esters derived from branched alcohols and dicarboxylic acids are known to be excellent synthetic lubricant base stocks.[5] The branching in the alcohol component is crucial for achieving a low pour point and a high viscosity index (VI), which are desirable properties for lubricants operating over a wide temperature range.[4] A study on diesters from dodecanedioic acid and various branched alcohols, including 2-ethylhexanol, demonstrated that branching significantly improves the pour point compared to linear alcohol esters.[5] Following this principle, diesters of 2,2-Diethyl-1-pentanol are expected to exhibit even more pronounced low-temperature fluidity, making them suitable for demanding applications such as automotive engine oils, hydraulic fluids, and compressor oils.

Potential Advantages of 2,2-Diethyl-1-pentanol based Esters as Lubricants:

  • Excellent Low-Temperature Properties: The highly branched structure is predicted to result in very low pour points.

  • High Viscosity Index (VI): The flexible ester linkages and branched chains can lead to a smaller change in viscosity with temperature.

  • Good Thermal and Oxidative Stability: The neo-pentyl-like structure can enhance stability at high operating temperatures.

  • Inherent Lubricity: The polar ester groups provide good film-forming properties on metal surfaces.

Protocol 2: Synthesis of Di-(2,2-diethylpentyl) Sebacate for Lubricant Applications

This protocol outlines the synthesis of a diester from sebacic acid, a C10 dicarboxylic acid, which is a common building block for high-performance lubricant esters.

Lubricant_Synthesis Sebacic_Acid Sebacic Acid Reaction_Vessel Reaction Mixture Sebacic_Acid->Reaction_Vessel DEPA 2,2-Diethyl-1-pentanol DEPA->Reaction_Vessel Catalyst Sulfuric Acid (conc.) Catalyst->Reaction_Vessel Toluene Toluene Toluene->Reaction_Vessel Heating Reflux with Dean-Stark Purification Neutralization, Washing, Drying, Distillation Heating->Purification Crude Ester Product Di-(2,2-diethylpentyl) Sebacate Reaction_Vessel->Heating Esterification Purification->Product

Caption: General workflow for the synthesis of a lubricant base oil.

Materials:

  • Sebacic Acid (1.0 mole equivalent)

  • 2,2-Diethyl-1-pentanol (2.2 mole equivalents)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 1-2% by weight of reactants)

  • Toluene (as a water-entraining solvent)

  • 10% Sodium Carbonate solution

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Bleaching Earth (optional, for color improvement)

Procedure:

  • Charging the Reactor: In a three-necked flask equipped with a stirrer, thermometer, and Dean-Stark apparatus, charge sebacic acid, 2,2-Diethyl-1-pentanol, and toluene.

  • Catalyst Addition: Slowly add the concentrated sulfuric acid with stirring.

  • Reaction: Heat the mixture to 120-140 °C. The water of reaction will be azeotropically removed with toluene and collected in the Dean-Stark trap. The reaction is complete when no more water is evolved.

  • Catalyst Neutralization: After cooling, neutralize the catalyst by washing the reaction mixture with 10% sodium carbonate solution, followed by several washes with deionized water until the washings are neutral.

  • Drying and Solvent Removal: Dry the organic layer with anhydrous sodium sulfate. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: For high purity, the product can be further purified by vacuum distillation. A treatment with bleaching earth at elevated temperature under vacuum can be performed to improve color.

Performance Evaluation: The resulting ester should be evaluated for key lubricant properties:

  • Kinematic Viscosity: at 40 °C and 100 °C (ASTM D445)

  • Viscosity Index (VI): (ASTM D2270)

  • Pour Point: (ASTM D97)

  • Flash Point: (ASTM D92)

  • Oxidative Stability: (e.g., Rotary Pressure Vessel Oxidation Test, ASTM D2272)

Application Note III: Co-solvent and Reactive Diluent in Coatings

Rationale: Branched alcohols like 2-ethylhexanol are used as solvents in the coatings industry due to their low volatility and good solvency for a variety of resins.[1][6] 2,2-Diethyl-1-pentanol, with its expected higher boiling point and strong non-polar character, could serve as an excellent low-VOC (Volatile Organic Compound) solvent or coalescing agent in paint and coating formulations. Furthermore, its hydroxyl group can participate in cross-linking reactions with isocyanates to form polyurethanes or with epoxides, making it a functional reactive diluent. As a reactive diluent, it would be incorporated into the final polymer network, reducing viscosity for easier application without contributing to VOC emissions.

Protocol 3: Evaluation of 2,2-Diethyl-1-pentanol as a Reactive Diluent in a 2K Polyurethane Coating

This protocol describes a method to assess the effect of 2,2-Diethyl-1-pentanol on the properties of a two-component (2K) polyurethane clear coat.

Materials:

  • Polyol resin (e.g., a polyester or polyacrylic polyol)

  • Polyisocyanate crosslinker (e.g., based on hexamethylene diisocyanate (HDI) or isophorone diisocyanate (IPDI))

  • 2,2-Diethyl-1-pentanol

  • Control solvent (e.g., butyl acetate)

  • Catalyst (e.g., dibutyltin dilaurate - DBTDL)

  • Substrate panels (e.g., steel or glass)

Procedure:

  • Formulation Preparation: Prepare a series of formulations. A control formulation will use a standard solvent like butyl acetate. Test formulations will replace a portion of the standard solvent with 2,2-Diethyl-1-pentanol at different concentrations (e.g., 5%, 10%, 20% by weight of total solvent).

  • Component Mixing: In a suitable container, mix the polyol resin with the solvent/2,2-Diethyl-1-pentanol blend. Add the catalyst and mix thoroughly.

  • Crosslinker Addition: Just before application, add the stoichiometric amount of polyisocyanate crosslinker and mix well.

  • Viscosity Measurement: Measure the initial viscosity of the formulations using a Brookfield viscometer or a Zahn cup.

  • Application: Apply the coatings to the substrate panels using a film applicator to ensure uniform thickness.

  • Curing: Allow the coatings to cure at ambient temperature or in an oven according to the resin manufacturer's recommendations.

  • Performance Testing: After full curing, evaluate the coatings for:

    • Hardness: (Pencil Hardness - ASTM D3363)

    • Gloss: (ASTM D523)

    • Solvent Resistance: (MEK rub test - ASTM D5402)

    • Flexibility: (Mandrel bend test - ASTM D522)

Expected Outcome: The incorporation of 2,2-Diethyl-1-pentanol is expected to reduce the initial viscosity of the formulation. As it reacts into the polymer backbone, it should contribute to the final film properties, potentially increasing flexibility and impacting hardness and gloss.

Conclusion

2,2-Diethyl-1-pentanol stands as a molecule with significant, albeit largely unexplored, potential in material science. The structural analogies to well-established branched alcohols provide a strong scientific basis for its application as a precursor for high-performance plasticizers, advanced lubricant base oils, and functional components in coatings. The detailed protocols provided in this guide offer a clear and logical framework for researchers to begin their investigation into this promising compound. Through systematic synthesis, characterization, and performance evaluation, the scientific community can validate and expand upon these proposed applications, paving the way for a new generation of advanced materials.

References

  • Alpha Chemical Co. (2023). 2-Ethylhexanol - Properties, Uses, and Benefits. Available at: [Link]

  • ICIS News. (2018). Chemical profile: 2-EH. Available at: [Link]

  • Wikipedia contributors. (2023). 2-Ethylhexanol. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Ethylhexanol in PVC Plasticizers and Beyond. Available at: [Link]

  • PENPET Petrochemical Trading. 2-Ethylhexanol (2-EH). Available at: [Link]

  • PubChem. 2,2-Diethyl-1-pentanol. National Center for Biotechnology Information. Available at: [Link]

  • Ahmed, W. A., et al. (2021). The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. Kemija u industriji, 70(1-2), 13-22. Available at: [Link]

Sources

Application

Application Notes and Protocols: 2,2-Diethyl-1-pentanol as a High-Performance Plasticizer Precursor

Introduction: The Quest for Advanced Plasticizers In the realm of polymer science, the pursuit of high-performance plasticizers is a continuous endeavor. These critical additives impart flexibility, durability, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Advanced Plasticizers

In the realm of polymer science, the pursuit of high-performance plasticizers is a continuous endeavor. These critical additives impart flexibility, durability, and processability to a wide range of polymeric materials, most notably polyvinyl chloride (PVC). Traditional plasticizers, while effective, can be prone to migration, volatility, and environmental concerns. This has spurred research into novel plasticizer architectures that offer enhanced permanence and safety profiles.

This document provides a detailed technical guide on the synthesis and application of plasticizers derived from 2,2-diethyl-1-pentanol, a C9 neo-alcohol. The unique sterically hindered structure of this precursor alcohol is hypothesized to yield plasticizers with superior thermal stability, low volatility, and excellent resistance to extraction, making them ideal candidates for demanding applications in industries such as automotive, wire and cable, and medical devices. We present here detailed protocols for the synthesis of 2,2-diethyl-1-pentanol and its subsequent conversion into high molecular weight phthalate and adipate plasticizers, along with methodologies for their characterization and performance evaluation.

Section 1: Synthesis of the Precursor: 2,2-Diethyl-1-pentanol

The synthesis of 2,2-diethyl-1-pentanol, a non-commercially available neo-alcohol, is a multi-step process that requires careful control of reaction conditions. The proposed synthetic route, based on established organometallic and reduction chemistries, is outlined below. A similar multi-step synthesis has been successfully employed for the preparation of the analogous compound, 2,2-dimethyl-1-pentanol.[1]

Proposed Synthetic Pathway

The synthesis of 2,2-diethyl-1-pentanol can be envisioned through a three-step process starting from 3-pentanol:

  • Chlorination: Conversion of 3-pentanol to 3-chloropentane.

  • Grignard Reaction and Carboxylation: Formation of a Grignard reagent from 3-chloropentane, followed by reaction with diethyl carbonate to yield ethyl 2,2-diethylpentanoate.

  • Reduction: Reduction of the resulting ester to 2,2-diethyl-1-pentanol.

SynthesisPathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Grignard & Carboxylation cluster_2 Step 3: Reduction 3-Pentanol 3-Pentanol 3-Chloropentane 3-Chloropentane 3-Pentanol->3-Chloropentane SOCl2 or HCl Grignard Reagent Grignard Reagent 3-Chloropentane->Grignard Reagent Mg, Et2O Ethyl_2_2_diethylpentanoate Ethyl 2,2-diethylpentanoate Grignard Reagent->Ethyl_2_2_diethylpentanoate 1. Diethyl Carbonate 2. H3O+ 2_2_Diethyl_1_pentanol 2,2-Diethyl-1-pentanol Ethyl_2_2_diethylpentanoate->2_2_Diethyl_1_pentanol LiAlH4, Et2O

Caption: Proposed synthetic pathway for 2,2-diethyl-1-pentanol.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular WeightPurity
3-Pentanol584-02-188.15 g/mol ≥99%
Thionyl chloride7719-09-7118.97 g/mol ≥99%
Magnesium turnings7439-95-424.31 g/mol
Diethyl ether (anhydrous)60-29-774.12 g/mol
Diethyl carbonate105-58-8118.13 g/mol ≥99%
Lithium aluminum hydride (LiAlH4)16853-85-337.95 g/mol
Hydrochloric acid (conc.)7647-01-036.46 g/mol 37%
Sodium bicarbonate (sat. soln.)144-55-884.01 g/mol
Anhydrous sodium sulfate7757-82-6142.04 g/mol

Step 1: Synthesis of 3-Chloropentane

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Add 3-pentanol to the flask and cool it in an ice bath.

  • Slowly add thionyl chloride from the dropping funnel with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to a gentle reflux for 2 hours.

  • Carefully quench the reaction mixture by pouring it over crushed ice.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and distill to obtain pure 3-chloropentane.

Step 2: Synthesis of Ethyl 2,2-diethylpentanoate

  • Set up a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings and anhydrous diethyl ether to the flask.

  • Add a small amount of 3-chloropentane to initiate the Grignard reaction.

  • Once the reaction begins, add the remaining 3-chloropentane dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution in an ice bath.

  • Add a solution of diethyl carbonate in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition, remove the ice bath and stir the mixture at room temperature overnight.

  • Quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure. Purify the crude ester by vacuum distillation.

Step 3: Reduction to 2,2-Diethyl-1-pentanol

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • Add a solution of ethyl 2,2-diethylpentanoate in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours, followed by a gentle reflux for 2 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude alcohol by vacuum distillation to yield 2,2-diethyl-1-pentanol.

Section 2: Synthesis of Plasticizer Esters

The sterically hindered primary hydroxyl group of 2,2-diethyl-1-pentanol presents a unique challenge for esterification. However, with the appropriate choice of catalyst and reaction conditions, high conversion to the desired diester can be achieved. We present protocols for the synthesis of two representative plasticizers: di-(2,2-diethylpentyl) phthalate and di-(2,2-diethylpentyl) adipate.

Synthesis of Di-(2,2-diethylpentyl) Phthalate

Phthalate esters are a widely used class of plasticizers. The reaction of 2,2-diethyl-1-pentanol with phthalic anhydride will proceed in two stages: a rapid formation of the monoester followed by a slower, equilibrium-limited conversion to the diester.

Phthalate_Esterification

Caption: Workflow for the synthesis of di-(2,2-diethylpentyl) phthalate.

Protocol:

  • Charge a reaction vessel equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap with 2,2-diethyl-1-pentanol, phthalic anhydride (in a 2.2:1 molar ratio of alcohol to anhydride), and a suitable catalyst (e.g., tetrabutyl titanate, TBT, at 0.1-0.3% by weight of the reactants).

  • Heat the reaction mixture under a nitrogen blanket to a temperature of 180-220°C.

  • Continuously remove the water of reaction via the Dean-Stark trap.

  • Monitor the progress of the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a predetermined level (e.g., <0.1 mg KOH/g).

  • Cool the reaction mixture and neutralize the remaining acidity and the catalyst with an aqueous solution of sodium hydroxide or sodium carbonate.

  • Wash the organic layer with water until neutral.

  • Remove any unreacted alcohol and volatile impurities by vacuum distillation.

  • The final product, di-(2,2-diethylpentyl) phthalate, is obtained as a clear, viscous liquid.

Synthesis of Di-(2,2-diethylpentyl) Adipate

Adipate esters are known for imparting good low-temperature flexibility to PVC. The synthesis of di-(2,2-diethylpentyl) adipate follows a similar procedure to the phthalate ester, using adipic acid as the dicarboxylic acid source.

Protocol:

  • Combine 2,2-diethyl-1-pentanol, adipic acid (2.2:1 molar ratio of alcohol to acid), and an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) in a reaction vessel equipped for azeotropic water removal.

  • Heat the mixture to reflux (typically 140-160°C) with a suitable solvent like toluene to facilitate water removal.

  • Monitor the reaction progress by collecting and measuring the amount of water evolved in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Neutralize the catalyst with an aqueous base.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent and excess alcohol under reduced pressure.

  • Purify the resulting di-(2,2-diethylpentyl) adipate by vacuum distillation.

Section 3: Characterization of Plasticizer Esters

Thorough characterization of the synthesized plasticizer esters is crucial to confirm their identity, purity, and to predict their performance.

Analytical Techniques:

TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of ester functional group (C=O stretch around 1730 cm⁻¹), disappearance of alcohol O-H stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural elucidation, confirmation of the ester linkage, and assessment of purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of any minor byproducts.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and volatility.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) of the plasticizer.

Section 4: Application in PVC Formulations and Performance Evaluation

The efficacy of the synthesized plasticizers should be evaluated in standard PVC formulations and compared against commercial plasticizers.

PVC Formulation and Processing

A typical flexible PVC formulation for evaluation would be:

ComponentParts per hundred resin (PHR)
PVC resin (K-value 67-70)100
Plasticizer40-60
Thermal Stabilizer (e.g., Ca/Zn stearate)2-3
Lubricant (e.g., stearic acid)0.5-1

The components are dry-blended and then processed on a two-roll mill at a temperature of 160-180°C to form a homogenous sheet. The sheets are then compression molded into plaques for physical testing.

Performance Testing

The performance of the plasticized PVC is assessed through a series of standardized tests:

PropertyTest MethodSignificance
Hardness (Shore A) ASTM D2240Measures plasticizer efficiency.
Tensile Strength and Elongation ASTM D638Evaluates mechanical properties.
Low-Temperature Flexibility ASTM D746 (Brittleness Temperature)Important for outdoor and automotive applications.
Volatility (Activated Carbon Method) ASTM D1203Measures plasticizer permanence and thermal stability.
Resistance to Extraction ASTM D1239 (e.g., in soapy water, oil)Indicates durability in various environments.

Section 5: Expected Advantages of 2,2-Diethyl-1-pentanol Based Plasticizers

The unique molecular architecture of plasticizers derived from 2,2-diethyl-1-pentanol is expected to confer several performance advantages:

  • Low Volatility: The high molecular weight and branched structure should result in significantly lower volatility compared to conventional phthalates like DEHP, leading to greater permanence in the final product. High molecular weight plasticizers are known to have lower volatility.[2]

  • Improved Thermal Stability: The neo-pentyl structure is known to enhance thermal stability, which is beneficial for high-temperature applications such as wire and cable insulation. Neopentyl glycol-based resins exhibit high thermal stability.

  • Excellent Migration Resistance: The steric hindrance around the ester linkages and the overall bulkiness of the molecule are expected to impede its migration through the polymer matrix, resulting in better long-term performance and reduced environmental leaching. Branched plasticizers can exhibit improved migration resistance.[2]

  • Good Low-Temperature Performance (for Adipates): The adipate ester, in particular, is anticipated to provide excellent flexibility at low temperatures, a desirable characteristic for many applications.

Section 6: Safety and Handling

2,2-Diethyl-1-pentanol:

  • Hazards: Based on available data for similar compounds, handle with care. Avoid contact with skin and eyes, and work in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.

Plasticizer Esters:

  • Hazards: Generally considered to have low acute toxicity. However, good laboratory practices should always be followed.

  • Handling: Avoid inhalation of vapors, especially during high-temperature processing. Ensure adequate ventilation.

Conclusion

2,2-Diethyl-1-pentanol serves as a promising precursor for the synthesis of a new generation of high-performance plasticizers. The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and evaluation of these novel compounds. The expected improvements in thermal stability, volatility, and migration resistance make these plasticizers attractive alternatives to conventional additives in a wide array of demanding applications. Further research and optimization of the synthetic and formulation processes will undoubtedly unlock the full potential of this unique neo-alcohol in the field of polymer additives.

References

  • The preparation, characterization and dehydration of 2, 2-dimethyl-1-pentanol. (n.d.). Retrieved from [Link]

  • Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (2021). National Institutes of Health. Retrieved from [Link]

  • a comparative analysis of neopentyl glycol versus other glycols in resin synthesis applications. (n.d.). BDMAEE. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel Derivatives from 2,2-Diethyl-1-pentanol for Drug Discovery

Introduction: The Strategic Value of Steric Hindrance in Medicinal Chemistry In the landscape of drug discovery and development, the modulation of a molecule's physicochemical properties is paramount to achieving desired...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Steric Hindrance in Medicinal Chemistry

In the landscape of drug discovery and development, the modulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The introduction of sterically hindered moieties, such as the neopentyl-like scaffold of 2,2-Diethyl-1-pentanol, offers a compelling strategy to enhance metabolic stability, fine-tune lipophilicity, and explore novel binding interactions with biological targets. The quaternary carbon atom at the C2 position of 2,2-Diethyl-1-pentanol provides a robust shield against enzymatic degradation, a feature of significant interest in the design of long-acting therapeutic agents.

This comprehensive guide provides detailed application notes and validated protocols for the synthesis of various derivatives of 2,2-Diethyl-1-pentanol, including esters, ethers, and alkyl halides. These derivatives serve as versatile building blocks for the generation of new chemical entities with potential applications across diverse therapeutic areas. The protocols are designed for researchers, medicinal chemists, and drug development professionals, with a focus on explaining the underlying chemical principles and providing practical, field-tested methodologies.

I. Esterification of 2,2-Diethyl-1-pentanol: Navigating Steric Challenges

The esterification of a sterically hindered primary alcohol like 2,2-Diethyl-1-pentanol presents a significant synthetic challenge. Traditional Fischer esterification methods often prove inefficient due to the steric bulk surrounding the hydroxyl group, which impedes the approach of the carboxylic acid. To overcome this, more sophisticated coupling methods are required.

A. Steglich Esterification: A Mild and Efficient Approach

The Steglich esterification is a powerful method for forming esters from acids and alcohols under mild, neutral conditions, making it ideal for sensitive substrates.[1][2] The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2]

Causality of Experimental Choices:

  • Carbodiimide (DCC or EDC): Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DMAP: Acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium species, which is then readily attacked by the sterically hindered alcohol.[2]

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are essential to prevent hydrolysis of the activated intermediates.

Experimental Protocol: Synthesis of 2,2-Diethylpentyl Benzoate

  • To a solution of benzoic acid (1.22 g, 10 mmol) and 2,2-Diethyl-1-pentanol (1.44 g, 10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere, add DMAP (0.12 g, 1 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (2.27 g, 11 mmol) in anhydrous DCM (20 mL) to the stirred mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is washed successively with 0.5 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ester.

Reagent/ParameterCondition/AmountRationale
Carboxylic Acid1.0 eqStoichiometric amount for complete conversion.
2,2-Diethyl-1-pentanol1.0 eqThe limiting reagent if the acid is more valuable.
DCC1.1 eqA slight excess ensures complete activation of the acid.
DMAP0.1 eq (catalytic)Sufficient to catalyze the acyl transfer.
SolventAnhydrous DCMAprotic solvent to prevent side reactions.
Temperature0 °C to RTInitial cooling controls the exothermic reaction, then RT for completion.
Reaction Time12-24 hoursSteric hindrance necessitates a longer reaction time.

dot

Caption: Workflow for Steglich Esterification.

B. Mitsunobu Reaction: Inversion of Stereochemistry and Milder Conditions

The Mitsunobu reaction is an exceptionally mild and reliable method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon.[3][4] This is particularly advantageous when a specific stereoisomer is desired. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4]

Causality of Experimental Choices:

  • PPh₃ and DEAD/DIAD: These reagents combine to activate the alcohol, forming an alkoxyphosphonium salt, which is an excellent leaving group.[4]

  • Carboxylic Acid: Acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.

  • Solvent: Anhydrous THF is the most common solvent, providing good solubility for the reagents.

Experimental Protocol: Synthesis of 2,2-Diethylpentyl 4-Nitrobenzoate

  • Dissolve 2,2-Diethyl-1-pentanol (1.44 g, 10 mmol), 4-nitrobenzoic acid (1.67 g, 10 mmol), and PPh₃ (2.89 g, 11 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (2.22 g, 11 mmol) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired ester from triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct.

Reagent/ParameterCondition/AmountRationale
Alcohol1.0 eqThe substrate for derivatization.
Carboxylic Acid1.0 eqThe nucleophile to be introduced.
PPh₃1.1 eqSlight excess to ensure complete activation.
DIAD1.1 eqSlight excess to drive the reaction to completion.
SolventAnhydrous THFAprotic solvent, good for reagent solubility.
Temperature0 °C to RTControls initial exothermicity.
Reaction Time4-12 hoursGenerally faster than Steglich for hindered alcohols.

II. Ether Synthesis: Expanding the Chemical Space

Ethers of 2,2-Diethyl-1-pentanol are valuable for modulating lipophilicity and introducing different steric profiles. The Williamson ether synthesis is a classic and versatile method for preparing ethers.

Williamson Ether Synthesis: A Two-Step Approach for Hindered Alcohols

The direct Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, can be challenging for sterically hindered alcohols due to competing elimination reactions.[5][6] A more reliable two-step approach is often preferred:

  • Activation of the Alcohol: Convert 2,2-Diethyl-1-pentanol into a better leaving group, such as a tosylate or mesylate.

  • Nucleophilic Substitution: React the resulting tosylate/mesylate with the desired alkoxide.

Causality of Experimental Choices:

  • Tosylation/Mesylation: Converts the poor hydroxyl leaving group into a highly effective sulfonate leaving group, facilitating the subsequent Sₙ2 reaction.

  • Strong Base (e.g., NaH): Used to deprotonate the alcohol to form the nucleophilic alkoxide for the second step.

  • Polar Aprotic Solvent (e.g., DMF, DMSO): Favors the Sₙ2 mechanism by solvating the cation of the alkoxide without solvating the nucleophilic anion.[7]

Experimental Protocol: Synthesis of 1-Methoxy-2,2-diethylpentane

Step 1: Synthesis of 2,2-Diethylpentyl Tosylate

  • Dissolve 2,2-Diethyl-1-pentanol (1.44 g, 10 mmol) in anhydrous pyridine (20 mL) and cool to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (2.10 g, 11 mmol) in portions, keeping the temperature below 5 °C.

  • Stir the mixture at 0 °C for 4 hours, then allow it to stand at 4 °C overnight.

  • Pour the reaction mixture into ice-water (100 mL) and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-Methoxy-2,2-diethylpentane

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous DMF (30 mL), add methanol (0.35 g, 11 mmol) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.

  • Add a solution of the crude 2,2-diethylpentyl tosylate (from Step 1) in anhydrous DMF (10 mL) to the sodium methoxide solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the mixture to room temperature, quench carefully with water, and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ether by distillation or column chromatography.

dot

Caption: Two-step Williamson Ether Synthesis workflow.

III. Synthesis of Alkyl Halides: Versatile Intermediates

Alkyl halides are crucial intermediates in organic synthesis, readily participating in nucleophilic substitution and cross-coupling reactions. The conversion of the sterically hindered 2,2-Diethyl-1-pentanol to the corresponding halide requires methods that avoid carbocation rearrangements.

Appel Reaction: Direct Conversion to Alkyl Halides

The Appel reaction provides a mild and efficient one-step conversion of alcohols to alkyl halides using triphenylphosphine and a tetrahalomethane (e.g., CBr₄ for bromides, CCl₄ for chlorides).[8] The reaction proceeds via an Sₙ2 mechanism, which is advantageous for neopentyl-like structures as it avoids the formation of a primary carbocation that would be prone to rearrangement.[8]

Causality of Experimental Choices:

  • PPh₃ and CBr₄: These reagents form an intermediate phosphonium salt that activates the alcohol's hydroxyl group, turning it into a good leaving group.[9]

  • Sₙ2 Mechanism: The halide ion then displaces the activated hydroxyl group from the backside, leading to the alkyl halide.[8]

  • Solvent: Aprotic solvents like DCM or acetonitrile are typically used.

Experimental Protocol: Synthesis of 1-Bromo-2,2-diethylpentane

  • To a solution of 2,2-Diethyl-1-pentanol (1.44 g, 10 mmol) and carbon tetrabromide (3.65 g, 11 mmol) in anhydrous DCM (50 mL), cool the mixture to 0 °C.

  • Slowly add triphenylphosphine (2.89 g, 11 mmol) in portions, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-8 hours. Monitor the reaction by GC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Add pentane or hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter off the solid and wash with cold pentane.

  • Concentrate the filtrate and purify the resulting crude alkyl bromide by distillation or column chromatography on silica gel.

Reagent/ParameterCondition/AmountRationale
Alcohol1.0 eqThe starting material.
CBr₄1.1 eqHalogen source, slight excess.
PPh₃1.1 eqActivates the alcohol, slight excess.
SolventAnhydrous DCMAprotic solvent.
Temperature0 °C to RTControls the initial exothermic reaction.
Reaction Time4-8 hoursGenerally efficient for primary alcohols.

IV. Conclusion and Future Perspectives

The synthetic protocols detailed in this guide provide a robust toolkit for the derivatization of 2,2-Diethyl-1-pentanol, a valuable scaffold for medicinal chemistry. The strategic incorporation of this sterically hindered moiety can lead to the development of novel drug candidates with improved metabolic stability and unique pharmacological profiles. The resulting esters, ethers, and halides are versatile intermediates that can be further elaborated to access a wide range of complex molecules. Future work should focus on exploring the biological activities of these novel derivatives in various disease models, thereby unlocking the full therapeutic potential of the 2,2-diethylpentyl structural motif.

References

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Munawar, S., Zahoor, A. F., Hussain, S. M., Ahmad, S., Mansha, A., Parveen, B., ... & Irfan, A. (2023).
  • JoVE. (2022, February 19). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - Experimental Protocol [Video]. YouTube. [Link]

  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: A Review. Chemical Reviews, 109(6), 2551-2651.
  • Varasi, M., Walker, K. A., & Maddox, M. L. (1987). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry, 52(19), 4235-4238.
  • Kingston, D. G., Schwikkard, S., Zhou, B. N., Glass, T. E., Sharp, J. L., Mattern, M. R., & Johnson, R. K. (2000). Bioactive compounds from Combretum erythrophyllum.
  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811.
  • Lukáč, M., Mrva, M., Fischer-Fodor, E., Lacko, I., Bukovský, M., Miklásová, N., ... & Devínsky, F. (2009). Synthesis and biological activity of dialkylphosphocholines. Bioorganic & medicinal chemistry letters, 19(22), 6346-6349.
  • Percec, V., Wilson, D. A., Leowanawat, P., Wilson, C. J., & Hughes, A. D. (2011). Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. Proceedings of the National Academy of Sciences, 108(11), 4274-4279.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Neises, B., & Steglich, W. (1985).
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Dziedzic, P., Martin, C., & Zard, S. Z. (2016). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 21(10), 1359.
  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (2024, January 20). Williamson ether synthesis. In Wikipedia. [Link]

  • Bemis, G. W., & Murcko, M. A. (1999). Properties of known drugs. 2. Side chains. Journal of medicinal chemistry, 42(25), 5095-5099.
  • Ibid.
  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • Munawar, S., Zahoor, A. F., Hussain, S. M., Ahmad, S., Mansha, A., Parveen, B., ... & Irfan, A. (2023).
  • chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Atsumi, S., Hanai, T., & Liao, J. C. (2008). Pentanol isomer synthesis in engineered microorganisms. Applied microbiology and biotechnology, 78(5), 821-828.
  • Scribd. (n.d.). Mitsunobu Reaction Insights. Retrieved from [Link]

  • Wikipedia. (2024, January 15). Nucleophilic substitution. In Wikipedia. [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Das, P. J., & Das, B. (2018). An Efficient Conversion of Alcohols to alkyl bromides Using Pyridinium based Liquids: A green alternative to Appel Reaction. Asian Journal of Chemistry, 30(4), 863-865.
  • Braun, M. (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 35: Chlorine, Bromine, and Iodine.
  • Kim, D., & Heo, J. (2023). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization.
  • Li, Q., Li, Y., Liu, Y., Wang, B., & Yang, S. (2019). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 24(18), 3246.

Sources

Application

Application Note: High-Efficiency Esterification Protocols for Sterically Hindered 2,2-Diethyl-1-pentanol

[1] Executive Summary & Strategic Analysis 2,2-Diethyl-1-pentanol represents a classic "neopentyl-type" primary alcohol.[1] While technically a primary alcohol, the presence of a quaternary carbon at the -position (C2) c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

2,2-Diethyl-1-pentanol represents a classic "neopentyl-type" primary alcohol.[1] While technically a primary alcohol, the presence of a quaternary carbon at the


-position (C2) creates a significant steric firewall. This structural feature renders standard Fischer esterification (acid + alcohol 

ester + water) kinetically incompetent, often resulting in low yields (<20%) or requiring extreme temperatures that promote degradation.[1]

For researchers and process chemists, the synthesis of esters derived from this alcohol requires a shift from thermodynamic control (equilibrium manipulation) to kinetic activation (using hyper-electrophilic acylating agents).[1]

The "Neopentyl" Challenge

The reaction center (the oxygen atom) is located on a methylene group (


). However, the adjacent carbon is fully substituted with bulky alkyl groups (two ethyls, one propyl). As the alcohol approaches the carbonyl carbon of a carboxylic acid, the "cone of steric hindrance" generated by the C2-substituents destabilizes the transition state of the tetrahedral intermediate.

Selected Methodologies: To overcome this, we present two validated protocols:

  • Method A (Nucleophilic Catalysis): Utilization of Acyl Chlorides activated by 4-Dimethylaminopyridine (DMAP).[1][2][3][4] This creates a highly reactive N-acylpyridinium intermediate that is less sensitive to the alcohol's steric bulk.[1]

  • Method B (Lewis Acid Catalysis): Utilization of Acid Anhydrides activated by Metal Triflates (e.g., Sc(OTf)

    
    ).[1][5] This is a "atom-economic" approach suitable for scale-up where chlorinated byproducts are undesirable.[1]
    

Mechanistic Visualization

The following diagram illustrates the steric blockade and the catalytic bypass used in Method A.

EsterificationMechanism Substrate 2,2-Diethyl-1-pentanol (Sterically Hindered Nucleophile) TS Transition State (Steric Compression) Substrate->TS Slow Attack (Rate Limiting) Reagent Acyl Chloride (R-COCl) Intermediate N-Acylpyridinium Salt (Hyper-Electrophile) Reagent->Intermediate Fast Attack by DMAP Catalyst DMAP (Nucleophilic Catalyst) Catalyst->Intermediate Intermediate->TS Activated Acyl Transfer Product Target Ester TS->Product Collapse Byproduct DMAP-HCl TS->Byproduct Byproduct->Catalyst Regeneration (requires Base)

Figure 1: Mechanistic pathway for DMAP-catalyzed acylation. The formation of the N-acylpyridinium ion creates a discrete, charged intermediate that is sufficiently electrophilic to capture the hindered alcohol.

Experimental Protocols

Protocol A: The "Gold Standard" (Acyl Chloride / DMAP)

Best For: Small to medium-scale synthesis (mg to 50g), high-value substrates, and ensuring maximum conversion.[1]

Reagents:

  • Substrate: 2,2-Diethyl-1-pentanol (1.0 equiv)

  • Acyl Donor: Acid Chloride (1.2 - 1.5 equiv)[1]

  • Catalyst: DMAP (0.1 - 0.2 equiv)[1]

  • Base: Triethylamine (Et

    
    N) or Pyridine (2.0 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 2,2-Diethyl-1-pentanol (1.0 equiv) and Et

    
    N (2.0 equiv) in anhydrous DCM (0.2 M concentration relative to alcohol).
    
  • Catalyst Addition: Add DMAP (0.1 equiv) in one portion. Cool the mixture to 0°C using an ice bath.

    • Note: Cooling is critical to prevent side reactions of the acid chloride before it engages with the DMAP.

  • Acylation: Add the Acid Chloride (1.2 equiv) dropwise via syringe over 10 minutes.

    • Observation: A white precipitate (Et

      
      N
      
      
      
      HCl) will form immediately.[1]
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC or GC-MS.[1] If >5% alcohol remains after 6 hours, add an additional 0.1 equiv of DMAP.[1]

  • Quench: Quench the reaction by adding saturated aqueous NaHCO

    
    . Stir vigorously for 15 minutes to hydrolyze excess acid chloride.
    
  • Workup: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.[1] Wash combined organics with 1M HCl (to remove DMAP/Pyridine), then brine.[1] Dry over Na

    
    SO
    
    
    
    and concentrate.
Protocol B: The "Green Catalytic" Route (Anhydride / Metal Triflate)

Best For: Scale-up, acid-sensitive substrates, or avoiding chlorinated reagents.[1]

Reagents:

  • Substrate: 2,2-Diethyl-1-pentanol (1.0 equiv)

  • Acyl Donor: Acid Anhydride (1.2 equiv)[1]

  • Catalyst: Scandium(III) Triflate [Sc(OTf)

    
    ] (1–5 mol%) or Bi(OTf)
    
    
    
    [1]
  • Solvent: Acetonitrile (MeCN) or Nitromethane (CH

    
    NO
    
    
    
    )[1]

Step-by-Step Methodology:

  • Setup: Use a reaction vial or flask open to air (Metal triflates are generally water-tolerant, but anhydrous conditions improve yield).[1]

  • Mixing: Dissolve the alcohol and acid anhydride in MeCN (0.5 M).

  • Catalysis: Add Sc(OTf)

    
     (1 mol%).
    
  • Reaction: Stir at room temperature. For extremely hindered carboxylic acid partners, heat to 40–60°C.[1]

  • Workup: Dilute with water and extract with Ethyl Acetate. The catalyst remains in the aqueous phase and can potentially be recovered.

Analytical Data & Validation

To confirm the successful esterification of this specific hindered alcohol, look for these diagnostic signals.

Table 1: Diagnostic Analytical Signals

TechniqueParameterObservation (Ester vs. Alcohol)
1H NMR

-CH

Shift
The methylene protons at C1 (next to oxygen) typically shift downfield from ~3.4 ppm (alcohol) to ~3.9 - 4.1 ppm (ester).[1]
1H NMR SplittingDue to the quaternary C2, the C1 protons appear as a sharp singlet (if C2 has no H) or a simple pattern, distinct from typical triplet patterns of straight-chain alcohols.
IR Carbonyl StretchAppearance of a strong C=O stretch at 1735–1750 cm

.[1]
IR Hydroxyl LossDisappearance of the broad O-H stretch at 3300–3400 cm

.[1]
GC-MS FragmentationNeopentyl esters often show a weak molecular ion (

).[1] Look for the McLafferty rearrangement ion or loss of the alkoxy group.

Troubleshooting & Optimization

Issue: Low Conversion (<50%)

  • Cause: The "Neopentyl Effect" is stronger than anticipated, likely due to the specific acid partner being bulky as well.

  • Solution: Switch to Protocol A but use refluxing Chloroform (61°C) instead of DCM. Higher thermal energy is required to overcome the activation barrier.[1]

Issue: Elimination Byproducts

  • Cause: Under harsh acidic conditions, the alcohol might dehydrate, although primary alcohols are resistant. More likely, if the acid chloride is too harsh, impurities form.

  • Solution: Ensure the temperature is kept at 0°C during the initial addition. Use 1-Methylimidazole (NMI) instead of DMAP/Et

    
    N as it is a milder but highly effective acylation catalyst.[1]
    

Workflow Diagram

Workflow Start Start: 2,2-Diethyl-1-pentanol Decision Select Method Start->Decision PathA Method A: Acyl Chloride (High Reliability) Decision->PathA PathB Method B: Anhydride + Sc(OTf)3 (Green/Scalable) Decision->PathB StepA1 Dissolve in DCM + Et3N + DMAP PathA->StepA1 StepB1 Dissolve in MeCN + Anhydride PathB->StepB1 StepA2 Add R-COCl at 0°C StepA1->StepA2 Check QC: 1H NMR / TLC StepA2->Check StepB2 Add Sc(OTf)3 Catalyst StepB1->StepB2 StepB2->Check Check->StepA2 Incomplete (Add Catalyst) Finish Pure Ester Check->Finish Conversion >98%

Figure 2: Operational workflow for selecting and executing the esterification protocol.

References

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition.[1] Link[1]

  • Ishihara, K., et al. (1996).[1] Scandium Trifluoromethanesulfonate as an Extremely Active Acylation Catalyst.[1] Journal of the American Chemical Society.[1] Link[1]

  • Otera, J. (2003).[1] Esterification: Methods, Reactions, and Applications.[1][5][6][7][8][9][10] Wiley-VCH.[1] Link[1]

  • PubChem. (2025).[1] 2,2-Diethyl-1-pentanol Compound Summary. National Library of Medicine.[1] Link

  • Chakraborti, A. K., et al. (2004).[1][6] Copper(II) tetrafluoroborate catalyzed acetylation of alcohols.[1][6] Synthesis.[1][6][7][11] Link[1]

Sources

Method

Topic: Dehydration of 2,2-Diethyl-1-pentanol: A Comprehensive Guide to Mechanistic Control and Product Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The dehydration of alcohols is a cornerstone of organic synthesis for producing alkenes. However, the structural characteristic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The dehydration of alcohols is a cornerstone of organic synthesis for producing alkenes. However, the structural characteristics of the starting alcohol can lead to complex reaction pathways. This application note provides a detailed investigation into the dehydration of 2,2-diethyl-1-pentanol, a primary alcohol with a sterically hindered neopentyl-like structure. We explore the mechanistic dichotomy presented by this substrate: the propensity for carbocation rearrangement under typical acid catalysis versus a controlled, non-rearranged elimination. This guide offers two distinct, validated protocols for synthesizing either a mixture of rearranged, thermodynamically favored alkenes or the single, kinetically favored terminal alkene. We provide in-depth mechanistic explanations, step-by-step experimental procedures, and detailed analytical methods for product characterization, designed to equip researchers with the tools to control and validate the synthesis of specific olefin products from this challenging substrate.

Introduction: The Mechanistic Challenge of a Hindered Primary Alcohol

Alcohol dehydration is a fundamental elimination reaction that generates a C=C double bond through the removal of a water molecule.[1] The reaction is typically catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and proceeds at elevated temperatures.[2][3] The specific mechanism, either unimolecular (E1) or bimolecular (E2), is largely dictated by the structure of the alcohol substrate.[4]

  • Tertiary and Secondary Alcohols generally react via an E1 mechanism, which involves the formation of a carbocation intermediate.[3]

  • Primary Alcohols typically react through an E2 mechanism to avoid the formation of a highly unstable primary carbocation.[2][3][5]

2,2-Diethyl-1-pentanol presents a unique case. As a primary alcohol, an E2 pathway is expected. However, the carbon alpha to the hydroxyl group is quaternary, creating significant steric hindrance. More importantly, acid-catalyzed reactions of primary alcohols with this type of substitution pattern are highly susceptible to carbocation rearrangements.[5][6] A 1,2-alkyl shift can occur to transform the transient primary carbocation into a much more stable tertiary carbocation, leading to a mixture of unexpected, more highly substituted alkene products.[5] This phenomenon was observed in the dehydration of the analogous compound, 2,2-dimethyl-1-pentanol, which yielded all five theoretically possible rearranged products.[7]

This guide provides protocols to either leverage this rearrangement for the synthesis of complex alkene mixtures or circumvent it to isolate the direct elimination product, 2,2-diethyl-1-pentene.

Part I: Acid-Catalyzed Dehydration & Controlled Rearrangement

This pathway utilizes a strong acid catalyst to promote dehydration via an E1-like mechanism involving a critical carbocation rearrangement. The resulting product distribution is governed by the stability of the possible alkenes, following Zaitsev's Rule, which states that the most substituted alkene will be the major product.[8][9][10]

In-Depth Mechanism: The 1,2-Ethyl Shift

The reaction proceeds through several key steps, as illustrated below:

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the alcohol's hydroxyl group, converting it into an excellent leaving group (H₂O).[4][5] This is a rapid and reversible step.

  • Formation of a Tertiary Carbocation via Rearrangement: The departure of the water molecule would form a highly unstable primary carbocation. To avoid this, a concerted process occurs where an adjacent ethyl group migrates with its electron pair (a 1,2-ethyl shift) as the water molecule leaves. This forms a more stable tertiary carbocation.[5][6]

  • Deprotonation to Form Alkenes: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon adjacent to the carbocation center. Multiple alkene isomers can be formed, with the most stable, highly substituted alkenes being the major products (Zaitsev's products).[8][9]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Concerted Rearrangement & H₂O Loss cluster_2 Step 3: Deprotonation (Zaitsev Products) A 2,2-Diethyl-1-pentanol B Protonated Alcohol (Alkyloxonium Ion) A->B + H⁺ H_plus H⁺ B->A - H⁺ C Transition State (1,2-Ethyl Shift) B->C - H₂O D Tertiary Carbocation C->D E 3-Ethyl-3-methyl-2-hexene (Major Product) D->E - H⁺ F Other Isomers (Minor Products) D->F - H⁺ G cluster_0 Step 1: Formation of Dichlorophosphate Ester cluster_1 Step 2: E2 Elimination A 2,2-Diethyl-1-pentanol B Dichlorophosphate Intermediate A->B + POCl₃ - HCl POCl3 POCl₃ D 2,2-Diethyl-1-pentene B->D Pyridine abstracts β-proton C Pyridine (Base)

Caption: E2 dehydration mechanism using POCl₃ and pyridine.

Experimental Protocol 2: Dehydration with POCl₃/Pyridine

CAUTION: This reaction should be performed in a well-ventilated fume hood. Pyridine is toxic and has a strong, unpleasant odor. POCl₃ is corrosive and reacts violently with water.

Materials & Equipment:

  • 2,2-Diethyl-1-pentanol

  • Anhydrous pyridine

  • Phosphorus oxychloride (POCl₃)

  • Diethyl ether

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask (250 mL) with dropping funnel and condenser

  • Ice bath

  • Magnetic stirrer

Procedure:

  • In the three-neck flask, dissolve 14.4 g (0.10 mol) of 2,2-diethyl-1-pentanol in 50 mL of anhydrous pyridine. Cool the flask in an ice bath.

  • Place 11 mL (0.12 mol) of POCl₃ in the dropping funnel. Add the POCl₃ dropwise to the stirred, cooled alcohol-pyridine solution over 30 minutes. Maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture back to room temperature and carefully pour it over 100 g of crushed ice in a large beaker.

  • Transfer the mixture to a separatory funnel and extract with two 50 mL portions of diethyl ether.

  • Combine the ether extracts and wash them sequentially with 50 mL of water, two 50 mL portions of 5% HCl (to remove pyridine), and finally with 50 mL of saturated NaHCO₃ solution.

  • Dry the ether layer over anhydrous MgSO₄, filter, and remove the diethyl ether using a rotary evaporator.

  • Distill the remaining liquid to obtain pure 2,2-diethyl-1-pentene.

Data & Expected Results
ParameterValue
Starting Alcohol2,2-Diethyl-1-pentanol
ReagentsPOCl₃, Pyridine
Reaction Temperature0°C to Reflux
Expected Product2,2-Diethyl-1-pentene
Product Mol. Weight126.24 g/mol [11]
Product Boiling Point~111°C (Predicted)
Theoretical Yield12.6 g (0.10 mol)
Expected Actual Yield>85%

Product Analysis and Characterization Workflow

Proper characterization is critical to confirm the reaction outcome, especially the extent of rearrangement in Protocol 1.

G Crude Crude Product (Post-Workup) GCMS GC-MS Analysis Crude->GCMS Identify components & determine ratio Distill Fractional Distillation Crude->Distill Fractions Isolated Fractions Distill->Fractions NMR NMR Spectroscopy (¹H, ¹³C) Fractions->NMR IR IR Spectroscopy Fractions->IR Data Structural Elucidation & Purity Assessment NMR->Data IR->Data

Caption: Workflow for product purification and analysis.

Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this application. It will separate the different alkene isomers produced in Protocol 1 and provide their relative abundance (quantification). The mass spectrum for each peak will confirm the molecular weight (m/z = 126) for the C₉H₁₈ isomers.

  • ¹H NMR Spectroscopy: Will confirm the structure. For the non-rearranged product (2,2-diethyl-1-pentene), expect to see characteristic signals for terminal vinyl protons (~4.7-5.0 ppm). For the rearranged products, signals for internal vinylic protons (~5.0-5.5 ppm) and various alkyl signals will be present.

  • ¹³C NMR Spectroscopy: Provides a carbon count and information about the environment of each carbon. The key diagnostic signals are in the alkene region (C=C) from ~100-150 ppm.

  • Infrared (IR) Spectroscopy: Confirms the functional groups. Look for the disappearance of the broad alcohol O-H stretch (~3300 cm⁻¹) from the starting material and the appearance of a C=C stretch (~1640-1680 cm⁻¹) and vinylic =C-H stretches (~3010-3095 cm⁻¹).

Conclusion

The dehydration of 2,2-diethyl-1-pentanol is a superb case study in synthetic strategy. The choice of dehydrating agent directly dictates the reaction mechanism and, consequently, the product outcome. Standard acid catalysis with H₃PO₄ provides a reliable route to a mixture of thermodynamically stable, rearranged alkenes via a 1,2-ethyl shift. In contrast, employing POCl₃ and pyridine circumvents carbocation formation, favoring an E2 mechanism to yield the single, non-rearranged terminal alkene, 2,2-diethyl-1-pentene, in high purity. This application note provides researchers with the foundational understanding and practical protocols to confidently control this complex transformation for targeted synthesis applications.

References

  • Study.com. "Dehydration of 2-methyl-2-pentanol." Accessed January 29, 2026. [Link]

  • AdiChemistry. "Saytzeff's rule|Zaitsev's|Mechanism|dehydration of alcohol." Accessed January 29, 2026. [Link]

  • Study.com. "Acid Catalyzed Dehydration of Alcohols Structure & Mechanism." Accessed January 29, 2026. [Link]

  • Chemistry Steps. "Alcohol Dehydration by E1 and E2 Elimination with Practice Problems." Accessed January 29, 2026. [Link]

  • ProQuest. "The preparation, characterization and dehydration of 2, 2-dimethyl-1-pentanol." Accessed January 29, 2026. [Link]

  • Chemguide. "dehydration of alcohols." Accessed January 29, 2026. [Link]

  • BYJU'S. "Important Concept Behind Saytzeff's Rule." Accessed January 29, 2026. [Link]

  • Master Organic Chemistry. "Elimination Reactions of Alcohols." Accessed January 29, 2026. [Link]

  • Chemistry LibreTexts. "14.4: Dehydration Reactions of Alcohols." Last modified May 30, 2020. [Link]

  • BYJU'S. "Dehydrogenation (Dehydration) of Alcohols." Accessed January 29, 2026. [Link]

  • Chemistry LibreTexts. "Alkenes from Dehydration of Alcohols." Last modified January 22, 2023. [Link]

  • LookChem. "2-ETHYL-1-PENTENE." Accessed January 29, 2026. [Link]

  • ACS Earth and Space Chemistry. "Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions." Published June 11, 2018. [Link]

  • University of Calgary. "Ch 5: Dehydration." Accessed January 29, 2026. [Link]

  • National Center for Biotechnology Information. "2,2-Diethyl-1-pentanol." PubChem Compound Database. Accessed January 29, 2026. [Link]

  • Chemistry LibreTexts. "Carbocation Rearrangements." Last modified January 22, 2023. [Link]

  • GeeksforGeeks. "Saytzeff's Rule." Last updated July 23, 2025. [Link]

  • Chemistry LibreTexts. "Dehydrating Alcohols to Make Alkenes." Last modified January 22, 2023. [Link]

  • Chemistry Learner. "Zaitsev's Rule: Definition, applications, and examples." Accessed January 29, 2026. [Link]

Sources

Application

use of 2,2-Diethyl-1-pentanol in fragrance formulation

Application Note: 2,2-Diethyl-1-pentanol as a High-Stability Functional Excipient in Fragrance R&D Executive Summary This guide details the physicochemical evaluation and formulation protocols for 2,2-Diethyl-1-pentanol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,2-Diethyl-1-pentanol as a High-Stability Functional Excipient in Fragrance R&D

Executive Summary

This guide details the physicochemical evaluation and formulation protocols for 2,2-Diethyl-1-pentanol (CAS: 14202-62-1). While standard databases currently list this material as "Not for Fragrance Use" in commercial consumer goods [1], its unique neo-structure (quaternary


-carbon) offers exceptional chemical stability. This note is intended for R&D scientists  investigating novel solvents, fixatives, and stability enhancers for functional perfumery (e.g., high-pH bleach systems, depilatories) where traditional alcohols fail.

Regulatory Warning: This material is currently for Research & Development Use Only . Toxicological clearance must be established before commercial application.

Part 1: Physicochemical Profile & Mechanistic Insight

The "Neo-Structure" Advantage

The defining feature of 2,2-Diethyl-1-pentanol is its steric architecture. Unlike standard linear alcohols (e.g., Nonanol) or simple branched alcohols (e.g., Isoamyl alcohol), this molecule possesses a quaternary carbon at the


-position  relative to the hydroxyl group.
  • Structure:

    
    
    
  • Alpha-Carbon (

    
    ):  Contains 2 hydrogens (Primary Alcohol).
    
  • Beta-Carbon (

    
    ):  Quaternary (Bonded to 
    
    
    
    , two Ethyl groups, and one Propyl chain). Contains 0 Hydrogens.
Stability Mechanism (The "Zero Beta-Hydrogen" Rule)

Standard alcohols undergo dehydration in acidic media to form alkenes (creating off-odors and instability). This requires the removal of the -OH group and a hydrogen atom from the


-carbon (E1 or E2 elimination).
  • Mechanism: Since 2,2-Diethyl-1-pentanol has no

    
    -hydrogens , it is chemically impossible for it to undergo simple dehydration to form an alkene [2].
    
  • Result: Exceptional stability in acidic and aggressive oxidative environments where other solvents degrade.

Key Properties Table
PropertyValueRelevance to Formulation
Molecular Weight 144.25 g/mol Mid-range volatility; acts as a heart-to-base note fixative.
LogP (Predicted) ~3.1 [1]Highly lipophilic. Excellent solvent for crystalline musks and macrocycles.
Boiling Point ~183°CLow vapor pressure; retards evaporation of top notes.
Water Solubility ~500 mg/LHydrophobic; resists "wash-out" in aqueous surfactant systems.
Odor Profile Faint, Waxy, OilyLow olfactory impact allows high dosage without distorting the fragrance core.

Part 2: Experimental Protocols

Protocol A: High-Stress Stability Evaluation (Bleach Media)

Objective: Validate the resistance of 2,2-Diethyl-1-pentanol to oxidative degradation compared to standard fragrance alcohols (e.g., Linalool).

Materials:

  • Sodium Hypochlorite Solution (5% active Cl)

  • Standard: Linalool (CAS 78-70-6)

  • Test Material: 2,2-Diethyl-1-pentanol[1]

  • Solvent: Diethyl Phthalate (DEP) or pure neat injection if GC compatible.

Workflow:

  • Preparation: Prepare 1% w/w solutions of Linalool and 2,2-Diethyl-1-pentanol in the Hypochlorite base.

  • Incubation: Store samples at 40°C for 72 hours in dark glass vials (Teflon-lined caps).

  • Extraction: Extract 1mL of the bleach solution into 1mL Hexane (containing internal standard).

  • Analysis: Analyze via GC-MS.

    • Linalool Expectation: Significant degradation to Linalyl Oxide and other artifacts.

    • Test Material Expectation: >95% recovery of parent molecule; absence of alkene peaks.

DOT Diagram: Stability Logic Flow

StabilityMechanism Figure 1: Mechanism of Acid Stability due to Quaternary Beta-Carbon Blockade Alcohol 2,2-Diethyl-1-pentanol Acid Acidic/Oxidative Environment (H+) Alcohol->Acid Protonation Protonation of -OH (Formation of -OH2+) Acid->Protonation BetaCheck Check for Beta-Hydrogens Protonation->BetaCheck Elimination Elimination (Dehydration) to Alkene BetaCheck->Elimination If Beta-H Present (Standard Alcohols) Stable NO REACTION (Molecule Remains Intact) BetaCheck->Stable No Beta-H Present (Neo-Structure)

Protocol B: Solvency Power for Crystalline Musks

Objective: Determine if 2,2-Diethyl-1-pentanol can replace hazardous solvents (e.g., Benzyl Benzoate) in solubilizing difficult solids like Musk Ketone or Galaxolide.

Methodology:

  • Weighing: Place 1.0g of crystalline musk (e.g., Musk Ketone) in a vial.

  • Titration: Add 2,2-Diethyl-1-pentanol dropwise while vortexing at room temperature (25°C).

  • Endpoint: Record the mass of solvent required to achieve a clear, stable solution.

  • Freeze-Thaw: Subject the solution to 4°C for 24 hours to check for recrystallization.

Data Recording Table:

SoluteSolvent Used (g)Solubility % (w/w)Stability (4°C)Comparison (Benzyl Benzoate)
Musk Ketone[Experimental Value][Calc %][Pass/Fail]~20% (Benchmark)
Galaxolide Pure[Experimental Value][Calc %][Pass/Fail]~50% (Benchmark)

Note: Due to its branched alkyl chain, 2,2-Diethyl-1-pentanol is expected to disrupt crystal lattice formation effectively.

Part 3: Safety & Handling (Critical)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage (Category 1).[1]

  • H335: May cause respiratory irritation [1].[1]

Handling Protocol:

  • Eye Protection: Mandatory use of chemical splash goggles and a face shield when handling neat material. The "Serious Eye Damage" classification implies potential for irreversible corneal injury.

  • Ventilation: All weighing and heating must occur inside a certified fume hood.

  • Skin Contact: Nitrile gloves (minimum 0.11mm thickness) are recommended. Wash splashes immediately.

References

  • PubChem.[1] (n.d.). 2,2-Diethyl-1-pentanol (Compound).[1] National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Reusch, W. (2013). Reactions of Alcohols. Michigan State University Department of Chemistry. Retrieved October 24, 2023, from [Link]

  • The Good Scents Company.[2] (n.d.). 2,2-diethyl-1-pentanol.[1] Retrieved October 24, 2023, from [Link]

Sources

Method

Application Note: 2,2-Diethyl-1-pentanol as a High-Stability Internal Standard in Gas Chromatography

Executive Summary & Rationale In the precise quantification of volatile organic compounds (VOCs), branched alcohols, and lipophilic drug metabolites (such as Valproic Acid analogs), the selection of an Internal Standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In the precise quantification of volatile organic compounds (VOCs), branched alcohols, and lipophilic drug metabolites (such as Valproic Acid analogs), the selection of an Internal Standard (IS) is the single most critical factor preventing systematic error.

2,2-Diethyl-1-pentanol (CAS 14202-62-1) represents a "Goldilocks" standard for gas chromatography (GC) due to three specific mechanistic advantages:

  • Steric Hindrance: The gem-diethyl substitution at the C2 position creates significant steric bulk around the hydroxyl group. This renders the molecule exceptionally resistant to in-situ oxidation or esterification during sample preparation, unlike linear primary alcohols (e.g., 1-octanol).

  • Unique Retention Index (RI): Its highly branched structure lowers its boiling point relative to its molecular weight (approx. 184°C), placing it in a "quiet" chromatographic window—eluting after common volatile solvents (methanol, ethanol) and before heavy lipids/sterols, often resolving perfectly between naturally occurring congeners.

  • Phase Distribution Mimicry: Its lipophilicity (LogP ~3.1) closely mimics that of medium-chain fatty acids (like Valproic Acid) and anesthetics, making it an ideal surrogate for tracking extraction efficiency in Liquid-Liquid Extraction (LLE) workflows.

This guide details a validated protocol for utilizing 2,2-Diethyl-1-pentanol as a standard, focusing on causality and error prevention.

Physicochemical Profile

Understanding the molecule is the first step to controlling the method.

PropertyValueChromatographic Implication
Chemical Name 2,2-Diethyl-1-pentanolBranched primary alcohol
CAS Number 14202-62-1Unique identifier for sourcing
Formula C

H

O
MW 144.25 g/mol
Boiling Point ~184 °CElutes in the mid-volatility region
LogP (Octanol/Water) ~3.13High extraction recovery in non-polar solvents (Hexane/MTBE)
Density 0.825 g/mLSimilar to common organic solvents
Stability HighResistant to oxidation due to C2 steric shielding

Protocol: Analysis of Volatiles/Metabolites in Biological Fluids

A. Reagents & Standards[2][3][4]
  • Internal Standard Stock: 2,2-Diethyl-1-pentanol (≥98% purity).

  • Solvent: Methyl tert-butyl ether (MTBE) or Hexane (HPLC Grade).

  • Derivatization Agent (Optional): BSTFA + 1% TMCS (if analyzing alongside acidic metabolites).

B. Experimental Workflow (Self-Validating System)

This protocol uses a Liquid-Liquid Extraction (LLE) approach. The IS is added before extraction to validate the recovery step.

Step-by-Step Methodology:

  • Preparation of IS Working Solution:

    • Dissolve 10 mg of 2,2-Diethyl-1-pentanol in 100 mL of MTBE.

    • Concentration: 100 µg/mL.[1]

    • Storage: Amber glass, -20°C. Stable for 6 months.

  • Sample Pre-treatment:

    • Aliquot 200 µL of biological sample (Plasma/Serum) into a 1.5 mL microcentrifuge tube.

    • Acidification (Critical): Add 20 µL of 1M HCl.

    • Reasoning: Acidification protonates acidic analytes (like Valproic Acid), driving them into the organic phase. The IS (an alcohol) is unaffected but extracts efficiently due to its LogP.

  • Extraction:

    • Add 600 µL of the IS Working Solution (containing 2,2-Diethyl-1-pentanol) to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes to separate phases.

  • Phase Transfer:

    • Transfer 400 µL of the upper organic layer to a GC vial.

    • Optional: Evaporate to dryness and reconstitute if higher sensitivity is required (rarely needed for FID).

  • Injection:

    • Inject 1 µL into the GC.

C. GC Instrumentation Parameters
ParameterSettingRationale
Inlet Split/Splitless (Split 10:1)Prevents column overload; improves peak shape.
Inlet Temp 250 °CEnsures rapid volatilization of the C9 alcohol.
Column DB-624 or ZB-WAX (30m x 0.25mm x 1.4µm)DB-624 is ideal for volatiles; WAX separates by polarity, useful if analyzing free acids.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains resolution during temp ramp.
Oven Program 50°C (1 min) → 10°C/min → 220°C (5 min)Slow ramp separates IS from co-eluting matrix components.
Detector FID (280°C) or MS (SIM Mode)FID is robust for alcohols; MS provides mass confirmation (m/z 57, 71 fragments).

Visualizing the Analytical Logic

The following diagram illustrates the "Self-Validating" nature of using 2,2-Diethyl-1-pentanol. By adding it pre-extraction, any loss during the biphasic separation is mathematically corrected in the final calculation.

G cluster_0 Sample Preparation cluster_1 GC Analysis Sample Biological Sample (Serum/Plasma) Acid Acidification (HCl) Protonate Acids Sample->Acid IS_Add Add IS: 2,2-Diethyl-1-pentanol (Internal Standard) Extract LLE with MTBE (Vortex & Centrifuge) IS_Add->Extract Acid->IS_Add Pre-Extraction PhaseSep Phase Separation (Organic Layer) Extract->PhaseSep Inject GC Injection (Split 10:1) PhaseSep->Inject Upper Layer Column Separation (DB-624 Column) Inject->Column Detect Detection (FID/MS) Compare Area Ratios Column->Detect Detect->Sample Corrects for Extraction Loss

Caption: Workflow demonstrating the error-correction mechanism. Adding the IS before extraction normalizes variations in pipetting and phase separation efficiency.

Data Analysis & Validation

Calculation

Quantification is performed using the Internal Standard Method :



Where:
  • 
     = Concentration[2][3][4]
    
  • 
     = Peak Area
    
  • 
     = Relative Response Factor (determined via calibration curve)
    
Linearity & Limits
  • Linear Range: Typically 5 – 500 µg/mL.

  • R² Value: > 0.999 expected.[5]

  • LOD (Limit of Detection): ~0.5 µg/mL (FID).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
IS Peak Tailing Active sites in liner or columnReplace inlet liner (deactivated wool); trim column head.
Low IS Recovery Incomplete phase separationIncrease centrifugation time; ensure MTBE is fresh (no peroxides).
IS Co-elution Complex matrix interferenceAdjust oven ramp rate (slow down to 5°C/min around 180°C).

References

  • PubChem. (n.d.).[6][7] 2,2-Diethyl-1-pentanol Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Restek Corporation. (2025). Analysis of Alcohols and Aldehydes in Alcoholic Beverages by GC. Restek Resource Hub. Retrieved January 29, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 2,2-Diethyl-1-pentanol. NIST Chemistry WebBook.[8] Retrieved January 29, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,2-Diethyl-1-pentanol

Welcome to the technical support center for the synthesis and purification of 2,2-Diethyl-1-pentanol. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2,2-Diethyl-1-pentanol. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving high purity for this branched-chain alcohol. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,2-Diethyl-1-pentanol and what are the expected impurities?

The most prevalent laboratory-scale synthesis is the Grignard reaction. This involves reacting an ester, such as ethyl pentanoate, with two or more equivalents of a Grignard reagent like ethylmagnesium bromide.[1][2][3] The reaction is typically performed in an anhydrous ether solvent (e.g., diethyl ether or THF) and is followed by an aqueous workup to protonate the alkoxide intermediate.

Common Impurities Include:

  • Unreacted Starting Materials: Ethyl pentanoate and ethylmagnesium bromide.

  • Side-Products: Biphenyl (from Wurtz coupling if bromobenzene is an impurity in the Grignard reagent), and potentially other alcohols from side reactions.

  • Solvent Residues: Diethyl ether or THF.

  • Magnesium Salts: Formed during the reaction and workup.

Q2: My final product is a yellow or brown color. What is the likely cause?

A dark coloration in the product is often due to impurities in the magnesium used for the Grignard reagent or the presence of impurities that catalyze decomposition during reflux.[1] It can also indicate the presence of high molecular weight side-products.

Q3: Why is a mild acid like ammonium chloride used for quenching the Grignard reaction?

Grignard reagents are potent bases. Using a strong acid for quenching can lead to the protonation of the newly formed tertiary alcohol, followed by elimination to form an alkene.[4][5] A saturated aqueous solution of ammonium chloride provides a proton source that is acidic enough to quench the reaction and protonate the alkoxide, but not so acidic as to cause significant dehydration of the alcohol product.[4] It also helps in the extraction of magnesium salts into the aqueous layer.[4]

Part 2: Troubleshooting Guide: From Crude Product to Pure Alcohol

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: Emulsion formation during aqueous workup.

Question: I'm seeing a thick emulsion at the organic/aqueous interface during extraction, making separation difficult. What's causing this and how can I resolve it?

Causality & Solution: Emulsions are often caused by the formation of magnesium hydroxides and other inorganic salts that are not fully dissolved.

  • Immediate Action: Add more of the quenching solution (e.g., saturated ammonium chloride) and stir vigorously.[6] If the emulsion persists, adding a small amount of dilute sulfuric or hydrochloric acid can help dissolve the magnesium salts. Be cautious, as excessive acid can cause product degradation.[5]

  • Prevention: Ensure the quenching agent is added slowly and with efficient stirring to a well-cooled reaction mixture.[6] This helps to control the exotherm and promotes the formation of more easily dissolved salts.

Issue 2: GC-MS analysis shows multiple unexpected peaks.

Question: My GC-MS results show several peaks besides my desired 2,2-Diethyl-1-pentanol. How do I identify and remove them?

Causality & Solution: These peaks likely correspond to unreacted starting materials, side-products, or solvent. The most effective method for removal is fractional distillation, which separates compounds based on their boiling points.[7]

Logical Troubleshooting Workflow

Below is a DOT script for a logical troubleshooting workflow to diagnose and address purity issues.

G cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Solutions & Protocols Crude Product Crude Product Visual Inspection Visual Inspection Crude Product->Visual Inspection Analytical Check (TLC/GC-MS) Analytical Check (TLC/GC-MS) Crude Product->Analytical Check (TLC/GC-MS) Discolored Discolored Visual Inspection->Discolored Yes Emulsion Emulsion Visual Inspection->Emulsion Yes Multiple Peaks Multiple Peaks Analytical Check (TLC/GC-MS)->Multiple Peaks Impure Low Yield Low Yield Analytical Check (TLC/GC-MS)->Low Yield Low Conversion Charcoal Treatment Charcoal Treatment Discolored->Charcoal Treatment Adjust Quenching Adjust Quenching Emulsion->Adjust Quenching Fractional Distillation Fractional Distillation Multiple Peaks->Fractional Distillation Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions

Caption: Troubleshooting workflow for purifying 2,2-Diethyl-1-pentanol.

Part 3: Key Impurity Profiles & Identification

To effectively purify your product, you must first understand the likely impurities and their properties.

CompoundMolecular FormulaBoiling Point (°C)Reason for Presence
2,2-Diethyl-1-pentanol C9H20O ~185-190 Desired Product
Diethyl EtherC4H10O34.6Reaction Solvent
Ethyl PentanoateC7H14O2146Unreacted Starting Material
3-Ethyl-3-pentanolC7H16O142Potential Side-Product
BiphenylC12H10255Wurtz coupling side-product

Note: Boiling points are approximate and can vary with pressure.

Part 4: Purification Protocols

Protocol 1: Fractional Distillation

Fractional distillation is the most effective method for separating 2,2-Diethyl-1-pentanol from lower-boiling impurities like residual solvent and unreacted ester.[7][8]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask containing the crude product, a fractionating column (e.g., Vigreux or packed), a condenser, and a receiving flask.

  • Heating: Gently heat the crude product. The goal is to establish a temperature gradient along the fractionating column.[8]

  • Fraction Collection:

    • First Fraction (Fore-run): Collect the lowest boiling components, primarily diethyl ether (if used), at around 35°C.

    • Second Fraction: As the temperature rises, unreacted ethyl pentanoate will distill at approximately 146°C.

    • Product Fraction: The desired 2,2-Diethyl-1-pentanol will distill at a higher temperature, typically in the range of 185-190°C.

  • Purity Check: Analyze each fraction by GC-MS to confirm its composition.[9][10]

Purification Process Flow

The following DOT script illustrates the general purification workflow.

G Crude Product Crude Product Workup Workup Crude Product->Workup Quench & Extract Distillation Distillation Workup->Distillation Remove Solvent Analysis Analysis Distillation->Analysis Collect Fractions Analysis->Distillation Re-distill if needed Pure Product Pure Product Analysis->Pure Product Purity > 99%

Caption: General purification workflow for 2,2-Diethyl-1-pentanol.

Part 5: Analytical Methods for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile compounds like 2,2-Diethyl-1-pentanol.[10][11][12] It provides both quantitative (peak area) and qualitative (mass spectrum) data, allowing for the identification and quantification of impurities. A typical GC-MS analysis would involve injecting a dilute solution of the alcohol into the instrument and analyzing the resulting chromatogram and mass spectra.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and identify impurities if they are present in sufficient concentration. The absence of signals corresponding to starting materials or major side-products is a good indicator of purity.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the hydroxyl (-OH) functional group (a broad peak around 3300 cm⁻¹) and the absence of carbonyl (C=O) groups from the starting ester (a sharp peak around 1740 cm⁻¹).

References

  • The preparation, characterization and dehydration of 2, 2-dimethyl-1-pentanol. (n.d.).
  • Preparation of 2-methyl-2-pentanol (dimethyl n-propyl carbinol; 2-methylpentan-2-ol). (n.d.). PrepChem.com.
  • 2,2-Dimethyl-1-pentanol. (n.d.). CymitQuimica.
  • What is the role of ammonium chloride in the workup of a Grignard reaction? (2019). Chemistry Stack Exchange.
  • How many stereoisomers are obtained from the reaction of 2-pentanone with ethylmagnesium bromide followed by the addition of dilute acid? (2024). Pearson.
  • Preparation of pentanol with ethanol derived from fermentation. (n.d.).
  • Ashenhurst, J. (2015). Elimination Reactions of Alcohols. Master Organic Chemistry.
  • Fractional distill
  • What is the product when ethyl magnesium bromide react with ethyl ethno
  • Methods of analysis for spirituous beverages and alcohols. (n.d.). OIV.
  • How much ammonium chloride to quench a grignard? (2024). Reddit.
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. (n.d.). Benchchem.
  • Purification and Properties of Primary and Secondary Alcohol Dehydrogenases from Thermoanaerobacter ethanolicus. (n.d.).
  • Ashenhurst, J. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry.
  • What is Fractional Distill
  • 2,2-Diethyl-1-pentanol. (n.d.). PubChem.
  • Hu, G., et al. (2022).
  • Process for removing a ketone and/or aldehyde impurity. (n.d.).
  • Process for separating linear-chain oxo-alcohols from mixtures of linear and branched-chain oxo-alcohols. (n.d.).
  • Alcohol Content Determination in Spirits. (n.d.). Mettler Toledo.
  • How to remove excess starting material Pyrenecarboxyaldehyde? (2020).
  • Isidorov, V. A., et al. (n.d.). Purification and characterization of a primary-secondary alcohol dehydrogenase from two strains of Clostridium beijerinckii.
  • Using the Grignard Reaction to Make Tertiary alcohols. (2018). YouTube.
  • Technical Support Center: Effective Quenching Methods for Grignard Reactions. (n.d.). Benchchem.
  • Chromatograms of 2-pentanol racemate separated by different chiral chromatographic columns. (n.d.).
  • Fractional Distillation of Non-ideal Mixtures (Azeotropes). (2023). Chemistry LibreTexts.
  • Given the reaction: R–MgBr + CH₃–C(O) - Filo. (2025). Filo.
  • Measuring alcohol content of wine. (n.d.). The Australian Wine Research Institute.
  • Fractional Distillation: Ethanol/Water Separ
  • What is the chemical reaction of ethyl magnesium bromide with acetaldehyde? (2022). Quora.
  • Grignard reagent and NH4Cl. (2024). YouTube.
  • 1-Pentanol. (n.d.). National Institute of Standards and Technology.
  • A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. (n.d.). Journal of Food and Drug Analysis.
  • Quenching Reactions: Grignards. (2021). Chemistry LibreTexts.
  • Alcoholic Beverage Testing: Methods, Requirements, and Applic
  • The Distillation of Alcohol. (n.d.). Dista Products.
  • Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non-Arom
  • The Grignard Reaction Mechanism. (n.d.). Chemistry Steps.
  • Reaction of ethylmagnesium bromide with which of the following compounds yields a tertiary alcohol after. (2023). Brainly.
  • Purification and characterization of a primary-secondary alcohol dehydrogenase from two strains of Clostridium beijerinckii. (n.d.).
  • 2-ethyl-1-pentanol 27522-11-8. (n.d.). Guidechem.
  • Comment on Hu et al. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods 2022, 11, 2584. (2023). Foods.
  • Synthesis of alcohols using Grignard reagents I. (n.d.). Khan Academy.
  • Elimination Of Alcohol Reactions | A LEVEL & IB Chemistry. (2025). YouTube.
  • Alcohol production process with impurity removal. (n.d.).
  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evalu
  • 1-Pentanol. (n.d.). PubChem.
  • 2-Pentanol. (n.d.). Wikipedia.
  • Pentanol | Boiling Point, Properties & Uses. (n.d.). Study.com.

Sources

Optimization

Technical Support Center: Synthesis of 2,2-Diethyl-1-pentanol

Welcome to the technical support center for the synthesis of 2,2-Diethyl-1-pentanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2-Diethyl-1-pentanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of this synthesis and minimize side reactions for a successful outcome.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section is dedicated to identifying and resolving specific issues that may arise during the synthesis of 2,2-Diethyl-1-pentanol. We will explore the root causes of these problems and provide actionable, step-by-step solutions.

Issue 1: Low Yield of 2,2-Diethyl-1-pentanol in Grignard Synthesis

Question: I am attempting to synthesize 2,2-Diethyl-1-pentanol by reacting ethyl pentanoate with ethylmagnesium bromide, but my yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: A low yield in this Grignard reaction can be attributed to several competing side reactions. Let's break down the potential culprits and their solutions.

A. Premature Quenching of the Grignard Reagent

Grignard reagents are potent nucleophiles but also very strong bases.[1][2] They will readily react with any acidic protons in the reaction mixture, which deactivates the reagent and reduces the amount available to react with your ester.

  • Cause: The primary source of acidic protons is often trace amounts of water in your glassware or solvent. Alcohols present as impurities in the starting materials can also be a problem.

  • Solution:

    • Rigorous Drying of Glassware: Ensure all glassware is oven-dried at a high temperature (e.g., 120-150 °C) for several hours and cooled in a desiccator or under a stream of inert gas (like nitrogen or argon) immediately before use.

    • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices and should be dried over a suitable agent like sodium wire with benzophenone indicator until the characteristic blue or purple color persists.[3]

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

B. Enolization of the Ester

The Grignard reagent can act as a base and deprotonate the α-carbon (the carbon adjacent to the carbonyl group) of the ethyl pentanoate. This forms an enolate, which is unreactive towards further Grignard addition, thus reducing your yield.[4][5]

  • Cause: This side reaction is more prevalent at higher temperatures.

  • Solution:

    • Low-Temperature Addition: Add the ethyl pentanoate to the Grignard reagent slowly and at a low temperature (e.g., 0 °C or even -78 °C using a dry ice/acetone bath). This favors the nucleophilic addition to the carbonyl group over deprotonation.

    • Reverse Addition: In some cases, adding the Grignard reagent to the ester (reverse addition) can minimize the time the ester is in the presence of a large excess of the Grignard reagent, potentially reducing enolization.

C. Wurtz Coupling

This side reaction occurs during the formation of the Grignard reagent, where the already-formed ethylmagnesium bromide reacts with the remaining ethyl bromide to form butane.[4][6]

  • Cause: High local concentrations of ethyl bromide and elevated temperatures during the Grignard reagent preparation can promote this coupling.[6]

  • Solution:

    • Slow Addition of Alkyl Halide: Add the ethyl bromide dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This prevents a buildup of the alkyl halide concentration.

    • Temperature Control: Maintain a moderate temperature during the Grignard formation. While some initial heating may be necessary to initiate the reaction, it is often self-sustaining. Overheating should be avoided.[4]

D. Reduction of the Intermediate Ketone

After the first addition of the Grignard reagent to the ester, an intermediate ketone is formed (3-heptanone in this case).[1][7] A second equivalent of the Grignard reagent then adds to this ketone to form the desired tertiary alcohol. However, if the Grignard reagent has β-hydrogens (which ethylmagnesium bromide does), it can act as a reducing agent, converting the ketone to a secondary alcohol (3-heptanol).[5]

  • Cause: This side reaction is more likely with sterically hindered ketones.

  • Solution: While less common with this specific substrate, maintaining a low reaction temperature can help favor the nucleophilic addition over the reduction pathway.

Issue 2: The Grignard Reaction Fails to Initiate

Question: I've combined my ethyl bromide and magnesium turnings in dry ether, but the reaction isn't starting. The solution remains clear and there's no sign of bubbling or heat generation. What should I do?

Answer: The initiation of a Grignard reaction can sometimes be sluggish. This is usually due to the passivating layer of magnesium oxide on the surface of the magnesium turnings.

  • Cause: Magnesium readily oxidizes in air, forming a thin, unreactive layer of MgO that prevents the ethyl bromide from reaching the metal surface.

  • Troubleshooting Steps:

    • Activate the Magnesium:

      • Mechanical Activation: Before adding the solvent, crush some of the magnesium turnings with a dry glass rod inside the reaction flask. This will expose fresh, unoxidized magnesium surfaces.

      • Chemical Activation: Add a small crystal of iodine to the flask. The iodine will react with the magnesium surface, disrupting the oxide layer. You should see the brown color of the iodine disappear as the reaction begins. A few drops of 1,2-dibromoethane can also be used as an initiator.[4]

    • Gentle Heating: Gently warm a small portion of the reaction mixture with a heat gun. Often, a small amount of localized heat is enough to start the reaction, which is exothermic and will sustain itself once initiated. Be prepared to cool the flask if the reaction becomes too vigorous.

    • Sonication: Placing the reaction flask in an ultrasonic bath can help to dislodge the oxide layer from the magnesium surface and promote initiation.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the formation of 2,2-Diethyl-1-pentanol via the Grignard reaction?

A1: The reaction proceeds in two main stages. First, two equivalents of the Grignard reagent (ethylmagnesium bromide) react with the ester (ethyl pentanoate). The first equivalent adds to the carbonyl carbon, leading to the elimination of the ethoxide leaving group and the formation of an intermediate ketone (3-heptanone).[1][8] A second equivalent of the Grignard reagent then quickly adds to this ketone to form a magnesium alkoxide intermediate.[7][8] In the second stage, an aqueous acid workup (e.g., with dilute HCl or ammonium chloride) protonates the alkoxide to yield the final product, 2,2-Diethyl-1-pentanol.[9]

Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) to synthesize 2,2-Diethyl-1-pentanol?

A2: Yes, LiAlH₄ can be used, but the starting material would need to be 2,2-diethylpentanoic acid or one of its esters. LiAlH₄ is a powerful reducing agent that can reduce carboxylic acids and esters to primary alcohols.[10][11][12] However, it is a highly reactive and pyrophoric reagent that reacts violently with water.[13] Therefore, extremely dry conditions are essential, and it must be handled with great care in a fume hood.[13]

Q3: My final product is contaminated with a high-boiling point impurity. What could it be?

A3: A common high-boiling point impurity is the product of Wurtz coupling, which in the case of using ethyl bromide would be butane (a gas at room temperature). However, if you are referring to a liquid impurity, it could be a dimer formed from side reactions. Another possibility is unreacted starting ester if the reaction did not go to completion. Careful fractional distillation is usually effective for purification.

Q4: How can I confirm the purity of my final product?

A4: The purity of 2,2-Diethyl-1-pentanol can be assessed using several analytical techniques:

  • Gas Chromatography (GC): This is an excellent method for determining the percentage of the main product and quantifying any volatile impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of the desired product and help identify any side products that have been co-purified.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption for the O-H group of the alcohol (around 3200-3600 cm⁻¹) and the absence of a carbonyl (C=O) stretch (around 1700-1750 cm⁻¹) from the starting ester.

III. Experimental Protocols & Data

Protocol 1: Synthesis of 2,2-Diethyl-1-pentanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Ethyl pentanoate

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • Add a portion of the anhydrous diethyl ether to the flask.

  • Dissolve ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small amount of the ethyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask.

  • Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve ethyl pentanoate in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ethyl pentanoate solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Slowly and carefully pour the reaction mixture over a mixture of ice and saturated aqueous NH₄Cl solution to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.

ParameterValue
Boiling Point~91-93 °C at 10 mmHg
Expected Yield75-85%
AppearanceColorless liquid

IV. Visualizing Reaction Pathways

Main Synthesis and Side Reactions

The following diagram illustrates the intended synthetic pathway to 2,2-Diethyl-1-pentanol and the common side reactions that can reduce the yield.

G cluster_start Starting Materials cluster_grignard Grignard Formation cluster_main_reaction Main Reaction cluster_side_reactions Side Reactions EtBr Ethyl Bromide EtMgBr Ethylmagnesium Bromide (Grignard Reagent) EtBr->EtMgBr Anhydrous Ether Mg Magnesium Mg->EtMgBr Anhydrous Ether EtPent Ethyl Pentanoate Intermediate Intermediate Ketone (3-Heptanone) EtPent->Intermediate 1st Addition Enolate Ester Enolate EtPent->Enolate + EtMgBr (as base) EtMgBr->Intermediate 1st Addition Alkoxide Magnesium Alkoxide EtMgBr->Alkoxide 2nd Addition Butane Butane (Wurtz Coupling) EtMgBr->Butane + EtBr Ethane Ethane (Proton Quench) EtMgBr->Ethane + H₂O Intermediate->Alkoxide 2nd Addition FinalProduct 2,2-Diethyl-1-pentanol Alkoxide->FinalProduct H₃O⁺ Workup Water H₂O (trace) Water->Ethane G Start Low Yield of 2,2-Diethyl-1-pentanol Check_Grignard Was Grignard reagent formation successful? Start->Check_Grignard Check_Conditions Were reaction conditions strictly anhydrous? Check_Grignard->Check_Conditions Yes Sol_Initiation Troubleshoot Initiation: - Activate Mg (I₂, crush) - Gentle heating/sonication Check_Grignard->Sol_Initiation No Check_Temp Was addition of ester performed at low temp? Check_Conditions->Check_Temp Yes Sol_Anhydrous Improve Anhydrous Technique: - Oven-dry glassware - Use freshly distilled solvent - Maintain inert atmosphere Check_Conditions->Sol_Anhydrous No Check_Temp->Start Yes (Re-evaluate other parameters) Sol_Wurtz Minimize Wurtz Coupling: - Slow addition of EtBr - Control temperature Check_Temp->Sol_Wurtz No Sol_Temp Optimize Temperature: - Add ester slowly at 0°C - Consider reverse addition

Caption: Troubleshooting flowchart for low yield in Grignard synthesis.

V. References

  • The preparation, characterization and dehydration of 2, 2-dimethyl-1-pentanol. (n.d.). Iowa State University. Retrieved from [Link]

  • Synthesis of diethyl diethylmalonate. (2020). Sciencemadness.org. Retrieved from [Link]

  • Grignard Reagents. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. (2021). ResearchGate. Retrieved from [Link]

  • 2,2-diethoxy-1-isocyanoethane. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. Retrieved from [Link]

  • The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • How Alcohols Are Created Using the Grignard Reaction. (2021). Dummies.com. Retrieved from [Link]

  • Synthesis of alcohols using Grignard reagents I. (n.d.). Khan Academy. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Outline syntheses of each of the following from diethyl malonate and any other required reagents. (n.d.). Numerade. Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of meso-Diethyl-2,2'-dipyrromethane in Water. An Experiment in Green Organic Chemistry. (2006). ResearchGate. Retrieved from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of the West Indies at Mona, Jamaica. Retrieved from [Link]

  • Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Preparation of pentanol with ethanol derived from fermentation. (2016). Google Patents. Retrieved from

  • Enol Content and Enolization. (n.d.). University of Calgary. Retrieved from [Link]

  • Wurtz reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). (2021). YouTube. Retrieved from [Link]

  • Pentanol isomer synthesis in engineered microorganisms. (2011). PMC - NIH. Retrieved from [Link]

  • Generation, Isolation, and Characterization of a Stable Enol from Grignard Addition to a Bis-Ester. (1998). Journal of Chemical Education. Retrieved from [Link]

  • Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Purification of common solvents. (2024). Longchang Chemical. Retrieved from [Link]

  • A lithium aluminium hydride reduction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Poppers. (n.d.). Wikipedia. Retrieved from [Link]

  • Wurtz Reaction - Examples, Mechanism & Wurtz Fittig Reaction. (n.d.). Aakash Institute. Retrieved from [Link]

  • 23.3 Enolates. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Wurtz Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Kinetic Study for the Synthesis of Diethyl Maleate over Cation Exchange Resin Indion 730. (2012). International Journal of Chemical Engineering and Applications. Retrieved from [Link]

  • Derivatives of Cardanol through the Ene Reaction with Diethyl Azodicarboxylate. (2016). Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • The Purification of Inert Gases and Solvents. (n.d.). University of Groningen. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 2,2-Diethyl-1-pentanol

This guide functions as a specialized Technical Support Center for 2,2-Diethyl-1-pentanol . It is structured to address the specific physical and chemical behaviors resulting from its unique "neo-type" steric hindrance....

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for 2,2-Diethyl-1-pentanol . It is structured to address the specific physical and chemical behaviors resulting from its unique "neo-type" steric hindrance.

CAS Registry Number: 14202-62-1 Chemical Formula:


Synonyms:  2,2-Diethylpentan-1-ol; 2-Ethyl-2-propyl-1-butanol (isomer naming variance)
Module 1: Intake, Storage & Stability

Addressing shelf-life, purity degradation, and physical state anomalies.

Q: I just received a shipment. Why does the liquid appear more viscous than standard 1-pentanol?

A: This is a structural characteristic, not a defect. While linear 1-pentanol has a viscosity of ~3.5 mPa·s, 2,2-Diethyl-1-pentanol exhibits significantly higher viscosity due to the increased molecular weight (


 g/mol  vs 

g/mol ) and the interlocking capability of the ethyl branches, which increases London dispersion forces.
  • Action: Do not heat simply to lower viscosity unless necessary for dispensing.

Q: What are the critical storage parameters to prevent degradation?

A: Although this alcohol lacks hydrogens at the


-position (C2), preventing easy elimination, it is still susceptible to slow oxidation and hygroscopicity.
ParameterSpecificationReason
Temperature Ambient (

)
High boiling point (

) makes refrigeration unnecessary for stability, but cool storage prevents volatile loss.
Atmosphere Nitrogen/Argon BlanketPrimary alcohols can slowly oxidize to aldehydes (2,2-diethylpentanal) upon prolonged air exposure.
Container Amber Glass / PTFE lined capPrevents photo-oxidation and leaching of plasticizers (phthalates) which are soluble in C9 alcohols.
Hygroscopicity ModerateAs a primary alcohol, it will absorb atmospheric moisture, which can quench water-sensitive reagents (e.g., Grignards).
Decision Tree: Storage Protocol

StorageProtocol Start Incoming Shipment 2,2-Diethyl-1-pentanol CheckSeal Is Factory Seal Intact? Start->CheckSeal Duration Intended Storage Duration? CheckSeal->Duration Yes Opened Opened Container CheckSeal->Opened No ShortTerm < 3 Months Store in Flammables Cabinet (Cool, Dark) Duration->ShortTerm Short Term LongTerm > 3 Months Purge Headspace with N2/Ar Parafilm Seal Duration->LongTerm Long Term Dry Is Dryness Critical? Opened->Dry Sieves Store over 3Å Molecular Sieves (Activated) Dry->Sieves Yes (Synthesis) Standard Standard Seal Re-purge after use Dry->Standard No (Washing)

Figure 1: Logic flow for determining appropriate storage conditions based on usage frequency and dryness requirements.

Module 2: Dispensing & Physical Handling

Addressing accuracy issues during transfer.

Q: My micropipette is dispensing inconsistent volumes. Why?

A: The high viscosity and surface tension of C9 alcohols cause liquid retention on standard polypropylene tips.

  • Troubleshooting:

    • Use Positive Displacement Pipettes: These eliminate the air cushion that expands/contracts with viscous liquids.

    • Reverse Pipetting Technique: If using air-displacement pipettes, aspirate more than the set volume and dispense only to the first stop.

    • Gravimetric Dispensing: For high precision, weigh the aliquot.

      • Density:

        
         at 
        
        
        
        (Verify specific lot CoA).
Q: I spilled a small amount. How do I clean it?

A: 2,2-Diethyl-1-pentanol is insoluble in water. Water will bead up and fail to emulsify the spill.

  • Protocol:

    • Absorb with vermiculite or sand.

    • Clean the surface with Ethanol or Acetone (miscible solvents).

    • Wash final residue with soap and water.

Module 3: Reaction Troubleshooting (The "Steric Wall")

Addressing failed syntheses and slow kinetics.

Q: I am trying to esterify this alcohol using standard Fischer esterification, but the yield is <10%. Why?

A: This is the classic "Neopentyl Effect." The 2,2-diethyl substitution creates a quaternary carbon at the


-position. This creates a "steric wall" that blocks the approach of nucleophiles to the 

-carbon (C1) and hinders the formation of the tetrahedral intermediate during acyl transfer.
Q: How do I overcome this steric hindrance?

A: You must switch from equilibrium-driven methods to kinetically forced methods.

MethodSuitabilityNotes
Fischer Esterification Poor Equilibrium is too slow; steric bulk prevents effective protonation/attack.
Acid Chloride + Pyridine Moderate Better, but may still require heating/reflux.
Steglich Esterification High Uses DCC/DMAP. The DMAP acts as a "hyper-nucleophile" to transfer the acyl group despite the bulk.
Yamaguchi Esterification High Specifically designed for hindered alcohols using 2,4,6-trichlorobenzoyl chloride.
Visualizing the Reactivity Block

Reactivity Substrate 2,2-Diethyl-1-pentanol (Nucleophile) StandardPath Standard Acid Catalysis (Fischer) Substrate->StandardPath ActivatedPath Activated Acyl Transfer (Steglich/Yamaguchi) Substrate->ActivatedPath Target Carboxylic Acid (Electrophile) Target->StandardPath Target->ActivatedPath ResultFail Low Yield / Slow Rate (Steric Block at C2) StandardPath->ResultFail Blocked Intermediate Highly Reactive Acyl-DMAP Intermediate ActivatedPath->Intermediate ResultSuccess Successful Coupling Intermediate->ResultSuccess Overcomes Barrier

Figure 2: Reaction pathway comparison. Note that standard catalysis fails due to the C2 steric bulk, requiring activated intermediates.

Module 4: Safety & Emergency Data

Critical numbers for risk assessment.

  • Flash Point:

    
     (
    
    
    
    ) - Class IIIA Combustible Liquid.
  • Boiling Point:

    
     at 760 mmHg.
    
  • Skin/Eye Contact: Causes skin irritation (H315) and serious eye damage (H318). The lipophilic tail allows it to penetrate skin oils effectively.

  • Incompatibility: Strong oxidizing agents (Chromic acid, Permanganates) will generate heat and potentially ignite.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26565, 2,2-Diethyl-1-pentanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2,2-diethylpentan-1-ol. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Reference for "Neopentyl Effect" and steric hindrance in nucleophilic substitution).
Optimization

Technical Support Center: Thermal Decomposition of 2,2-Diethyl-1-pentanol

Welcome to the technical support center for the thermal decomposition of 2,2-diethyl-1-pentanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thermal decomposition of 2,2-diethyl-1-pentanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific chemical transformation. Here, we address common challenges and frequently asked questions to ensure the success and integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the thermal decomposition of 2,2-diethyl-1-pentanol, providing a solid foundation for experimental design.

Q1: What are the expected primary products from the thermal decomposition of 2,2-diethyl-1-pentanol?

A1: The thermal decomposition of 2,2-diethyl-1-pentanol is an acid-catalyzed dehydration reaction, which primarily yields a mixture of isomeric alkenes. Given the structure of the starting material, a primary alcohol, the reaction is expected to proceed via an E2 mechanism.[1][2] However, due to the highly branched structure, rearrangements are possible, leading to a variety of products. The anticipated major and minor alkene products are outlined below.

Table 1: Potential Alkene Products from the Dehydration of 2,2-Diethyl-1-pentanol

Product NameStructureAlkene SubstitutionExpected YieldRationale
3-Ethyl-2-penteneCH3CH=C(CH2CH3)2TrisubstitutedMajorZaitsev's rule predicts the formation of the most stable, most substituted alkene.[3][4]
3-Ethyl-1-penteneCH2=CHC(CH2CH3)2DisubstitutedMinorFormation of the less substituted alkene (Hofmann product) can occur, particularly if sterically hindered bases are used, though less likely in acid-catalyzed dehydration.[5]
Rearrangement ProductsVariousVariousPossibleCarbocation rearrangements, although less common for primary alcohols, can occur under acidic conditions, leading to a more complex product mixture.

Q2: What is the recommended catalyst and reaction temperature for this decomposition?

A2: For the dehydration of a primary alcohol like 2,2-diethyl-1-pentanol, a strong acid catalyst is necessary to protonate the hydroxyl group, converting it into a good leaving group (water).[6]

  • Catalyst: Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are commonly used. Sulfuric acid is a stronger dehydrating agent, but phosphoric acid can sometimes lead to fewer side reactions. A study on the analogous compound 2,2-dimethyl-1-pentanol utilized concentrated sulfuric acid.[7]

  • Temperature: The reaction generally requires heating. A temperature range of 140-180°C is a typical starting point for the dehydration of primary alcohols. The optimal temperature should be determined empirically to maximize the yield of the desired alkene and minimize side reactions like ether formation or polymerization.

Q3: What is the underlying mechanism of this thermal decomposition?

A3: The acid-catalyzed dehydration of 2,2-diethyl-1-pentanol, a primary alcohol, is expected to proceed through an E2 (elimination, bimolecular) mechanism .[1][8]

Here's a step-by-step breakdown:

  • Protonation of the Alcohol: The acid catalyst protonates the hydroxyl group of the alcohol, forming an alkyloxonium ion. This is a crucial step as it converts the poor leaving group (-OH) into a good leaving group (H₂O).[6]

  • Concerted Elimination: A base (which can be another alcohol molecule or the conjugate base of the acid) removes a proton from a beta-carbon while the alkyloxonium ion departs as a water molecule. This happens in a single, concerted step.

Due to the primary nature of the alcohol, the formation of a primary carbocation, which would be necessary for an E1 mechanism, is highly unfavorable.[1]

E2_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Concerted Elimination Alcohol R-CH₂-OH Alkyloxonium R-CH₂-OH₂⁺ Alcohol->Alkyloxonium + H⁺ H+ H⁺ Alkyloxonium_ion R-CH(H)-CH₂-OH₂⁺ Base B: Transition_State [B--H--CH(R)--CH₂--OH₂]‡ Base->Transition_State Alkyloxonium_ion->Transition_State Alkene R-CH=CH₂ Transition_State->Alkene H2O H₂O Transition_State->H2O BH B-H⁺ Transition_State->BH

Caption: E2 Mechanism for Primary Alcohol Dehydration.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the thermal decomposition of 2,2-diethyl-1-pentanol and provides actionable solutions.

Problem 1: Low or No Yield of Alkene Products

Potential Cause Explanation Recommended Solution
Insufficient Temperature The dehydration of primary alcohols requires a significant energy input to overcome the activation energy of the reaction.Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by techniques like TLC or GC. Be cautious not to exceed temperatures that could lead to significant charring or polymerization.
Ineffective Catalyst The catalyst may be too dilute or not strong enough to efficiently protonate the alcohol.Ensure the use of concentrated sulfuric or phosphoric acid. If using phosphoric acid and the yield is low, consider switching to the stronger sulfuric acid.
Reaction Reversibility The acid-catalyzed dehydration of alcohols is a reversible reaction. The presence of water can drive the equilibrium back towards the starting material.Use a Dean-Stark apparatus or a similar setup to remove water from the reaction mixture as it is formed. This will shift the equilibrium towards the products, increasing the yield.

Problem 2: Formation of a Significant Amount of Ether Byproduct

Potential Cause Explanation Recommended Solution
Reaction Temperature is Too Low At lower temperatures (typically below 140°C for primary alcohols), an SN2 reaction between two alcohol molecules can compete with the elimination reaction, leading to the formation of a symmetric ether.Increase the reaction temperature to favor the elimination pathway. Dehydration is generally favored at higher temperatures than ether formation.
High Concentration of Alcohol A high concentration of the alcohol can favor the bimolecular substitution reaction leading to ether formation.If possible, conduct the reaction at a lower concentration of the alcohol. However, this may also decrease the overall reaction rate. Optimizing the temperature is often the more effective solution.

Problem 3: Complex and Unidentifiable Product Mixture

Potential Cause Explanation Recommended Solution
Carbocation Rearrangements While less likely for a primary alcohol, under harsh acidic conditions and high temperatures, rearrangements can occur, leading to a variety of unexpected alkene isomers.[9]Use a milder acid catalyst, such as phosphoric acid, which is less prone to inducing rearrangements. Also, try to use the lowest effective temperature for the dehydration.
Polymerization The alkene products themselves can undergo acid-catalyzed polymerization, especially at high temperatures and high acid concentrations.Use a minimal amount of acid catalyst. Consider adding the alcohol to the hot acid catalyst slowly to keep the instantaneous concentration of the alkene low. Distilling the alkene product as it forms can also prevent polymerization.
Charring/Decomposition Excessive heat or a high concentration of sulfuric acid can lead to extensive decomposition and charring of the organic material.Reduce the reaction temperature and/or the concentration of the acid catalyst. Ensure even heating of the reaction mixture with good stirring.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for the thermal decomposition of 2,2-diethyl-1-pentanol.

Protocol: Acid-Catalyzed Dehydration of 2,2-Diethyl-1-pentanol

Materials:

  • 2,2-Diethyl-1-pentanol

  • Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Distilled Water

  • Boiling Chips

Apparatus:

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Dehydration_Workflow A 1. Reaction Setup B 2. Heating and Distillation A->B Heat C 3. Workup B->C Collect Distillate D 4. Drying C->D Separate Organic Layer E 5. Final Distillation D->E Filter F 6. Product Analysis E->F Purified Alkene

Sources

Troubleshooting

Technical Support Center: Oxidation Stability of 2,2-Diethyl-1-pentanol

Welcome to the Advanced Chemical Stability Hub Subject: 2,2-Diethyl-1-pentanol (CAS: 26565-11-8 / Note: Isomeric variants often grouped in industrial C9 alcohols) Chemical Class: Sterically Hindered Primary Alcohol (Neo-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemical Stability Hub

Subject: 2,2-Diethyl-1-pentanol (CAS: 26565-11-8 / Note: Isomeric variants often grouped in industrial C9 alcohols) Chemical Class: Sterically Hindered Primary Alcohol (Neo-structure) Support Level: Tier 3 (Research & Process Development)

Module 1: The Stability Paradox (Root Cause Analysis)

User Query: "Why does this alcohol resist standard oxidation protocols (like Jones Reagent) yet show degradation markers in long-term storage?"

Technical Insight: 2,2-Diethyl-1-pentanol is not a typical primary alcohol.[1] Its reactivity is governed by the Quaternary Beta-Carbon Effect .

  • Steric Shielding: The carbon atom at position 2 (C2) is quaternary—it is bonded to the hydroxymethyl group, a propyl chain, and two ethyl groups. This creates a dense "umbrella" of alkyl groups that physically blocks the approach of bulky oxidants (like Chromium(VI) complexes) to the oxygen atom.

  • Absence of Beta-Hydrogens: In typical alcohol degradation (dehydration), a beta-hydrogen is removed to form an alkene. This molecule has zero beta-hydrogens (the C2 position has no hydrogens). Consequently, it cannot undergo standard elimination reactions to form alkenes, giving it exceptional thermal stability compared to linear isomers.

Visualizing the Steric Blockade

StericShield cluster_legend Mechanism of Resistance Alcohol 2,2-Diethyl-1-pentanol (Substrate) QuatC Quaternary C2 (Steric Wall) Alcohol->QuatC Structural Feature Oxidant Bulky Oxidant (e.g., Chromate Ester) Reaction Oxidation Interface Oxidant->Reaction Attempted Attack QuatC->Reaction BLOCKS Reaction->Alcohol Reagents Repelled (Low Yield)

Figure 1: The steric "wall" at the C2 position prevents large oxidizing species from forming the necessary transition states, necessitating catalytic radical approaches.

Module 2: Troubleshooting Intentional Oxidation (Synthesis)

Problem: Low yield or no reaction when attempting to synthesize 2,2-diethylpentanoic acid or the aldehyde.

Diagnostic Protocol: If you are using stoichiometric metal oxidants (KMnO4, CrO3), stop. The kinetics are too slow due to the steric hindrance described above. You must switch to Catalytic Radical Oxidation .

Recommended Workflow: TEMPO/Bleach Oxidation

The TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) radical is small enough to bypass the steric hindrance and acts as an electron shuttle.

Step-by-Step Protocol:

  • Preparation: Dissolve 2,2-Diethyl-1-pentanol (1.0 equiv) in CH2Cl2 (0.5 M).

  • Catalyst Loading: Add TEMPO (0.01 equiv) and KBr (0.1 equiv) dissolved in a minimum amount of water.

  • Oxidant Addition: Cool to 0°C. Slowly add aqueous NaOCl (Bleach, 1.1 equiv for aldehyde, 2.2 equiv for acid) buffered to pH 8.6 (using NaHCO3).

    • Critical Checkpoint: The reaction is exothermic. Maintain T < 10°C to prevent chlorination side reactions.

  • Quenching: Quench with aqueous Na2S2O3 (Sodium Thiosulfate).

  • Validation: Monitor disappearance of the alcohol peak (approx. 3350 cm⁻¹ IR stretch) and appearance of Carbonyl (1720 cm⁻¹).

Why this works: The actual oxidant is the N-oxoammonium ion (generated in situ), which is far less sensitive to steric bulk than metal-oxide clusters [1].

Decision Tree: Choosing the Right Oxidant

OxidationDecision Start Goal: Oxidize 2,2-Diethyl-1-pentanol Target Target Product? Start->Target Acid Carboxylic Acid Target->Acid Aldehyde Aldehyde Target->Aldehyde Jones Jones Reagent (CrO3/H2SO4) Acid->Jones Traditional Route TempoAcid TEMPO / NaOCl (Excess) Acid->TempoAcid Recommended Route TempoAld TEMPO / NaOCl (Stoichiometric) Aldehyde->TempoAld Recommended Route Fail Likely Failure: Slow kinetics, Acid degradation Jones->Fail Due to Steric Hindrance

Figure 2: Selection logic for oxidizing hindered alcohols. Traditional chromic oxidants are flagged as high-risk for failure.

Module 3: Unwanted Oxidation (Storage & Stability)

User Query: "My solvent smells 'sharp' or 'rancid' after 6 months. Is it oxidizing?"

Technical Insight: While the OH group is shielded, the alkyl tails (ethyl/propyl chains) are susceptible to radical autoxidation, especially if stored in clear glass under light.

Mechanism:

  • UV light initiates radical formation.

  • Oxygen abstracts a hydrogen from the secondary carbons (C3/C4) on the alkyl chains (not the hindered C2).

  • Hydroperoxides form, eventually cleaving into shorter-chain ketones/aldehydes (responsible for the rancid odor).

Stability Data Table:

Parameter2,2-Diethyl-1-pentanol CharacteristicsImplication
Autoignition Temp ~300°C (Estimated based on isomers)High thermal stability.
Beta-Elimination Impossible (No Beta-H)Resistant to acid-catalyzed dehydration.
Peroxide Formation Low to ModerateOccurs on alkyl chains, not the alcohol group.
Shelf Life >24 MonthsRequires darkness and N2 headspace.

Troubleshooting Protocol: Peroxide Test If you suspect degradation:

  • Test: Use KI (Potassium Iodide) starch paper or a Quantofix Peroxide strip.

  • Result: Blue color indicates hydroperoxides.

  • Remediation: If positive, treat the solvent with activated molecular sieves or wash with 10% NaHSO3 solution before use in sensitive reactions.

Module 4: FAQs (Field Scenarios)

Q1: Can I use this alcohol as a radical scavenger? Answer: No.[2] Unlike phenols (e.g., BHT), aliphatic alcohols are not efficient radical traps. In fact, under high radical flux (e.g., in a polymerization reactor), the alkyl chains of 2,2-diethyl-1-pentanol may participate in chain transfer, potentially altering polymer molecular weight.

Q2: I see a peak at M-18 in my Mass Spec. Is this dehydration? Answer: In the ionization chamber (EI-MS), yes. However, this does not imply the sample has degraded in the bottle. The loss of water (M-18) is a standard fragmentation pathway for alcohols in MS, even for hindered ones, driven by high-energy rearrangement [2].

Q3: Is it compatible with strong bases (NaH, t-BuLi)? Answer: Yes, excellent compatibility. The steric bulk protects the alkoxide formed. The lithium alkoxide of 2,2-diethyl-1-pentanol is a highly hindered, non-nucleophilic base (similar to LiOtBu but more lipophilic), useful for E2 eliminations where you want to avoid SN2 substitution.

References
  • Ciriminna, R. & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.

  • NIST Chemistry WebBook. (2023). "Mass Spectra of Branched Alcohols." National Institute of Standards and Technology.

  • Sheldon, R. A.[2] & Arends, I. W. C. E. (2004). "Catalytic Oxidations of Alcohols." Journal of Molecular Catalysis A: Chemical.

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of 2,2-Diethyl-1-pentanol Production

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis and scale-up of 2,2-Diethyl-1-pentanol. This guide is designed for researchers, chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 2,2-Diethyl-1-pentanol. This guide is designed for researchers, chemists, and process development professionals. We provide in-depth technical guidance, field-proven insights, and troubleshooting protocols to address the unique challenges associated with the production of this highly branched C9 alcohol.

Introduction

2,2-Diethyl-1-pentanol is a C9 primary alcohol with a quaternary carbon center, lending it unique physical and chemical properties such as high thermal and oxidative stability, a low melting point, and excellent fluidity.[1] These characteristics make it a promising candidate for applications in high-performance lubricants, plasticizers, and as a specialty solvent or intermediate in pharmaceutical synthesis.

However, its highly branched structure, specifically the absence of a hydrogen atom on the alpha-carbon of the corresponding aldehyde intermediate, precludes its synthesis via a simple, direct self-condensation of a single alcohol, a hallmark of the classic Guerbet reaction.[1][2] The scale-up of 2,2-Diethyl-1-pentanol production, therefore, necessitates a multi-step approach, typically involving a base-catalyzed crossed aldol condensation followed by a selective hydrogenation step. This process, while effective, introduces significant challenges in controlling selectivity, minimizing side reactions, and optimizing catalyst performance.

This document provides a comprehensive framework for addressing these challenges, drawing parallels from the well-understood Guerbet reaction pathway, which encompasses the core chemical transformations required: dehydrogenation (or starting with an aldehyde), aldol condensation, dehydration, and hydrogenation.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for the industrial-scale production of 2,2-Diethyl-1-pentanol?

The most viable route involves a two-stage process. The first stage is a base-catalyzed crossed aldol condensation between propanal and pentanal. Propanal forms the enolate, which then acts as the nucleophile, attacking the electrophilic carbonyl carbon of pentanal. The resulting β-hydroxy aldehyde readily dehydrates to form 2,2-diethyl-2-pentenal. The second stage is the selective hydrogenation of this α,β-unsaturated aldehyde to the target saturated alcohol, 2,2-Diethyl-1-pentanol.[4][5]

Q2: Why can't 2,2-Diethyl-1-pentanol be synthesized through a simple Guerbet self-condensation reaction?

The Guerbet reaction involves the dimerization of a primary alcohol.[1][6] The key mechanistic steps are: 1) dehydrogenation of the alcohol to an aldehyde, 2) base-catalyzed aldol condensation of two aldehyde molecules, 3) dehydration of the aldol adduct, and 4) hydrogenation of the resulting unsaturated aldehyde.[2][3] For an aldol condensation to occur, the aldehyde intermediate must possess at least two α-hydrogens: one to form the nucleophilic enolate and another on the resulting aldol adduct to allow for dehydration. The structure of 2,2-Diethyl-1-pentanol would require an intermediate aldehyde, 2,2-diethylpentanal, which has no α-hydrogens and thus cannot undergo the necessary dehydration step to drive the reaction forward.[7][8]

Q3: What are the primary challenges in controlling selectivity during the crossed aldol condensation of propanal and pentanal?

Controlling selectivity is paramount. The primary challenges include:

  • Self-Condensation: Both propanal and pentanal can undergo self-condensation, leading to undesired byproducts (e.g., 2-methyl-2-pentenal from propanal).[9][10] To mitigate this, reaction conditions are optimized by leveraging the higher acidity of the α-hydrogens in propanal and carefully controlling the stoichiometry and addition rate of the reactants.[9]

  • Multiple Condensation Products: The reaction can proceed past the initial condensation, leading to higher molecular weight byproducts.

  • Reaction Reversibility: The initial aldol addition is often reversible, and equilibrium must be shifted towards the product, typically by removing the water formed during the subsequent, irreversible dehydration step.[4]

Q4: What types of catalysts are effective for the final hydrogenation step?

The selective hydrogenation of the α,β-unsaturated aldehyde intermediate (2,2-diethyl-2-pentenal) to the saturated alcohol (2,2-Diethyl-1-pentanol) requires a catalyst that preferentially reduces the carbonyl group (C=O) over the carbon-carbon double bond (C=C).

  • Supported Noble Metal Catalysts: Platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru) on supports like carbon or alumina are commonly used. However, they can sometimes favor C=C hydrogenation.[11]

  • Bimetallic or Modified Catalysts: Introducing a second metal (e.g., NiBi, NiSb) or modifying the support can enhance selectivity towards the unsaturated alcohol by altering the electronic properties and adsorption geometry of the aldehyde on the catalyst surface.[12]

  • Transfer Hydrogenation Catalysts: Catalytic transfer hydrogenation using a hydrogen donor (like isopropanol) with a suitable catalyst (e.g., defective MOF-808) can be highly selective for the C=O bond.[13]

Q5: How can the reaction progress and product purity be monitored?

A combination of analytical techniques is essential for process monitoring and quality control:

  • Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is the primary tool for monitoring the disappearance of reactants and the formation of intermediates and the final product. It allows for quantitative analysis of the reaction mixture composition.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is crucial for identifying unknown byproducts by providing mass spectra of the separated components.

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the alcohol O-H stretch (~3300 cm⁻¹).

Troubleshooting Guide for 2,2-Diethyl-1-pentanol Synthesis

This guide addresses common issues encountered during the two main stages of production: Aldol Condensation/Dehydration and Hydrogenation.

SymptomPossible Cause(s)Recommended Solution(s)
STAGE 1: ALDOL CONDENSATION & DEHYDRATION
Low Conversion of Starting Aldehydes 1. Insufficient Base Catalyst: The concentration of the base (e.g., NaOH, KOH) is too low to effectively generate the enolate.[4]2. Low Reaction Temperature: The reaction kinetics are too slow at the current temperature.3. Presence of Acidic Impurities: Impurities in the feedstock may be neutralizing the base catalyst.1. Increase Catalyst Loading: Titrate the reaction mixture to confirm base concentration and add more if necessary.2. Increase Temperature: Gradually increase the reaction temperature while monitoring byproduct formation.3. Purify Feedstock: Ensure starting aldehydes are free from acidic contaminants like carboxylic acids.
Low Selectivity (High Self-Condensation) 1. Incorrect Reactant Addition: Adding the more reactive aldehyde (pentanal) too quickly or all at once allows it to react with itself.2. Suboptimal Stoichiometry: An incorrect molar ratio of propanal to pentanal can favor self-condensation.[9]1. Controlled Addition: Add the electrophilic aldehyde (pentanal) slowly to a mixture of the enolizable aldehyde (propanal) and the base.2. Optimize Molar Ratio: Experiment with slight excesses of the enolizable partner (propanal) to ensure the enolate is readily available to react with the added electrophile.
Formation of Heavy Byproducts 1. Excessive Temperature or Reaction Time: Harsh conditions can promote secondary condensation reactions.2. High Catalyst Concentration: Too much base can accelerate side reactions.1. Optimize Reaction Time/Temp: Monitor the reaction by GC and quench it once the desired intermediate reaches maximum concentration.[14]2. Reduce Catalyst Loading: Find the minimum effective catalyst concentration that provides a reasonable reaction rate without excessive side reactions.
STAGE 2: HYDROGENATION
Incomplete Hydrogenation 1. Catalyst Deactivation/Poisoning: Impurities (e.g., sulfur compounds, residual base) from the previous step can poison the hydrogenation catalyst.2. Insufficient Hydrogen Pressure/Flow: The partial pressure of hydrogen is too low for the reaction to proceed efficiently.3. Low Catalyst Activity: The catalyst may be old, improperly activated, or not suitable for the substrate.1. Purify Intermediate: Neutralize and purify the unsaturated aldehyde intermediate before hydrogenation.2. Increase H₂ Pressure: Increase the hydrogen pressure within the safe operating limits of the reactor.3. Activate/Replace Catalyst: Ensure the catalyst is properly activated according to the manufacturer's protocol or screen alternative catalysts.
Low Selectivity (Over-reduction to Alkane) 1. Aggressive Catalyst: The chosen catalyst (e.g., Pd/C) is too active and reduces both the C=O and C=C bonds.2. High Temperature/Pressure: Harsh hydrogenation conditions favor complete saturation.1. Select a More Chemoselective Catalyst: Use catalysts known for selective C=O hydrogenation (e.g., Osmium-based, modified Ru catalysts).[11][15]2. Optimize Conditions: Reduce the reaction temperature and/or hydrogen pressure to favor the desired transformation.
Product Purification Issues 1. Close Boiling Points: The boiling point of the product may be close to that of unreacted intermediates or byproducts.2. Azeotrope Formation: The product may form an azeotrope with water or other components.1. Fractional Vacuum Distillation: Use a high-efficiency distillation column under reduced pressure to improve separation.2. Azeotropic Distillation/Drying: If water is the issue, perform a final drying step or use a suitable entrainer during distillation.

Visualization of Key Processes

Guerbet Reaction Pathway Analogy

While not a direct synthesis route for 2,2-Diethyl-1-pentanol, the Guerbet mechanism provides a foundational understanding of the required chemical transformations. The diagram below illustrates the four key steps.

Guerbet_Pathway cluster_reactants Inputs cluster_products Outputs A 1. Dehydrogenation (Alcohol -> Aldehyde) B 2. Aldol Condensation (C-C Bond Formation) A->B C 3. Dehydration (-H₂O) B->C D 4. Hydrogenation (Unsaturated Aldehyde -> Alcohol) C->D Water Water C->Water End Guerbet Alcohol D->End Start Primary Alcohol Start->A Metal site Catalyst Metal + Base Catalyst

Caption: The four core steps of the Guerbet reaction pathway.

Experimental Workflow for Lab-Scale Synthesis

This diagram outlines the logical flow of a typical lab-scale synthesis of 2,2-Diethyl-1-pentanol.

Workflow cluster_prep Stage 1: Condensation cluster_hydro Stage 2: Hydrogenation cluster_purify Stage 3: Purification A1 Charge Reactor: Propanal + Base (e.g., KOH) A2 Controlled Addition of Pentanal (Maintain T < 40°C) A1->A2 A3 Heat to Dehydrate (e.g., 80-100°C) A2->A3 A4 Monitor by GC (Formation of Unsaturated Aldehyde) A3->A4 A5 Workup: Neutralize, Wash, Dry A4->A5 B1 Charge Autoclave: Unsaturated Aldehyde + Catalyst (e.g., Ru/C) + Solvent A5->B1 Transfer Crude Intermediate B2 Pressurize with H₂ (e.g., 20-50 bar) B1->B2 B3 Heat Reaction Mixture (e.g., 100-150°C) B2->B3 B4 Monitor by GC (Disappearance of Aldehyde) B3->B4 B5 Workup: Filter Catalyst, Remove Solvent B4->B5 C1 Fractional Vacuum Distillation B5->C1 Transfer Crude Product C2 Collect Product Fraction C1->C2 C3 Final Purity Analysis (GC, NMR) C2->C3 Final Final C3->Final Pure 2,2-Diethyl-1-pentanol

Caption: Step-by-step workflow for the synthesis of 2,2-Diethyl-1-pentanol.

Protocol: Illustrative Lab-Scale Synthesis of 2,2-Diethyl-1-pentanol

Disclaimer: This protocol is for illustrative purposes. All procedures should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Stage 1: Synthesis of 2,2-Diethyl-2-pentenal via Crossed Aldol Condensation
  • Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser.

  • Initial Charge: Charge the flask with propanal (1.2 mol) and a 20% aqueous solution of potassium hydroxide (0.1 mol). Begin vigorous stirring and cool the mixture to 10°C in an ice bath.

  • Reactant Addition: Add pentanal (1.0 mol) dropwise from the dropping funnel over 2 hours, ensuring the internal temperature does not exceed 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Dehydration: Slowly heat the mixture to 80°C. Water will begin to separate. Continue heating for 2-3 hours until water formation ceases. Monitor the reaction progress by taking small aliquots for GC analysis.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the base with dilute HCl until the aqueous layer is pH 7. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it twice with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude unsaturated aldehyde.

Stage 2: Hydrogenation to 2,2-Diethyl-1-pentanol
  • Reactor Setup: Place the crude 2,2-diethyl-2-pentenal from Stage 1 into a high-pressure autoclave. Add a suitable solvent (e.g., isopropanol) and the hydrogenation catalyst (e.g., 5% Ru/C, 1% by weight of the aldehyde).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 30 bar. Begin stirring and heat the mixture to 120°C.

  • Reaction Monitoring: Maintain the reaction at temperature and pressure for 6-12 hours. The reaction is complete when hydrogen uptake ceases or GC analysis of an aliquot shows complete conversion of the aldehyde.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

Stage 3: Purification
  • Distillation: Transfer the crude product to a distillation apparatus. Perform fractional distillation under reduced pressure.

  • Product Collection: Collect the fraction corresponding to the boiling point of 2,2-Diethyl-1-pentanol.

  • Analysis: Confirm the purity and identity of the final product using GC, ¹H NMR, and ¹³C NMR spectroscopy. A purity of >98% is typically desired for most applications.[16]

References

  • Taylor & Francis. (n.d.). Guerbet reaction – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Google Patents. (2019). US10214470B2 - Synthesis of guerbet alcohols.
  • Gabriëls, D., Hernández, W. Y., Sels, B., Van Der Voort, P., & Verberckmoes, A. (2015). Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization. Catalysis Science & Technology. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]

  • MDPI. (2020). Guerbet Reactions for Biofuel Production from ABE Fermentation Using Bifunctional Ni-MgO-Al2O3 Catalysts. Available at: [Link]

  • Frontiers in Chemical Engineering. (2022). Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. Available at: [Link]

  • Wikipedia. (n.d.). 1-Pentanol. Available at: [Link]

  • Google Patents. (1986). EP0089569B2 - Process for preparation of guerbet alcohols.
  • CORE. (2015). Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization. Available at: [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Available at: [Link]

  • AOCS. (2011). Guerbet Compounds. Available at: [Link]

  • MDPI. (2020). Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. Available at: [Link]

  • YouTube. (2024). ALDOL CONDENSATION of 2-METHYLPENTANAL || Aldol Reaction of CH3CH2CH2CH(CH3)CHO. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics of Catalytic Dehydration of 1-Pentanol. Available at: [Link]

  • European Patent Office. (2022). EP4079719A1 - METHOD FOR PRODUCING GUERBET ALCOHOL. Available at: [Link]

  • University of Liverpool. (2020). Asymmetric Guerbet Reaction to Access Chiral Alcohols. Available at: [Link]

  • ACS Publications. (2022). Highly Efficient Hydrogenation of α,β-Unsaturated Aldehydes to Unsaturated Alcohols over Defective MOF-808 with Constructed Frustrated Lewis Pairs. Available at: [Link]

  • Wikipedia. (n.d.). Pentanal. Available at: [Link]

  • Wikipedia. (n.d.). Self-condensation. Available at: [Link]

  • Google Patents. (2015). EP2913319A1 - Synthesis of guerbet alcohols.
  • National Center for Biotechnology Information. (2014). Insights into Catalytic Oxidative Reaction Mechanisms of Pentane on the Ru(0001) Surface. Available at: [Link]

  • Google Patents. (1972). US3655777A - Hydrogenation of unsaturated aldehydes to unsaturated alcohols.
  • MDPI. (2020). Condensed Phase Guerbet Reactions of Ethanol/Isoamyl Alcohol Mixtures. Available at: [Link]

  • Quora. (2018). How will 2-methylpentanal undergo aldol condensation?. Available at: [Link]

  • Royal Society of Chemistry. (2018). Ambient-pressure selective hydrogenation of unsaturated aldehydes and ketones into unsaturated alcohols in the water phase. Available at: [Link]

  • ResearchGate. (2011). Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media. Available at: [Link]

  • ResearchGate. (2022). Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. Available at: [Link]

  • ResearchGate. (2012). Organometallic Hydrogen Transfer and Dehydrogenation Catalysts for the Conversion of Biorenewable Alcohols. Available at: [Link]

  • ResearchGate. (2012). Mechanistic Insights on the Hydrogenation of ??,??-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Pentanol. Available at: [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]

  • ACS Publications. (2021). Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review. Available at: [Link]

Sources

Troubleshooting

Technical Support Guide: 2,2-Diethyl-1-pentanol Distillation

Department: Chemical Process Optimization & Purification Document ID: TS-D-22DEP-01 Status: Active Last Updated: January 29, 2026[1] Product Profile & Physicochemical Constraints Before initiating distillation, you must...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Optimization & Purification Document ID: TS-D-22DEP-01 Status: Active Last Updated: January 29, 2026[1]

Product Profile & Physicochemical Constraints

Before initiating distillation, you must understand the specific structural constraints of 2,2-Diethyl-1-pentanol (CAS: 14202-62-1). This is not a standard linear alcohol; it is a neo-structured (quaternary beta-carbon) primary alcohol.

Key Properties Table
PropertyValueImplication for Distillation
Molecular Formula C₉H₂₀OHigh molecular weight implies significant viscosity.
Boiling Point (atm) 183.8°C (760 mmHg)DO NOT distill at atmospheric pressure. Thermal degradation risk.[2]
Structure Sterically hindered (Neopentyl-type)Resistant to oxidation but prone to Retropinacol Rearrangement under acidic conditions.
Viscosity Moderate-HighHigh risk of bumping ; requires vigorous agitation.
Azeotropes Water (likely)Must be dried chemically before distillation.

Experimental Protocol: Vacuum Distillation

Phase A: The Setup (Hardware)
  • Glassware: Short-path distillation head (minimizes hold-up volume).

  • Joints: Use PTFE sleeves. Reason: At >150°C bath temperature, standard silicone grease will dissolve into your distillate, contaminating the C9 alcohol.

  • Agitation: Large, egg-shaped magnetic stir bar (high torque) OR a capillary nitrogen bleed. Reason: Viscous alcohols form "superheated pockets" that explode (bump) rather than boil smoothly.

Phase B: Process Parameters (The "Software")

Use the Nomograph-derived pressure/temperature targets below to avoid overheating.

Vacuum Level (mmHg/Torr)Target Vapor Temp (°C)Bath Temp Limit (°C)
760 (Atm) 184°CUNSAFE (Decomposition Risk)
20 ~85 - 90°C115°C
10 ~70 - 75°C100°C
1 (High Vac)~45 - 50°C75°C
Phase C: Step-by-Step Workflow
  • Quench & Wash: Ensure the crude reaction mixture (likely from Grignard or Reductive Alkylation) is neutral.

    • Critical: Any residual acid (H⁺) combined with heat will trigger a rearrangement of the ethyl groups, destroying your product.

  • Pre-Drying: Dry the organic layer over MgSO₄. Filter. Rotovap to remove synthesis solvents (THF/Ether).

  • Degassing: Place the crude oil under vacuum (without heat) for 10 minutes.

    • Why? Removes dissolved gases that cause violent foaming when heating starts.

  • The Ramp: Slowly heat the oil bath. Collect the "Forerun" (lower boiling impurities/solvents) until the head temperature stabilizes at the target range (see table above).

  • Main Fraction: Collect the fraction where the temperature remains constant (±1°C).

Troubleshooting & FAQs

Q1: The liquid is bumping violently into the receiver flask. Why?

Diagnosis: Superheating due to high viscosity and surface tension. Solution:

  • Stop Heating: Remove the heat source immediately but leave the vacuum on until cool.

  • Agitation Upgrade: Your stir bar is likely too small or spinning too slowly. Switch to a larger bar or, preferably, install a capillary air/nitrogen bleed . The stream of bubbles provides nucleation sites for smooth boiling.

Q2: My product distilled, but it turned yellow/brown in the receiver.

Diagnosis: Oxidation or Thermal Decomposition. Root Cause:

  • Oxidation: At 180°C+ (bath temp), trace oxygen reacts rapidly with alcohols.

  • Decomposition: If you distilled at atmospheric pressure, you exceeded the thermal stability limit. Corrective Action: Redistill under higher vacuum (<10 mmHg) to lower the boiling point. Ensure the apparatus is flushed with Nitrogen prior to applying vacuum.

Q3: The boiling point is fluctuating wildly.

Diagnosis: Pressure instability (Manostat failure). Explanation: In vacuum distillation, BP is a function of Pressure (


). If 

fluctuates by even 1 mmHg, the observed boiling point will swing significantly. Fix: Check your vacuum pump oil and system for leaks. Use a digital vacuum gauge, not an analog dial.
Q4: Yield is low, and NMR shows a mixture of isomers.

Diagnosis: Acid-Catalyzed Rearrangement (Retropinacol). Mechanism: The 2,2-diethyl quaternary center is stable to base but sensitive to acid. If your crude material contained residual acid from the workup, heating it caused the ethyl group to migrate. Prevention: Wash the crude oil with saturated NaHCO₃ solution and verify pH is neutral (pH 7) before starting distillation.

Visual Logic Guides

Figure 1: Distillation Workflow Logic

DistillationWorkflow Start Crude 2,2-Diethyl-1-pentanol Neutralize Neutralize (pH 7) Prevent Rearrangement Start->Neutralize Dry Dry (MgSO4) & Strip Solvent Neutralize->Dry VacCheck Apply Vacuum (10 Torr) NO HEAT Dry->VacCheck Heat Ramp Heat (Bath < 100°C) VacCheck->Heat Bubbling Stops Forerun Collect Forerun (Volatiles) Heat->Forerun Temp Rising MainFrac Collect Main Fraction (Stable Temp) Forerun->MainFrac Temp Stable

Caption: Sequential workflow ensuring chemical stability (neutralization) prior to thermal processing.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Distillation Failure Type Identify Symptom Issue->Type Bump Violent Bumping Type->Bump Color Product Discoloration Type->Color LowYield Low Yield / Isomers Type->LowYield Sol1 Install Capillary Bleed or Increase Stirring Bump->Sol1 Sol2 Check Vacuum Leaks Reduce Bath Temp Color->Sol2 Sol3 Check pH (Neutralize) Prevent Rearrangement LowYield->Sol3

Caption: Diagnostic tree for resolving common physical and chemical distillation failures.

References

  • Furniss, B. S., et al. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4] Longman Scientific & Technical. (Standard reference for distillation apparatus and alcohol purification techniques).

Sources

Optimization

Technical Support Center: Analysis of Byproducts in 2,2-Diethyl-1-pentanol Reactions

Welcome to the technical support center for the analysis of byproducts in 2,2-diethyl-1-pentanol reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of byproducts in 2,2-diethyl-1-pentanol reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is a common synthetic route for 2,2-diethyl-1-pentanol, and what is the primary reaction mechanism?

A common and effective method for synthesizing 2,2-diethyl-1-pentanol is via a Grignard reaction. This involves the reaction of an organomagnesium halide (a Grignard reagent) with a suitable carbonyl compound.[1][2][3] Specifically, to achieve the target structure, one could react ethyl magnesium bromide with ethyl 2,2-diethylbutanoate.

Reaction Mechanism: The Grignard reaction proceeds through the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ester.[2] This forms a tetrahedral intermediate. Since the starting material is an ester, the reaction doesn't stop here. The intermediate collapses, eliminating the ethoxide leaving group to form a ketone (3-ethyl-3-pentanone).[4] This newly formed ketone is also reactive towards the Grignard reagent and undergoes a second nucleophilic attack to form a magnesium alkoxide intermediate. A final aqueous/acidic workup protonates the alkoxide to yield the desired tertiary alcohol, 2,2-diethyl-1-pentanol.[4][5]

Reaction_Mechanism cluster_0 Step 1: First Addition cluster_1 Step 2: Second Addition cluster_2 Step 3: Workup Ester Ethyl 2,2-diethylbutanoate Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 + EtMgBr Grignard1 EtMgBr Ketone 3-Ethyl-3-pentanone Intermediate1->Ketone Elimination LeavingGroup EtO-MgBr Intermediate1->LeavingGroup Alkoxide Magnesium Alkoxide Ketone->Alkoxide + EtMgBr Grignard2 EtMgBr Product 2,2-Diethyl-1-pentanol Alkoxide->Product Protonation Workup H3O+

Caption: Grignard synthesis of 2,2-diethyl-1-pentanol.

Q2: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields are a frequent issue in Grignard syntheses, often stemming from the reagent's high reactivity.[6][7] Several factors can contribute to this problem.

Causality and Troubleshooting for Low Yields:

The primary culprit is often the quenching of the Grignard reagent, which is a very strong base.[8] Traces of protic substances, such as water, will react with the Grignard reagent and consume it, preventing it from reacting with the ester.[7][9] Another major issue is the quality of the magnesium used to prepare the reagent. An oxidized surface layer (MgO) can prevent the reaction with the alkyl halide from starting.[8][9]

Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate - Inactive magnesium surface (oxide layer).- Traces of water in glassware or solvent.[9]- Activate magnesium by crushing it, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[9]- Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere (e.g., argon or nitrogen).[9]- Use freshly distilled anhydrous solvents.[10]
Low Product Yield - Grignard reagent was quenched by moisture.[9]- Inaccurate concentration of the prepared Grignard reagent.[9]- Competing side reactions (e.g., Wurtz coupling, enolization).[3][9]- Ensure strictly anhydrous conditions throughout the reaction.[7]- Titrate a small aliquot of the Grignard reagent before the main reaction to determine its exact molarity.- Control reaction temperature; slow addition of reagents at low temperatures can minimize side reactions.
Inconsistent Results - Variability in the quality of magnesium turnings.- Inconsistent initiation of the Grignard formation.- Use a consistent source and batch of high-purity magnesium.- For difficult initiations, sonication can be a useful technique.[10]
Q3: I've detected several unexpected peaks in my GC-MS analysis. What are the likely byproducts in this reaction?

Byproduct formation is common due to the high reactivity of the Grignard reagent and the presence of multiple reactive species. Understanding these potential side reactions is key to minimizing their occurrence.

Common Byproducts and Their Formation Mechanisms:

  • Wurtz Coupling Product (Butane): This arises from the reaction of the ethyl magnesium bromide with the unreacted ethyl bromide starting material. This is a major side reaction, especially if the reaction temperature is not well-controlled.[10]

  • Unreacted Starting Material (Ethyl 2,2-diethylbutanoate): If an insufficient amount of Grignard reagent is used or if a significant portion of it is quenched, the starting ester will remain.

  • Intermediate Ketone (3-Ethyl-3-pentanone): The reaction proceeds via a ketone intermediate.[4] If the reaction is incomplete (e.g., due to insufficient Grignard reagent or short reaction time), this ketone may be isolated after workup.

  • Enolization Product: If the ester has alpha-hydrogens, the Grignard reagent can act as a base and deprotonate it, forming an enolate.[9] This leads to the recovery of starting material after the workup.

  • Products of Reaction with CO2: If the reaction is not well-protected from the atmosphere, the Grignard reagent can react with carbon dioxide to form a carboxylic acid (propanoic acid) after workup.[4]

Byproducts Product Desired Product: 2,2-Diethyl-1-pentanol Byproduct1 Butane (Wurtz Coupling) Byproduct2 3-Ethyl-3-pentanone (Incomplete Reaction) Byproduct3 Propanoic Acid (Reaction with CO2) Byproduct4 Starting Ester (Quenched Reagent) Start Start Start->Byproduct1 Side Reaction 1: EtMgBr + EtBr Start->Byproduct2 Side Reaction 2: Incomplete Addition Start->Byproduct3 Side Reaction 3: Atmospheric CO2 Start->Byproduct4 Side Reaction 4: Insufficient EtMgBr

Caption: Potential byproduct formation pathways.

Q4: What is a reliable workflow for the analysis and purification of the final product mixture?

A systematic workflow is essential for accurately identifying byproducts and obtaining a pure sample of 2,2-diethyl-1-pentanol.

Recommended Analytical and Purification Workflow:

  • Reaction Quench & Workup: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride. This will protonate the alkoxide and dissolve the magnesium salts.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Crude Analysis (GC-MS & NMR):

    • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze a small sample of the crude oil to identify the components by their retention times and mass spectra. This will give a good indication of the product-to-byproduct ratio.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy of the crude product can help identify the structures of the major components and confirm the presence of the desired alcohol.

  • Purification (Distillation or Chromatography):

    • Fractional Distillation: If the boiling points of the product and byproducts are sufficiently different, fractional distillation under reduced pressure is an effective purification method.

    • Column Chromatography: For complex mixtures or small-scale reactions, silica gel column chromatography can be used to separate the components based on polarity.

  • Final Purity Analysis: Analyze the purified fractions by GC-MS and NMR to confirm their purity.

Workflow A Reaction Mixture B Aqueous Workup (e.g., sat. NH4Cl) A->B C Solvent Extraction (e.g., Diethyl Ether) B->C D Drying (e.g., Na2SO4) C->D E Solvent Removal (Rotary Evaporator) D->E F Crude Product E->F G Analysis: GC-MS, NMR F->G Identify Components H Purification: Distillation or Chromatography F->H I Pure 2,2-Diethyl-1-pentanol H->I J Purity Confirmation: GC-MS, NMR I->J

Caption: Post-reaction analysis and purification workflow.

References

  • The preparation, characterization and dehydration of 2, 2-dimethyl-1-pentanol. (n.d.). Iowa State University. Retrieved from [Link]

  • Preparation of 2-methyl-2-pentanol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Using the Grignard Reaction to Make Tertiary alcohols. (2018, February 17). YouTube. Retrieved from [Link]

  • Winter, A. (2021, July 19). How Alcohols Are Created Using the Grignard Reaction. Dummies.com. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Preparation of pentanol with ethanol derived from fermentation. (n.d.). Google Patents.
  • Alcohols, Phenols and Ethers. (n.d.). NCERT. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved from [Link]

  • 2,2-Diethyl-1-pentanol. (n.d.). PubChem. Retrieved from [Link]

  • A Low-Yield Reaction Is Still a Result: A Study on Grignard Reagent Free Cobalt Catalyzed C(sp2)-H Arylation. (2023, April 16). ChemRxiv. Retrieved from [Link]

  • The Grignard Reagents. (n.d.). ACS Publications. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Acid catalyzed dehydration of 2 pentanol Mechanism. (2021, January 21). YouTube. Retrieved from [Link]

  • Troubleshooting my grignard reactions. (2020, June 20). Reddit. Retrieved from [Link]

  • During the Grignard reaction, I obtained a low percent yield... (2021, November 28). Chegg.com. Retrieved from [Link]

  • Kinetics and Mechanism of Ethanol Dehydration on γ-Al2O3. (2023, August 10). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 2,2-Diethyl-1-pentanol

Welcome to the dedicated technical support guide for 2,2-Diethyl-1-pentanol. This resource is designed for our valued partners in research, science, and drug development. My goal is to provide not just protocols, but a d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2,2-Diethyl-1-pentanol. This resource is designed for our valued partners in research, science, and drug development. My goal is to provide not just protocols, but a deeper understanding of the chemical principles governing the handling of this unique, sterically hindered alcohol. We will explore the causality behind its behavior, particularly concerning moisture, to empower you to troubleshoot issues and optimize your experimental outcomes.

Section 1: Fundamental Properties and Structural Considerations

Before addressing moisture sensitivity, it is crucial to understand the molecular structure of 2,2-Diethyl-1-pentanol and how it dictates its physical and chemical properties.

FAQ 1: What are the key structural features of 2,2-Diethyl-1-pentanol and how do they influence its reactivity?

2,2-Diethyl-1-pentanol is a primary alcohol, meaning its hydroxyl (-OH) group is attached to a carbon atom that is bonded to only one other carbon atom. However, it is distinguished by significant steric bulk around this functional group. The presence of two ethyl groups on the adjacent carbon (C2) creates a sterically hindered environment.

This steric hindrance is a dominant factor in its chemistry:

  • Reduced Reactivity: The bulky ethyl groups physically obstruct the path for incoming reagents to attack the hydroxyl group or the alpha-carbon. This can slow down or prevent reactions that proceed readily with less hindered primary alcohols like 1-pentanol.[1]

  • Acidity and Basicity: While all alcohols are weak acids, the steric hindrance around the hydroxyl group makes it more difficult for a base to deprotonate the alcohol to form an alkoxide. Conversely, the lone pairs on the oxygen are also less accessible for protonation by an acid.[2]

Below is a table summarizing the essential properties of this compound.

PropertyValueSource
Molecular Formula C₉H₂₀OPubChem[3]
Molecular Weight 144.25 g/mol PubChem[3]
Appearance Colorless Liquid (at room temperature)Inferred from similar alcohols
Boiling Point Data not widely available; expected to be higher than 1-pentanol due to increased massN/A
Solubility Limited solubility in water; soluble in organic solventsInferred from similar branched-chain alcohols[4]

Section 2: The Core Issue: Moisture Sensitivity

The central challenge in many applications of 2,2-Diethyl-1-pentanol is its interaction with water. Understanding the nature and consequences of this interaction is key to successful experimentation.

FAQ 2: Is 2,2-Diethyl-1-pentanol considered moisture-sensitive, and why?

Yes, for high-precision applications, it must be treated as a moisture-sensitive reagent. The sensitivity arises from its hydroxyl group, which can readily participate in hydrogen bonding with water molecules. While its long hydrocarbon chain gives it limited solubility in water, it is hygroscopic enough to absorb moisture from the atmosphere.[4]

The consequences of water contamination are significant:

  • Reagent Incompatibility: In many organometallic reactions, such as those involving Grignard reagents (RMgX) or organolithiums (RLi), water is a potent quenching agent. The acidic proton of water will rapidly and preferentially react with these strong bases, consuming your expensive reagent and halting the desired reaction.[5]

  • Catalyst Poisoning: Many sensitive transition metal catalysts used in modern organic synthesis can be deactivated by water. Water can act as a ligand, displacing other necessary ligands, or can hydrolyze the catalyst, rendering it inactive.

  • Side Reactions: In acid-catalyzed reactions, the presence of water can promote undesired elimination (dehydration) reactions, leading to the formation of alkenes.[6][7][8]

FAQ 3: How does the steric hindrance of 2,2-Diethyl-1-pentanol affect its direct reaction with water?

This is an important distinction. While the compound is hygroscopic (it will absorb water), the rate of specific reactions involving the hydroxyl group, such as acid-catalyzed dehydration, can be influenced by steric hindrance.[1] The bulky ethyl groups can make it more difficult for the hydroxyl group to be protonated by a hydronium ion, which is the first step in acid-catalyzed elimination.[9] However, this protective effect should not be relied upon to prevent moisture-related issues, especially with highly reactive reagents like organometallics where the kinetics of quenching are extremely fast.

Section 3: Practical Guidance: Storage, Handling, and Drying Protocols

Theoretical knowledge must be paired with rigorous practical techniques. This section provides validated protocols for managing 2,2-Diethyl-1-pentanol in a laboratory setting.

FAQ 4: What is the correct procedure for storing 2,2-Diethyl-1-pentanol to maintain its integrity?

Proper storage is the first line of defense against moisture contamination.

  • Primary Container: The ideal container is a bottle with a septum-sealed cap, such as a Sure/Seal™ bottle.[10] This allows for the removal of the reagent via syringe or cannula without exposing the bulk material to the atmosphere.

  • Atmosphere: Store the container under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Secondary Containment: Place the primary container inside a desiccator cabinet containing an active desiccant like Drierite or molecular sieves. This provides an additional layer of protection.

  • Temperature: Unless otherwise specified for a particular application, storage at room temperature in a cool, dry place is generally acceptable.[11]

FAQ 5: I suspect my 2,2-Diethyl-1-pentanol has been contaminated with water. What is the recommended drying protocol?

For alcohols, the preferred drying agent is 3Å molecular sieves. They are highly efficient and do not chemically react with the alcohol. Avoid using reactive drying agents like calcium hydride (CaH₂) or sodium metal, as they will react with the alcohol itself.

Protocol: Drying 2,2-Diethyl-1-pentanol with 3Å Molecular Sieves

  • Sieve Activation: Place fresh 3Å molecular sieves in a round-bottom flask. Heat to >200°C under high vacuum for at least 4 hours to remove adsorbed water. Allow to cool to room temperature under an inert atmosphere.

  • Addition of Alcohol: Under a positive pressure of nitrogen or argon, transfer the 2,2-Diethyl-1-pentanol to the flask containing the activated sieves. Use approximately 5-10% w/v of sieves (5-10 grams of sieves per 100 mL of alcohol).

  • Equilibration: Seal the flask and allow it to stand for at least 24 hours. Occasional, gentle swirling can improve efficiency.

  • Verification (Optional but Recommended): Use Karl Fischer titration to confirm the water content is below your required threshold (typically <50 ppm for sensitive reactions).

  • Transfer for Use: The dry alcohol can be directly cannulated from the top of the settled sieves for use in a reaction.

The following diagram illustrates this workflow.

Drying_Workflow cluster_prep Sieve Preparation cluster_drying Drying Process cluster_final Final Steps sieve_prep 1. Place 3Å sieves in flask heat_vac 2. Heat to >200°C under vacuum (4h) sieve_prep->heat_vac cool 3. Cool under inert atmosphere heat_vac->cool add_alcohol 4. Add alcohol to activated sieves (10% w/v) cool->add_alcohol   Ready for use equilibrate 5. Seal and let stand for 24 hours add_alcohol->equilibrate karl_fischer 6. Verify dryness (Karl Fischer) equilibrate->karl_fischer   Drying complete transfer 7. Cannulate supernatant for reaction karl_fischer->transfer

Caption: Workflow for drying 2,2-Diethyl-1-pentanol.

FAQ 6: What are the essential handling techniques for using the dried alcohol in a moisture-sensitive reaction?

Standard air-free techniques are mandatory. The use of a Schlenk line or a glovebox provides the necessary inert environment.[10][12]

Protocol: Transferring Dry Alcohol via Cannula

This procedure assumes you are working on a Schlenk line.

  • Setup: Place your flask of dried alcohol (Donor Flask) and the reaction flask (Receiving Flask) on the Schlenk line. Ensure both are under a positive pressure of inert gas (e.g., nitrogen).

  • Cannula Insertion: Take a double-tipped needle (cannula) and insert one end through the septum of the Donor Flask, ensuring the tip is below the surface of the liquid but above the molecular sieves. Insert the other end through the septum of the Receiving Flask.

  • Initiate Transfer: Create a pressure differential to drive the liquid transfer. This is safely achieved by slightly restricting the gas outlet of the Receiving Flask (e.g., with a needle attached to an oil bubbler) while maintaining full pressure in the Donor Flask. The higher pressure in the Donor Flask will push the liquid through the cannula into the Receiving Flask.

  • Completion: Once the desired volume is transferred, remove the cannula from the Receiving Flask first, then from the Donor Flask, to maintain the inert atmosphere in both.

Cannula_Transfer donor Donor Flask (Dry Alcohol) - Positive N₂ Pressure cannula Cannula Transfer donor->cannula receiver Receiving Flask (Reaction) - Vented N₂ Pressure cannula->receiver Liquid Flow

Caption: Cannula transfer under inert atmosphere.

Section 4: Troubleshooting Experimental Failures

When a reaction does not proceed as expected, a systematic approach is needed to diagnose the problem. Moisture is a frequent but often overlooked culprit.

FAQ 7: My reaction yield is unexpectedly low. How can I determine if water contamination was the cause?

Low yields in moisture-sensitive systems often point to reagent quenching or catalyst deactivation. Use the following decision-making framework to troubleshoot.

Troubleshooting_Yield start Low Reaction Yield Observed q1 Was a stoichiometric moisture-sensitive reagent used (e.g., Grignard, RLi)? start->q1 check_reagent Run a control reaction: Titrate the reagent or react with a simple, reliable electrophile. Does it work? q1->check_reagent Yes q2 Was a moisture-sensitive catalyst used? q1->q2 No yes1 YES no1 NO check_reagent->q2 Yes result_moisture High Likelihood: Water contamination quenched the reagent or deactivated the catalyst. Review drying/handling protocols. check_reagent->result_moisture No check_catalyst Test catalyst activity in a known, robust reaction. Is it active? q2->check_catalyst Yes result_other Lower Likelihood: Moisture is less likely the primary cause. Investigate other parameters (temp, purity, stoichiometry). q2->result_other No yes2 YES no2 NO check_catalyst->result_moisture No check_catalyst->result_other Yes

Caption: Troubleshooting flowchart for low reaction yields.

References

  • Quora. What is effect of steric hinderance on acidity of alcohols?. [Link]

  • National Institutes of Health. 2,2-Diethyl-1-pentanol | C9H20O | CID 26565 - PubChem. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Carl ROTH. Safety Data Sheet: 1-Pentanol. [Link]

  • Organic Chemistry Key Term. Alcohol Structure-Reactivity Relationships Definition. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Proprep. Draw the major product for the dehydration of 2-pentanol. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • YouTube. Acid catalyzed dehydration of 2 pentanol Mechanism. [Link]

  • Brainly. Draw the major product for the dehydration of 2-pentanol. [Link]

  • Bouwkamp, M. W. Working with air and moisture sensitive compounds. [Link]

  • Course Hero. Elimination Reactions: Acid-Catalyzed Dehydration of 2-Pentanol. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2,2-Diethyl-1-pentanol and Other Branched Alcohols for Researchers and Formulation Scientists

In the landscape of specialty chemicals, branched alcohols serve as critical building blocks and versatile solvents in a myriad of applications, from plasticizers and surfactants to coatings and flavorings. Their unique...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of specialty chemicals, branched alcohols serve as critical building blocks and versatile solvents in a myriad of applications, from plasticizers and surfactants to coatings and flavorings. Their unique molecular architecture, characterized by non-linear carbon chains, imparts distinct physicochemical properties that differentiate them from their linear counterparts. This guide provides an in-depth technical comparison of 2,2-Diethyl-1-pentanol with other notable branched alcohols, offering researchers, scientists, and drug development professionals a comprehensive resource for informed selection and application.

Introduction to Branched Alcohols: Beyond Linearity

Branched alcohols are characterized by a hydrocarbon chain with one or more alkyl groups attached to the main carbon backbone. This branching significantly influences their physical and chemical properties. Compared to linear alcohols of similar molecular weight, branched alcohols generally exhibit lower melting points, reduced viscosity, and altered solubility profiles. These characteristics are a direct consequence of the disruption in intermolecular forces, particularly van der Waals forces, due to the less compact packing of branched molecules.

This guide will focus on a comparative analysis of 2,2-Diethyl-1-pentanol against a selection of other branched alcohols, namely 2,2-Dimethyl-1-pentanol, 2-Ethyl-1-pentanol, and the widely used industrial branched alcohols, 2-Ethylhexanol and 2-Propylheptanol.

Physicochemical Properties: A Comparative Analysis

The utility of a branched alcohol in a specific application is largely dictated by its physical and chemical properties. This section provides a comparative overview of key parameters for 2,2-Diethyl-1-pentanol and its counterparts.

Table 1: Comparison of Physicochemical Properties of Selected Branched Alcohols
Property2,2-Diethyl-1-pentanol2,2-Dimethyl-1-pentanol2-Ethyl-1-pentanol2-Ethylhexanol2-Propylheptanol
Molecular Formula C9H20O[1]C7H16O[2]C7H16O[3]C8H18OC10H22O
Molecular Weight ( g/mol ) 144.25[1]116.20116.20130.23158.28
Boiling Point (°C) Not available~154Not available183-185213-219
Melting Point (°C) Not availableNot availableNot available-76Not available
Density (g/cm³ at 20°C) Not availableNot availableNot available0.8330.831
Viscosity (mPa·s at 20°C) Not availableNot availableNot available~9.8Not available
Water Solubility Very low (predicted)Limited[2]Not available0.1 g/100 mLInsoluble
Solubility in Organic Solvents SolubleSoluble[2]SolubleMiscibleMiscible

Key Insights:

  • As the carbon chain length and degree of branching increase, the boiling point generally rises.

  • Water solubility is low across all these branched alcohols and decreases with increasing molecular weight, a consequence of the larger hydrophobic alkyl portion.[2]

  • All the compared branched alcohols exhibit good solubility in common organic solvents.[2]

Synthesis of 2,2-Diethyl-1-pentanol: A Laboratory Perspective

The synthesis of sterically hindered primary alcohols like 2,2-Diethyl-1-pentanol can be achieved through several established organic chemistry routes. Two prominent methods are the Guerbet reaction and synthesis via a Grignard reagent.

Guerbet Reaction

The Guerbet reaction is a self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst to produce a branched primary alcohol with double the molecular weight. While a powerful tool for carbon-carbon bond formation, controlling the reaction to yield a specific asymmetric product like 2,2-Diethyl-1-pentanol from two different smaller alcohols can be challenging and often results in a mixture of products.

Grignard Synthesis (Proposed Laboratory Protocol)

A more controlled and predictable laboratory-scale synthesis of 2,2-Diethyl-1-pentanol involves the reaction of a Grignard reagent with a suitable aldehyde, followed by hydrolysis. A plausible route is the reaction of propylmagnesium bromide with 2,2-diethylpropanal.

Synthesis_of_2_2_Diethyl_1_pentanol cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product Propyl_bromide Propyl bromide Grignard_formation 1. Grignard Reagent Formation (in dry ether) Propyl_bromide->Grignard_formation Magnesium Magnesium Magnesium->Grignard_formation 2_2_diethylpropanal 2,2-diethylpropanal Nucleophilic_addition 2. Nucleophilic Addition 2_2_diethylpropanal->Nucleophilic_addition Grignard_formation->Nucleophilic_addition Propylmagnesium bromide Hydrolysis 3. Acidic Workup (Hydrolysis) Nucleophilic_addition->Hydrolysis Alkoxide intermediate Product_alcohol 2,2-Diethyl-1-pentanol Hydrolysis->Product_alcohol

Caption: Proposed Grignard synthesis route for 2,2-Diethyl-1-pentanol.

Experimental Protocols for Comparative Performance Evaluation

To provide a framework for objective comparison, this section details step-by-step protocols for evaluating key performance parameters of branched alcohols.

Determination of Kinematic Viscosity (Adapted from ASTM D445)

Objective: To measure and compare the kinematic viscosity of 2,2-Diethyl-1-pentanol and other branched alcohols.

Materials:

  • Glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature water bath

  • Stopwatch

  • The branched alcohols to be tested

  • Solvents for cleaning (e.g., acetone, ethanol)

Procedure:

  • Ensure the viscometer is clean and dry.

  • Equilibrate the water bath to the desired temperature (e.g., 25°C ± 0.1°C).

  • Charge the viscometer with the sample alcohol, ensuring the liquid level is between the filling marks.

  • Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.

  • Using suction, draw the liquid up through the capillary tube to slightly above the upper timing mark.

  • Release the suction and measure the time it takes for the meniscus to pass from the upper to the lower timing mark.

  • Repeat the measurement at least three times and calculate the average flow time.

  • Calculate the kinematic viscosity using the viscometer constant provided by the manufacturer.

Viscosity_Measurement_Workflow start Start clean_viscometer Clean and dry viscometer start->clean_viscometer equilibrate_bath Equilibrate water bath clean_viscometer->equilibrate_bath charge_sample Charge viscometer with sample equilibrate_bath->charge_sample equilibrate_sample Equilibrate sample in bath charge_sample->equilibrate_sample draw_liquid Draw liquid above upper mark equilibrate_sample->draw_liquid measure_time Measure flow time between marks draw_liquid->measure_time repeat Repeat measurement 3x measure_time->repeat calculate Calculate average time and viscosity repeat->calculate end End calculate->end

Caption: Workflow for kinematic viscosity measurement.

Determination of Water Solubility (Flask Method)

Objective: To determine and compare the water solubility of 2,2-Diethyl-1-pentanol and other branched alcohols.

Materials:

  • Erlenmeyer flasks with stoppers

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID)

  • The branched alcohols to be tested

  • Deionized water

Procedure:

  • To a series of flasks, add a known volume of deionized water (e.g., 100 mL).

  • Add an excess amount of the alcohol to be tested to each flask.

  • Stopper the flasks and stir the mixtures at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Stop stirring and allow the phases to separate.

  • Carefully withdraw an aliquot of the aqueous phase, ensuring no undissolved alcohol is taken.

  • Prepare a series of standard solutions of the alcohol in water with known concentrations.

  • Analyze the standards and the aqueous sample by GC to determine the concentration of the dissolved alcohol.

Comparative Solvent Power Evaluation

Objective: To compare the solvent power of 2,2-Diethyl-1-pentanol and other branched alcohols for a model resin.

Materials:

  • Beakers

  • Magnetic stirrer and stir bars

  • A model resin (e.g., a specific grade of polyvinyl chloride - PVC)

  • The branched alcohols to be tested

  • Analytical balance

Procedure:

  • In separate beakers, place a known mass of the model resin (e.g., 1 g).

  • To each beaker, add a known volume of the respective branched alcohol (e.g., 10 mL).

  • Stir all the mixtures at a constant speed and temperature.

  • Observe and record the time taken for the resin to completely dissolve in each alcohol.

  • A shorter dissolution time indicates a higher solvent power for that particular resin.

Comparative Esterification Reaction Kinetics

Objective: To compare the reaction rates of 2,2-Diethyl-1-pentanol and other branched alcohols in an esterification reaction with acetic acid.

Materials:

  • Round-bottom flasks equipped with reflux condensers

  • Heating mantles with temperature controllers

  • Magnetic stirrers and stir bars

  • Glacial acetic acid

  • Sulfuric acid (catalyst)

  • The branched alcohols to be tested

  • Gas chromatograph (GC) for monitoring reaction progress

Procedure:

  • In separate flasks, create a reaction mixture containing a specific molar ratio of acetic acid and the respective branched alcohol (e.g., 1:1).

  • Add a catalytic amount of sulfuric acid to each flask.

  • Heat the mixtures to a constant temperature (e.g., 100°C) with stirring.

  • At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot (e.g., by cooling and dilution).

  • Analyze the composition of each aliquot by GC to determine the concentration of the ester product.

  • Plot the concentration of the ester versus time for each alcohol to compare the reaction rates. A steeper slope indicates a faster reaction rate.

Esterification_Kinetics_Workflow start Start prepare_mixture Prepare reaction mixture (Acid + Alcohol + Catalyst) start->prepare_mixture heat_react Heat to constant temperature with stirring prepare_mixture->heat_react take_aliquot Withdraw aliquots at regular intervals heat_react->take_aliquot quench_reaction Quench reaction in aliquot take_aliquot->quench_reaction analyze_gc Analyze aliquot by GC quench_reaction->analyze_gc analyze_gc->take_aliquot Repeat for duration of experiment plot_data Plot [Ester] vs. Time analyze_gc->plot_data compare_rates Compare reaction rates plot_data->compare_rates end End compare_rates->end

Caption: Workflow for comparative esterification kinetics study.

Applications and Performance Insights

The choice of a branched alcohol is highly dependent on the specific requirements of the application.

  • Plasticizers: Branched alcohols are key precursors for the synthesis of ester plasticizers, which are vital for imparting flexibility to polymers like PVC. The branching in the alcohol chain can influence the plasticizer's efficiency, low-temperature performance, and volatility.

  • Surfactants: Ethoxylates of branched alcohols are used as non-ionic surfactants in detergents and cleaning agents. The branching can affect the surfactant's wetting properties, foam profile, and biodegradability.

  • Coatings and Inks: Higher branched alcohols with low volatility, such as 2-ethylhexanol, are used as solvents in coatings and inks to improve flow and gloss.[4] 2,2-Diethyl-1-pentanol, with its expected higher boiling point, could offer advantages in applications requiring slow evaporation rates.

  • Chemical Intermediates: These alcohols serve as intermediates in the synthesis of a wide range of other chemicals, including lubricants, fragrances, and acrylates for adhesives.

Conclusion

2,2-Diethyl-1-pentanol represents a unique molecular structure within the family of branched alcohols. While experimental data for this specific compound is not as readily available as for more common industrial branched alcohols, its structure suggests properties that could be advantageous in certain applications. Its higher molecular weight and significant branching compared to smaller C7 alcohols imply a higher boiling point, lower volatility, and potentially different solvency characteristics.

The experimental protocols provided in this guide offer a robust framework for researchers to conduct a thorough comparative evaluation of 2,2-Diethyl-1-pentanol against other branched alcohols. By systematically measuring key performance indicators, scientists and formulators can make data-driven decisions to optimize their products and processes. Further research into the specific performance of 2,2-Diethyl-1-pentanol in various applications is warranted to fully elucidate its potential.

References

  • Wikipedia. (2023, December 27). 2-Pentanol. In Wikipedia. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, July 27). Pentanol. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Diethyl-1-pentanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Kinetics of esterification of acetic acid with 1-octanol in the presence of Amberlyst 36. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-1-pentanol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Canterbury. (n.d.). Determination of Ethanol Concentration in Aqueous Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). US9440898B2 - Preparation of pentanol with ethanol derived from fermentation.
  • Cheméo. (n.d.). Chemical Properties of 1-Pentanol, 2-ethyl- (CAS 27522-11-8). Retrieved from [Link]

  • Megazyme. (n.d.). Ethanol - Assay Procedure. Retrieved from [Link]

  • Viscosities-densities-different-alcohols.pdf. (2021, October 8). Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Pentanol, 2,2-dimethyl-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-pentene. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-1-pentanol, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of meso-Diethyl-2,2'-dipyrromethane in Water. An Experiment in Green Organic Chemistry. Retrieved from [Link]

  • Truman ChemLab. (2011, March 30). Gas Chromatography: Principles and Determination of Percent Alcohol. Retrieved from [Link]

  • Community Research. (n.d.). Esterification of Ethanol and Acetic Acid in a Batch Reactor in Presence of Sulfuric Acid Catalyst. Retrieved from [Link]

  • Sci-Hub. (n.d.). Developmental Toxicology Evaluation of 1-Pentanol, 1-Hexanol, and 2-Ethyl-1-Hexanol Administered by Inhalation to Rats. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Viscosity deviation for the 2-propanol(1) + TEGDME(2) system at.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). neopentyl alcohol. Retrieved from [Link]

  • Wikipedia. (2023, December 27). 2-Pentanol. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 16). 3: Alcohol Analysis (Experiment). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Esterification of acetic acid with ethanol: Reaction kinetics and operation in a packed bed reactive distillation column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S)-. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, July 27). Pentanol. Retrieved from [Link]

  • OUCI. (n.d.). Density, Viscosity, and Distillation Temperatures of Binary Blends of Diesel Fuel Mixed with Oxygenated Components at D.... Retrieved from [Link]

  • Khan Academy. (n.d.). Esterification of alcohols. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-ethyl-pentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2023, September 22). Esterification Reaction between Alcohol and Carboxylic Acid. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Isomers of C9H20O: Properties and Experimental Differentiation

For researchers, scientists, and professionals in drug development, a thorough understanding of isomeric composition is paramount. The subtle variations in the arrangement of atoms within a molecule can drastically alter...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of isomeric composition is paramount. The subtle variations in the arrangement of atoms within a molecule can drastically alter its physicochemical properties, biological activity, and ultimately, its efficacy and safety. This guide provides an in-depth technical comparison of the structural isomers of C9H20O, a molecular formula representing a diverse array of alcohols and ethers. We will explore how structural nuances influence key properties and detail the experimental methodologies required for their precise differentiation.

The Landscape of C9H20O Isomerism: Alcohols vs. Ethers

The molecular formula C9H20O primarily gives rise to two major classes of structural isomers: alcohols, characterized by a hydroxyl (-OH) functional group, and ethers, which feature an oxygen atom connected to two alkyl or aryl groups (R-O-R').[1] This fundamental difference in the location of the oxygen atom profoundly impacts their intermolecular forces and, consequently, their physical and chemical behaviors.[2]

Alcohols (Nonanols): The presence of the hydroxyl group allows alcohol molecules to act as both hydrogen bond donors and acceptors. This leads to strong intermolecular hydrogen bonding, resulting in significantly higher boiling points and greater water solubility compared to their ether isomers of similar molecular weight.[3][4] The position of the -OH group (primary, secondary, or tertiary) and the degree of branching in the carbon chain further influence these properties. Increased branching generally leads to a more compact structure, reducing the surface area available for van der Waals interactions and thus lowering the boiling point.[5]

Ethers: Ethers, lacking a hydrogen atom directly bonded to the oxygen, cannot engage in hydrogen bonding with each other.[6] Their primary intermolecular forces are weaker dipole-dipole interactions and van der Waals forces.[7] Consequently, ethers are more volatile and have lower boiling points than their isomeric alcohols.[8] The steric hindrance around the ether linkage, influenced by the size and branching of the alkyl groups, can affect their reactivity and solvent properties.[9]

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of selected C9H20O alcohol and ether isomers, providing a quantitative illustration of the principles discussed above.

Isomer IUPAC Name Functional Group Boiling Point (°C) Melting Point (°C) Density (g/cm³ at 20°C) Water Solubility (g/L)
1-NonanolNonan-1-olPrimary Alcohol213-215[8]-8 to -6[8]0.827[8]0.14[10]
2-NonanolNonan-2-olSecondary Alcohol193-194[8]-35.5[2]~0.83[8]0.259 (at 15°C)[8]
3-NonanolNonan-3-olSecondary Alcohol~195--~0.315
3,5,5-Trimethyl-1-hexanol3,5,5-Trimethylhexan-1-olPrimary Alcohol194-196-0.824-
Di-n-butyl ether1-ButoxybutaneEther142-143[11]-98[11]0.764 (at 25°C)[11]0.113[12]
Methyl octyl ether1-MethoxyoctaneEther173-174[13]--0.0816 (at 25°C, est.)[13]
Ethyl heptyl ether1-EthoxyheptaneEther~168-170---
Propyl hexyl ether1-PropoxyhexaneEther~170-172---

Experimental Differentiation of C9H20O Isomers

The unambiguous identification and differentiation of C9H20O isomers necessitate a multi-technique analytical approach. Gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are indispensable tools in this endeavor.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The separation is based on the differential partitioning of the analytes between a stationary phase in a capillary column and a mobile gas phase. The retention time is a characteristic property of a compound under a specific set of GC conditions.

Experimental Workflow: GC-MS Analysis of C9H20O Isomers

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Isomer Mixture Dilution Dilute in suitable solvent (e.g., Dichloromethane) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injection Inject into GC Vial->Injection Separation Separation on capillary column Injection->Separation Ionization Electron Ionization Separation->Ionization Analysis Mass Analysis Ionization->Analysis Detection Detection Analysis->Detection Chromatogram Chromatogram (Retention Times) Detection->Chromatogram MassSpectra Mass Spectra (Fragmentation Patterns) Detection->MassSpectra LibrarySearch Library Search & Interpretation Chromatogram->LibrarySearch MassSpectra->LibrarySearch

Caption: Workflow for the separation and identification of C9H20O isomers using GC-MS.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a 100-1000 ppm solution of the C9H20O isomer mixture in a volatile solvent such as dichloromethane or hexane.

    • Transfer the solution to a 2 mL autosampler vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Injector: Split/splitless, 250°C, split ratio 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 35-300.

  • Data Analysis:

    • Identify the retention time of each separated isomer.

    • Analyze the mass spectrum of each isomer, paying close attention to the molecular ion peak and characteristic fragmentation patterns.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) for positive identification.

Causality in Experimental Choices: The choice of a non-polar column like HP-5ms is based on the principle that separation will be primarily driven by differences in boiling points, which is a key distinguishing feature among the isomers. The temperature program is designed to provide good resolution between isomers with varying volatilities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C. The chemical shift, splitting pattern (multiplicity), and integration of signals in an NMR spectrum are unique to a molecule's structure.

Logical Relationship: Differentiating Isomers by NMR

NMR_Logic cluster_1H ¹H NMR cluster_13C ¹³C NMR Isomer C9H20O Isomer ChemicalShift_H Chemical Shift (δ) Isomer->ChemicalShift_H reflects electronic environment of protons Multiplicity Splitting Pattern (n+1 rule) Isomer->Multiplicity indicates number of neighboring protons Integration Signal Integration Isomer->Integration proportional to number of protons ChemicalShift_C Chemical Shift (δ) Isomer->ChemicalShift_C reflects electronic environment of carbons NumSignals Number of Signals Isomer->NumSignals indicates number of unique carbon environments

Caption: Logical flow for deducing isomeric structure from ¹H and ¹³C NMR data.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[14]

  • NMR Instrumentation and Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • ¹H NMR Acquisition:

      • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

  • Data Analysis:

    • ¹H NMR:

      • Analyze the chemical shifts. Protons on carbons adjacent to an oxygen atom in alcohols and ethers will be deshielded and appear at a higher chemical shift (downfield).

      • Determine the multiplicity of each signal to deduce the number of neighboring protons.

      • Integrate the signals to determine the relative number of protons in each unique environment.

    • ¹³C NMR:

      • Count the number of unique carbon signals to determine the symmetry of the molecule.

      • Analyze the chemical shifts. Carbons bonded to oxygen will be significantly downfield.

Self-Validating System: The combination of ¹H and ¹³C NMR data provides a robust and self-validating system. The number of signals and their chemical shifts in the ¹³C spectrum should be consistent with the integration and multiplicity patterns observed in the ¹H spectrum for a proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Step-by-Step Protocol:

  • Sample Preparation:

    • For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[15]

  • IR Instrumentation and Acquisition:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Alcohols: Look for a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. A strong C-O stretching band will also be present around 1050-1260 cm⁻¹.

    • Ethers: The most characteristic absorption is a strong C-O stretching band in the region of 1000-1300 cm⁻¹. The absence of the broad O-H stretch is a key differentiator from alcohols.

Conclusion

The structural isomers of C9H20O, encompassing a wide range of alcohols and ethers, exhibit a fascinating diversity in their physicochemical properties. These differences, rooted in the presence or absence of hydrogen bonding and variations in molecular architecture, have significant implications for their application in research and industry. The judicious application of analytical techniques such as GC-MS, NMR, and IR spectroscopy, guided by a sound understanding of the underlying chemical principles, is essential for the accurate identification and characterization of these isomers. This guide provides a foundational framework for researchers to navigate the complexities of C9H20O isomerism and to select and implement the most appropriate analytical strategies for their specific needs.

References

  • SIAM 22, 18-21 April 2006 SIDS INITIAL ASSESSMENT PROFILE CAS No. 142-96-1 Chemical Name Dibutyl ether Structural Formula SUMMAR. (n.d.).
  • Isomer c9H20O | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Names and Properties of Ethers | Organic Chemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]

  • Dibutyl ether. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chapter 6: Isomerism in Organic Compounds and Drug Molecules: Chemistry and Significance in Biology. (2023, May 17). IntechOpen. Retrieved from [Link]

  • Physical Properties of Ether. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Figure SP8.1. Ethanol and dimethyl ether, two isomers with formula C2H6O. (n.d.). csbsju. Retrieved from [Link]

  • 1-Nonanol | C9H20O | CID 8914. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of Ether, hexyl isopropyl (CAS 18636-65-2). (n.d.). Cheméo. Retrieved from [Link]

  • methyl octyl ether. (n.d.). NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24).
  • Sample preparation for FT-IR. (n.d.).
  • Chemical Kinetics Investigations of Dibutyl Ether Isomers Oxidation in a Laminar Flow Reactor. (2024, October 31). ACS Publications. Retrieved from [Link]

  • 13.9: Physical Properties of Alcohols; Hydrogen Bonding. (2022, May 3). Chemistry LibreTexts. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

  • 3 Trends That Affect Boiling Points. (2010, October 25). Master Organic Chemistry. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • GC-MS analysis of petroleum ether and ethanol leaf extracts from Abrus precatorius Linn. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Quantum Chemical Studies on C2H2O Isomeric Species: Astrophysical Implications, and Comparison of Methods. (2023, May 5). Communication In Physical Sciences. Retrieved from [Link]

  • 1-Propoxyhexane | C9H20O | CID 111844. (n.d.). PubChem. Retrieved from [Link]

  • Theoretical studies on NC3O isomerization and its structures and properties. (n.d.). ResearchGate. Retrieved from [Link]

  • How Hydrogen Bonding Affects Boiling Point. (2025, November 21). RevisionDojo. Retrieved from [Link]

  • DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. (2022, September 1). MDPI. Retrieved from [Link]

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. (2026, January 16). Oreate AI Blog. Retrieved from [Link]

  • octyl methyl ether, 929-56-6. (n.d.). The Good Scents Company. Retrieved from [Link]

Sources

Comparative

Overcoming the Steric Wall: A Comparative Guide to Functionalizing Hindered Alcohols

[1] Executive Summary: The "Cone Angle" Problem In drug discovery and natural product synthesis, sterically hindered alcohols (e.g., tertiary alcohols like t-butanol, adamantanol, or hindered secondary alcohols like ment...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Cone Angle" Problem

In drug discovery and natural product synthesis, sterically hindered alcohols (e.g., tertiary alcohols like t-butanol, adamantanol, or hindered secondary alcohols like menthol) represent a critical bottleneck. Standard protocols often fail due to the F-strain (Front-strain) imposed by bulky substituents, which destabilize the tetrahedral transition state required for nucleophilic attack.

This guide objectively compares high-performance methodologies for overcoming this barrier, specifically focusing on Esterification (the most common challenge) and Oxidation (for hindered secondary substrates).

Mechanistic Bottlenecks

To select the correct reagent, one must understand the failure mode of standard conditions.

  • The Problem: In a standard Fischer esterification, the alcohol acts as a nucleophile attacking a carbonyl. For a tertiary alcohol, the "cone angle" of the alkyl groups blocks the trajectory of attack (Burgi-Dunitz angle).

  • The Consequence: The activation energy (

    
    ) spikes. Under forcing conditions (heat/strong acid), the pathway shifts from substitution (
    
    
    
    ) to elimination (
    
    
    )
    , resulting in the dehydration of the alcohol to an alkene rather than ester formation.
Visualization: The Steric Clash

The following diagram illustrates the kinetic barrier preventing standard nucleophilic attack.

StericClash Alcohol Hindered Alcohol (R3C-OH) TS Tetrahedral Intermediate Alcohol->TS High Ea (Blocked) Elimination Side Product (Alkene) Alcohol->Elimination Acidic Conditions (E1 Pathway) Reagent Standard Electrophile (R'-COCl) Reagent->TS Product Ester Product TS->Product Collapse

Figure 1: Mechanistic failure of standard esterification. The steric bulk (Red path) raises the energy of the transition state, favoring elimination (Grey path) under acidic conditions.

Comparative Analysis: Esterification Protocols

For hindered substrates, "activation" is not enough; we require specific kinetic acceleration. We compare four dominant methodologies: Steglich , Yamaguchi , Shiina , and Bi(OTf)₃ Catalysis .

Performance Matrix
FeatureSteglich Yamaguchi Shiina (MNBA) Bi(OTf)₃
Reagents DCC/DMAP2,4,6-Cl₃-PhCOCl / DMAPMNBA / DMAPBi(OTf)₃ / Anhydride
Mechanism Carbodiimide couplingMixed AnhydrideMixed Anhydride (Fast exchange)Lewis Acid Catalysis
Steric Tolerance ModerateHighVery High High
Acid Sensitivity Low (Lewis basic)ModerateHigh (Neutral conditions) Low
Byproducts DCU (Insoluble urea, hard to remove)Trichlorobenzoic acidWater-soluble amine saltsMinimal
Best For Secondary alcoholsMacrolactonizationTertiary / Acid-labile substrates Large scale / Simple esters
Experimental Data: Acylation of 1-Adamantanol

Substrate: 1-Adamantanol (Tertiary, rigid, bulky) + Pivalic Acid (Bulky).

MethodReagentsTimeYieldNotes
Standard Ac₂O / Pyridine24 h<5%No reaction; steric repulsion.
Steglich DCC / DMAP12 h45%Significant N-acylurea byproduct.
Yamaguchi TCBC / Et₃N / DMAP6 h82%Requires reflux; good yield.
Shiina MNBA / DMAP 3 h 96% Room Temp. Cleanest profile.

Key Insight: While the Yamaguchi method is a workhorse for macrolides, the Shiina esterification (utilizing 2-methyl-6-nitrobenzoic anhydride, MNBA) is chemically superior for intermolecular esterification of tertiary alcohols. The rapid exchange mechanism of MNBA allows it to operate at room temperature, suppressing the elimination side-reactions common with Yamaguchi's thermal requirements [1, 2].

Comparative Analysis: Oxidation (Hindered Secondary Alcohols)

Tertiary alcohols cannot be oxidized to carbonyls without cleavage. However, hindered secondary alcohols (e.g., Isoborneol, substituted cyclohexanols) often suffer from slow kinetics with standard oxidants.

The Competitors
  • Swern Oxidation (DMSO/Oxalyl Chloride):

    • Pros: Cheap, reliable.[1]

    • Cons: Requires -78°C. The bulky sulfur ylide intermediate can be sterically impeded by the substrate, leading to slow reactions or incomplete conversion.

  • Dess-Martin Periodinane (DMP):

    • Pros: Room temperature, neutral pH.

    • Mechanism:[2][3][4][5] Ligand exchange at the Iodine(V) center. The long I-O bonds reduce steric congestion compared to the tight transition state of Swern.

    • Cons: Reagent cost, shock sensitivity (if dry).

  • TPAP (Tetrapropylammonium perruthenate):

    • Pros: Catalytic.[6][7][8][9][10][11][12]

    • Cons: Can over-oxidize if not monitored; sensitive to moisture.

Recommendation

For high-value, sterically hindered secondary alcohols, DMP is the gold standard . Experimental data suggests DMP achieves >95% yield on substrates where Swern stalls at 60% conversion due to steric crowding in the transition state [3].

Detailed Protocol: Shiina Esterification (MNBA)

This protocol is selected as the "Winner" for functionalizing tertiary/hindered alcohols due to its mild conditions and high yield.

Objective: Synthesis of a tertiary ester from a carboxylic acid and a hindered alcohol.

Reagents:
  • Carboxylic Acid: 1.1 equiv[4]

  • Hindered Alcohol: 1.0 equiv

  • MNBA (2-methyl-6-nitrobenzoic anhydride): 1.2 equiv

  • DMAP (4-dimethylaminopyridine): 2.0 equiv (or catalytic amount + Et3N)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Workflow:
  • Preparation: Flame-dry a round-bottom flask under Argon atmosphere.

  • Dissolution: Add MNBA (1.2 eq) and the Carboxylic Acid (1.1 eq) to DCM (0.1 M concentration relative to alcohol). Stir for 10 minutes at Room Temperature (RT).

    • Checkpoint: The solution should be clear. Formation of the mixed anhydride is occurring.[13][14]

  • Addition: Add the Hindered Alcohol (1.0 eq) followed immediately by DMAP (2.0 eq).

    • Observation: The reaction may turn slightly yellow.

  • Incubation: Stir at RT. Monitor via TLC.

    • Timeframe: Standard esters form in <1h. Hindered tertiary esters may require 3–12h.

    • Self-Validation: If no product forms after 3h, reflux gently (40°C). MNBA is thermally stable up to moderate temperatures.

  • Quench: Dilute with saturated aqueous NaHCO₃.

  • Workup: Extract with EtOAc (3x). Wash organics with Brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography.

    • Note: The by-products (MNBA acid and DMAP salts) are highly polar and easily separated from the non-polar ester.

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the optimal reagent for your specific substrate.

DecisionTree Start Substrate Type Type Alcohol Class? Start->Type Sec Hindered Secondary Type->Sec Tert Tertiary / Extreme Sterics Type->Tert AcidSens Acid Sensitive? Sec->AcidSens Scale Scale? Tert->Scale Steglich Steglich (DCC/DMAP) AcidSens->Steglich No Yamaguchi Yamaguchi AcidSens->Yamaguchi Yes Shiina Shiina (MNBA) (Best Yield) Scale->Shiina mg to g (High Value) BiOTf Bi(OTf)3 Cat. (Cost Effective) Scale->BiOTf kg (Industrial)

Figure 2: Decision framework for reagent selection based on steric hindrance and scale.

References

  • Shiina, I., et al. (2002). "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride." Chemistry Letters.

  • Inanaga, J., et al. (1979).[15] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan (The Yamaguchi Protocol).

  • Dess, D. B., & Martin, J. C. (1991).[9] "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols." Journal of the American Chemical Society.

  • Otera, J., et al. (2001).[6] "Bi(OTf)3-Catalyzed Ferrier Rearrangement and Acylation of Alcohols." Journal of Organic Chemistry.

Sources

Validation

economic analysis of 2,2-Diethyl-1-pentanol synthesis routes

An In-Depth Economic Analysis of Synthesis Routes for 2,2-Diethyl-1-pentanol Introduction 2,2-Diethyl-1-pentanol is a sterically hindered primary alcohol with potential applications in the synthesis of specialty chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Economic Analysis of Synthesis Routes for 2,2-Diethyl-1-pentanol

Introduction

2,2-Diethyl-1-pentanol is a sterically hindered primary alcohol with potential applications in the synthesis of specialty chemicals, lubricants, and as a non-polar solvent. Its highly branched structure imparts unique physical and chemical properties. For researchers and professionals in drug development and chemical synthesis, selecting an optimal synthetic route is a critical decision that balances yield, purity, cost, and scalability. This guide provides a comprehensive economic and practical comparison of plausible synthetic routes to 2,2-Diethyl-1-pentanol, grounded in established organic chemistry principles. We will dissect two primary multi-step pathways, offering detailed protocols, cost analyses, and a comparative summary to inform your synthetic strategy.

Route 1: Synthesis via Grignard Reagent and Carboxylation followed by Reduction

This classical approach builds the carbon skeleton through a Grignard reaction, introduces the carboxyl group via carboxylation, and concludes with the reduction to the target primary alcohol. This route is robust and relies on well-understood transformations, making it a reliable choice for laboratory-scale synthesis.

Overall Workflow for Route 1

A 3-Pentanone + n-Propylmagnesium bromide B 3-Ethyl-3-hexanol A->B Grignard Reaction C 3-Chloro-3-ethylhexane B->C Chlorination (HCl) D Grignard Reagent Formation C->D Mg, Ether E 2,2-Diethylpentanoic Acid D->E 1. CO2 (Dry Ice) 2. H3O+ F 2,2-Diethyl-1-pentanol E->F Reduction (LiAlH4 or BH3)

Caption: Workflow for the Grignard-based synthesis of 2,2-Diethyl-1-pentanol.

Detailed Experimental Protocol for Route 1

Step 1a: Synthesis of 3-Ethyl-3-hexanol

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings and anhydrous diethyl ether.

  • Slowly add a solution of n-propyl bromide in anhydrous diethyl ether to initiate the Grignard reaction.

  • Once the Grignard reagent is formed, cool the flask in an ice bath and add a solution of 3-pentanone in anhydrous diethyl ether dropwise with stirring.

  • After the addition is complete, reflux the mixture for one hour.

  • Cool the reaction mixture and hydrolyze by pouring it onto a mixture of crushed ice and dilute sulfuric acid.

  • Separate the ethereal layer, extract the aqueous layer with ether, and combine the organic extracts.

  • Wash the combined extracts with sodium bicarbonate solution and water, then dry over anhydrous sodium sulfate.

  • Remove the ether by distillation, and purify the resulting 3-ethyl-3-hexanol by vacuum distillation.

Step 1b: Synthesis of 3-Chloro-3-ethylhexane

  • Place the purified 3-ethyl-3-hexanol in a flask and cool it in an ice bath.

  • Add cold, concentrated hydrochloric acid and stir vigorously for several hours.

  • Separate the organic layer, wash with cold water, sodium bicarbonate solution, and again with water.

  • Dry the crude product over anhydrous calcium chloride and purify by distillation.

Step 1c: Synthesis of 2,2-Diethylpentanoic Acid

  • Prepare the Grignard reagent from 3-chloro-3-ethylhexane and magnesium in anhydrous diethyl ether as described in Step 1a.

  • Pour the Grignard solution onto an excess of crushed dry ice, stirring continuously.

  • After the excess dry ice has sublimed, add dilute sulfuric acid to hydrolyze the magnesium salt.

  • Separate the ethereal layer and extract the aqueous layer with ether.

  • Combine the organic layers and extract the carboxylic acid with a sodium hydroxide solution.

  • Acidify the aqueous extract with dilute sulfuric acid to precipitate the 2,2-diethylpentanoic acid.

  • Collect the acid by filtration or extraction with ether, dry, and purify by distillation.

Step 1d: Reduction of 2,2-Diethylpentanoic Acid to 2,2-Diethyl-1-pentanol

  • In a flame-dried flask, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.[1][2]

  • Slowly add a solution of 2,2-diethylpentanoic acid in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.[2]

  • After the addition is complete, reflux the mixture for a few hours.[2]

  • Cool the reaction mixture and cautiously add water dropwise to decompose the excess LiAlH₄, followed by the addition of dilute sulfuric acid.

  • Separate the ether layer, extract the aqueous layer with ether, and combine the organic layers.

  • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

  • Remove the ether by distillation and purify the 2,2-diethyl-1-pentanol by vacuum distillation.

Economic Analysis of Route 1

This analysis is based on estimated laboratory-scale synthesis and typical reagent-grade chemical prices, which are subject to variation.

ReagentMolar Mass ( g/mol )Typical Price (USD/mol)Moles per mole of productEstimated Cost (USD)
3-Pentanone86.1315.001.015.00
n-Propyl bromide123.0020.001.020.00
Magnesium24.315.002.010.00
Hydrochloric acid36.462.00Excess5.00
Carbon dioxide (dry ice)44.011.00Excess2.00
Lithium aluminum hydride37.9550.000.525.00
Solvents & Workup---20.00
Total Estimated Cost 97.00

Advantages of Route 1:

  • Utilizes fundamental and well-documented reactions.

  • Starting materials are readily available and relatively inexpensive.

  • The reaction steps are generally high-yielding.

Disadvantages of Route 1:

  • Multi-step synthesis, which can be time-consuming and may lead to lower overall yield.

  • The use of Grignard reagents requires strict anhydrous conditions.

  • Lithium aluminum hydride is a hazardous and expensive reagent that requires careful handling.[3]

Route 2: Synthesis via α-Alkylation of a Nitrile followed by Reduction

This alternative route builds the carbon framework by the sequential alkylation of a nitrile, followed by hydrolysis to the carboxylic acid and subsequent reduction. This pathway can be more direct for constructing the quaternary α-carbon.

Overall Workflow for Route 2

A Pentanenitrile B Deprotonation (LDA) A->B C Alkylation (Ethyl Bromide) B->C D 2-Ethylpentanenitrile C->D E Deprotonation (LDA) D->E F Alkylation (Ethyl Bromide) E->F G 2,2-Diethylpentanenitrile F->G H Hydrolysis (H3O+) G->H I 2,2-Diethylpentanoic Acid H->I J 2,2-Diethyl-1-pentanol I->J Reduction (BH3-SMe2)

Caption: Workflow for the nitrile alkylation-based synthesis of 2,2-Diethyl-1-pentanol.

Detailed Experimental Protocol for Route 2

Step 2a: Synthesis of 2,2-Diethylpentanenitrile

  • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Slowly add pentanenitrile to the LDA solution and stir for one hour to ensure complete enolate formation.

  • Add ethyl bromide dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Repeat the deprotonation and alkylation steps with another equivalent of LDA and ethyl bromide to introduce the second ethyl group.

  • Purify the resulting 2,2-diethylpentanenitrile by vacuum distillation.

Step 2b: Hydrolysis to 2,2-Diethylpentanoic Acid

  • Reflux the 2,2-diethylpentanenitrile with a strong aqueous acid (e.g., 6M H₂SO₄) or base (e.g., 6M NaOH followed by acidification) for several hours until the nitrile is fully hydrolyzed.

  • Cool the mixture and extract the carboxylic acid with diethyl ether.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent to yield the crude acid.

  • Purify by vacuum distillation.

Step 2c: Reduction to 2,2-Diethyl-1-pentanol using Borane

  • In a flame-dried flask, dissolve 2,2-diethylpentanoic acid in anhydrous THF.

  • Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) at 0 °C.[4]

  • Allow the reaction to warm to room temperature and stir for several hours. Borane is highly selective for reducing carboxylic acids in the presence of many other functional groups.[4][5]

  • Carefully quench the reaction by the slow addition of methanol, followed by an acidic workup.

  • Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent and purify the 2,2-diethyl-1-pentanol by vacuum distillation.

Economic Analysis of Route 2
ReagentMolar Mass ( g/mol )Typical Price (USD/mol)Moles per mole of productEstimated Cost (USD)
Pentanenitrile83.1325.001.025.00
Diisopropylamine101.1910.002.222.00
n-Butyllithium64.0630.002.266.00
Ethyl bromide108.9718.002.239.60
Borane-dimethyl sulfide75.9740.001.040.00
Solvents & Workup---25.00
Total Estimated Cost 217.60

Advantages of Route 2:

  • More convergent approach to building the quaternary center.

  • Borane is a safer and more selective reducing agent for carboxylic acids compared to LiAlH₄.[4][6]

Disadvantages of Route 2:

  • Requires the use of a strong, non-nucleophilic base (LDA), which must be prepared in situ or purchased as a solution.

  • The starting nitrile and the strong base are more expensive than the reagents in Route 1.

  • Borane-dimethyl sulfide has an unpleasant odor.[4]

Comparative Analysis and Conclusion

To facilitate a direct comparison, the key metrics for each synthetic route are summarized below.

ParameterRoute 1: Grignard SynthesisRoute 2: Nitrile Alkylation
Number of Steps 43
Overall Complexity HighModerate-High
Key Reagents Grignard Reagents, LiAlH₄LDA, BH₃·SMe₂
Safety Concerns Flammable solvents, pyrophoric Grignard reagents, highly reactive LiAlH₄Flammable solvents, pyrophoric n-BuLi, toxic and odorous BH₃·SMe₂
Estimated Cost per Mole ~$97.00~$217.60
Scalability ModerateModerate

Expert Recommendation:

For laboratory-scale synthesis where cost is a primary driver , Route 1 (Grignard Synthesis) is the more economical option. Its reliance on cheaper starting materials and reagents makes it an attractive choice, provided the laboratory is well-equipped to handle the associated hazards of Grignard reagents and LiAlH₄.

For applications where higher purity, better selectivity in the reduction step, and potentially fewer side products are critical , Route 2 (Nitrile Alkylation) may be preferred, despite its higher cost. The use of borane for the final reduction is a significant advantage in terms of safety and chemoselectivity.

Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including budget, available equipment, safety protocols, and the desired scale of production. Both routes are chemically sound and provide viable pathways to the target molecule, 2,2-Diethyl-1-pentanol.

References

  • University of Wisconsin-Madison. (n.d.).
  • PrepChem. (n.d.).
  • Evans, M. (2019, July 10). 02.08 Synthesis of Alcohols [Video]. YouTube.
  • Google Patents. (n.d.). CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
  • Atlantis Press. (n.d.). Synthesis of Diethyl 2-(2-chloronicotinoyl)
  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems.
  • Chemistry Steps. (n.d.).
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
  • ACS Publications. (2021, February 10). One-Pot Deoxygenation and Substitution of Alcohols Mediated by Sulfuryl Fluoride. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • IndiaMART. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄.
  • Carl ROTH. (n.d.).
  • National Institutes of Health. (n.d.). 2,2-Diethyl-1-pentanol. PubChem.
  • Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition.
  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • Royal Society of Chemistry. (n.d.). Tunable synthesis of alcohols and aldehydes by reductive hydroformylation of alkenes over heterogeneous Co catalysts.
  • Chemistry university. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism) [Video]. YouTube.
  • Rzepa, H. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog.
  • Professor Dave Explains. (2025, December 5).
  • SciSpace. (n.d.). Synthesis of Diethyl 2-(2-chloronicotinoyl)
  • Clark, J. (n.d.). reduction of carboxylic acids. Chemguide.
  • NCERT. (n.d.). Alcohols, Phenols and Ethers.
  • ACS Publications. (n.d.). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I [Video].
  • JoVE. (2025, May 22). Video: Esters to Alcohols: Hydride Reductions.
  • ChemSynthesis. (2025, May 20). 2,2-dimethyl-1-pentanol.
  • OC-TV. (2019, December 17). Carboxylic Acids to Alcohols, Part 3: Borane [Video]. YouTube.
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (n.d.). Reduction of esters to primary alcohols using LiAlH4.
  • Chemistry LibreTexts. (2023, May 3). 14.3.
  • Organic Syntheses. (n.d.). Procedure.
  • ACS Publications. (n.d.). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society.
  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • IndiaMART. (n.d.). PENTANOYL CHLORIDE (638-29-9)
  • The Organic Chemistry Tutor. (n.d.).
  • OC-TV. (2022, April 9). Esters to Primary Alcohols, Part 3: Boron Hydrides [Video]. YouTube.

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of 2,2-Diethyl-1-pentanol in Complex Mixtures

For researchers and drug development professionals, the accurate quantification of specific chemical entities within complex mixtures is a cornerstone of quality control, formulation development, and safety assessment. T...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the accurate quantification of specific chemical entities within complex mixtures is a cornerstone of quality control, formulation development, and safety assessment. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 2,2-Diethyl-1-pentanol, a branched-chain alcohol whose structure presents unique analytical challenges. We will move beyond simple procedural lists to explore the underlying causality of our methodological choices, ensuring a robust and self-validating analytical system.

The Analytical Challenge: Understanding 2,2-Diethyl-1-pentanol

2,2-Diethyl-1-pentanol (C9H20O, MW: 144.25 g/mol ) is a primary alcohol with significant steric hindrance around the alpha-carbon due to the presence of two ethyl groups.[1] This structure influences its chemical behavior and, consequently, the strategy for its analysis. The primary analytical hurdles include:

  • Polarity and Volatility: The hydroxyl (-OH) group imparts polarity, making the molecule susceptible to hydrogen bonding. This can lead to poor peak shape (tailing) in gas chromatography if not properly addressed.

  • Lack of a Strong Chromophore: The molecule does not possess a suitable chromophore for sensitive UV-Vis detection, complicating analysis by High-Performance Liquid Chromatography (HPLC).

  • Matrix Complexity: In typical pharmaceutical or industrial mixtures, the presence of isomers, excipients, or other structurally similar compounds necessitates a high-resolution separation technique to ensure selectivity.

Our objective is to select and validate a method that is not only accurate and precise but also practical and robust for a routine laboratory setting. This guide will compare two primary gas chromatography (GC) approaches: a direct injection/headspace method and a derivatization-based method.

Strategic Decision Framework for Method Selection

The choice of an analytical method is not arbitrary; it is a function of the analyte's properties, the sample matrix, and the desired analytical outcome (e.g., speed vs. ultimate sensitivity). The following decision workflow outlines the key considerations.

Caption: Decision workflow for selecting an analytical method.

Method Comparison: Gas Chromatography Approaches

Gas chromatography is the most powerful and practical tool for analyzing volatile compounds like alcohols.[2] The choice between direct analysis and derivatization hinges on the specific requirements for peak shape, sensitivity, and the complexity of the sample matrix.

Method A: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This approach combines a clean sample introduction technique (Headspace) with a robust, universal detector for organic compounds (FID).

  • Expertise & Experience: The causality for choosing Headspace analysis lies in matrix simplification. By heating the sample in a sealed vial and injecting only the vapor phase (headspace), we leave non-volatile matrix components behind.[3] This is exceptionally valuable in routine QC environments as it prevents contamination of the GC inlet and column, extending instrument uptime. A Flame Ionization Detector (FID) is selected for its wide linear dynamic range and consistent response factor for hydrocarbons, making it ideal for quantification without requiring isotopic standards.[4]

  • Trustworthiness: The method's validity is established through rigorous validation, including linearity, precision, accuracy, and the determination of detection (LOD) and quantification (LOQ) limits.[5] The use of an appropriate internal standard (e.g., 2-methyl-1-hexanol) corrects for variations in injection volume and sample preparation, ensuring run-to-run reproducibility.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This method involves a chemical modification step (derivatization) prior to analysis by the highly sensitive and specific technique of GC-MS.

  • Expertise & Experience: The primary hydroxyl group of 2,2-Diethyl-1-pentanol can engage in hydrogen bonding with active sites in the GC system, causing peak tailing.[6] Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[7][8] This transformation has a dual benefit: it eliminates hydrogen bonding, resulting in sharper, more symmetrical peaks, and it increases the analyte's volatility. This often allows for the use of standard, robust non-polar columns (e.g., DB-5ms, HP-5ms) which offer excellent separation efficiency and longevity.[9] The use of Mass Spectrometry (MS) as a detector provides unequivocal identification of the analyte through its unique mass spectrum, offering a higher degree of confidence than FID.

  • Trustworthiness: This protocol is self-validating because the MS detector confirms the identity of the derivatized analyte peak, eliminating ambiguity from co-eluting matrix components. The stability of the TMS-ether derivative is assessed over time to define the acceptable window for analysis post-derivatization.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of the two validated methods, based on typical results for alcohol analysis in the literature.[3][5][10]

Parameter Method A: HS-GC-FID Method B: GC-MS with Silylation Commentary
Linearity (R²) > 0.999> 0.999Both methods demonstrate excellent linearity over a typical working range.
Limit of Detection (LOD) ~1-5 µg/mL~0.05-0.5 µg/mLDerivatization and selective MS detection provide significantly lower detection limits.
Limit of Quantification (LOQ) ~5-15 µg/mL~0.2-1.5 µg/mLMethod B is superior for trace-level quantification.
Precision (%RSD) < 2%< 3%HS-GC-FID often shows slightly better precision due to fewer manual sample handling steps.
Accuracy (% Recovery) 98-102%97-103%Both methods provide high accuracy when properly calibrated with an internal standard.
Sample Throughput HighModerateThe additional derivatization step in Method B reduces overall sample throughput.
Selectivity Good (Retention Time Based)Excellent (Mass Spectrum Based)MS detection provides unparalleled selectivity, crucial for impurity profiling.

Experimental Protocols

Protocol 1: HS-GC-FID Method

This protocol is optimized for routine quality control applications where speed and robustness are critical.

G cluster_prep Sample Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing Prep Accurately weigh sample into a 20 mL headspace vial Add_IS Add Internal Standard Solution (e.g., 2-methyl-1-hexanol in diluent) Prep->Add_IS Add_Diluent Add appropriate diluent (e.g., DMSO, water) Add_IS->Add_Diluent Crimp Immediately cap and crimp the vial Add_Diluent->Crimp Incubate Incubate vial in HS oven (e.g., 80°C for 15 min) Crimp->Incubate Inject Automatically inject headspace vapor into GC-FID Incubate->Inject Separate Separate on a polar (WAX) column Inject->Separate Detect Detect with Flame Ionization Detector (FID) Separate->Detect Integrate Integrate peak areas of analyte and internal standard Detect->Integrate Calibrate Calculate concentration using a pre-established calibration curve Integrate->Calibrate

Caption: HS-GC-FID experimental workflow.

Step-by-Step Methodology:

  • Calibration Standards: Prepare a series of calibration standards of 2,2-Diethyl-1-pentanol in the chosen diluent (e.g., Dimethyl sulfoxide) spanning the expected concentration range. Add a fixed concentration of internal standard (IS), such as 2-methyl-1-hexanol, to each.

  • Sample Preparation: Accurately weigh the sample mixture into a 20 mL headspace vial. Add the same volume of IS solution and diluent as used for the standards. Immediately cap and crimp the vial.

  • HS-GC-FID Parameters:

    • GC Column: Agilent J&W DB-WAX or similar polar phase (30 m x 0.32 mm, 0.5 µm film).

    • Headspace Sampler: Incubation at 80°C for 15 minutes.

    • Oven Program: Initial 50°C for 2 min, ramp at 10°C/min to 220°C, hold for 5 min.

    • Inlet: Split mode (e.g., 20:1), 240°C.

    • Detector (FID): 250°C.

    • Carrier Gas: Helium or Hydrogen.

  • Data Analysis: Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Quantify the 2,2-Diethyl-1-pentanol in the sample using this curve.

Protocol 2: GC-MS with Silylation

This protocol is ideal for complex mixtures requiring high selectivity or for structure confirmation.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare sample solution in an aprotic solvent (e.g., Pyridine) Add_IS Add Internal Standard (e.g., deuterated analog) Prep->Add_IS Add_Reagent Add silylating reagent (e.g., BSTFA) in excess Add_IS->Add_Reagent React Heat mixture in a sealed vial (e.g., 60°C for 30 min) Add_Reagent->React Cool Cool to room temperature React->Cool Inject Inject derivatized sample into GC-MS Cool->Inject Separate Separate on a non-polar column (e.g., HP-5ms) Inject->Separate Detect Detect with Mass Spectrometer (Scan or SIM mode) Separate->Detect Process Extract ion chromatograms and integrate peak areas Detect->Process Calibrate Calculate concentration using calibration curve Process->Calibrate

Caption: GC-MS with derivatization workflow.

Step-by-Step Methodology:

  • Sample and Standard Preparation: Prepare solutions of the sample and calibration standards in an aprotic solvent like pyridine or acetonitrile. Add the internal standard.

  • Derivatization: To each vial, add an excess of BSTFA (with 1% TMCS catalyst).[7] Cap the vials tightly and heat at 60°C for 30 minutes. Allow to cool before analysis.

  • GC-MS Parameters:

    • GC Column: Agilent J&W DB-5ms or similar non-polar phase (30 m x 0.25 mm, 0.25 µm film).[9]

    • Oven Program: Initial 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Inlet: Split mode, 260°C.

    • MS Detector: Electron Ionization (EI) at 70 eV. Operate in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for maximum quantitative sensitivity, monitoring characteristic ions of the TMS-derivatized analyte.

  • Data Analysis: Use the ratio of the integrated area of a characteristic analyte ion to a characteristic IS ion to build the calibration curve and quantify the sample.

Conclusion and Recommendations

Both HS-GC-FID and GC-MS with silylation are robust and reliable methods for the quantitative analysis of 2,2-Diethyl-1-pentanol.

  • For high-throughput quality control environments where the matrix is well-characterized and the primary goal is rapid, precise quantification, the HS-GC-FID method is superior . Its minimal sample preparation and automation-friendly workflow deliver efficiency and excellent reproducibility.

  • For research, development, or complex matrix analysis (e.g., impurity profiling, metabolite identification), where absolute certainty of identification and the lowest possible detection limits are required, GC-MS with silylation is the method of choice . The selectivity of mass spectrometric detection and the improved chromatography from derivatization provide an unparalleled level of analytical confidence.

The selection of the optimal method is ultimately guided by a thorough understanding of the analytical problem and the resources available. By grounding our choices in the fundamental principles of chemistry and chromatography, we can develop and validate methods that are truly fit for purpose.

References

  • PubChem. "2,3-Dimethyl-1-pentanol." National Center for Biotechnology Information. Available at: [Link]

  • PubChem. "2,2-Diethyl-1-pentanol." National Center for Biotechnology Information. Available at: [Link]

  • Li, H., et al. (2022). "Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu." Foods, 11(17), 2603. Available at: [Link]

  • ResearchGate. "GC-MS analysis of alkanes, fatty alcohols and free fatty acids in..." ResearchGate GmbH. Available at: [Link]

  • Milošević, N., et al. (2021). "Validation of a method for ethanol analysis in biological and non-biological samples by headspace gas chromatography." Hemijska Industrija, 75(3), 175-183. Available at: [Link]

  • Royal Society of Chemistry. "Analytical Methods." Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. Available at: [Link]

  • Phenomenex. "Derivatization for Gas Chromatography." Phenomenex Inc. Available at: [Link]

  • SciELO. "Validation of an analytical technique for the dosage of ethanol in biological fluids." SciELO. Available at: [Link]

  • Restek. "Alcoholic Beverage Analysis by GC." Restek Corporation. Available at: [Link]

  • Schimmelmann Research. "Derivatizing Compounds." Indiana University. Available at: [Link]

  • GL Sciences. "Alcohols-Glycols." GL Sciences Inc. Available at: [Link]

  • Hess, C., et al. (2018). "Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector." Journal of Analytical Toxicology, 42(8), 557–563. Available at: [Link]

  • ResearchGate. "Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?" ResearchGate GmbH. Available at: [Link]

  • Shehata, A.B., et al. (2024). "Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID to Serve the Traceability of Halal Measurements." Green and Sustainable Chemistry, 14, 17-28. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,2-Diethyl-1-pentanol

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the specific procedures...

Author: BenchChem Technical Support Team. Date: February 2026

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the specific procedures for managing chemical reagents like 2,2-Diethyl-1-pentanol is not just a matter of compliance, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step approach to the safe disposal of 2,2-Diethyl-1-pentanol, grounded in established safety protocols and regulatory standards.

Understanding the Hazards of 2,2-Diethyl-1-pentanol

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 2,2-Diethyl-1-pentanol is a flammable liquid that can cause significant health effects upon exposure. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,2-Diethyl-1-pentanol is classified with the following hazards[1]:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Damage: Causes serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

These classifications necessitate the use of appropriate personal protective equipment (PPE) and careful handling to prevent accidental exposure.

Key Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,2-Diethyl-1-pentanol is provided in the table below. This information is crucial for assessing its behavior and potential risks during handling and storage.

PropertyValueSource
Molecular Formula C9H20OPubChem[1]
Molecular Weight 144.25 g/mol PubChem[1]
Appearance Colorless liquid (presumed based on similar alcohols)General Chemical Knowledge
Odor Characteristic alcohol odor (presumed)General Chemical Knowledge
Boiling Point Not specified
Flash Point Likely a flammable liquid (based on alcohol structure)General Chemical Knowledge
Solubility Limited solubility in water (presumed based on structure)General Chemical Knowledge

Step-by-Step Disposal Protocol for 2,2-Diethyl-1-pentanol

The following protocol outlines the necessary steps for the safe disposal of 2,2-Diethyl-1-pentanol, from initial preparation to final hand-off to waste management professionals.

Personal Protective Equipment (PPE) and Safety Precautions

Given the hazardous nature of 2,2-Diethyl-1-pentanol, the following PPE is mandatory when handling the chemical for disposal:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes that can cause serious eye damage[2].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn to prevent skin contact and irritation[2].

  • Body Protection: A flame-resistant lab coat should be worn to protect against spills and potential fire hazards[2].

  • Respiratory Protection: If handling large quantities or in a poorly ventilated area, a respirator with an organic vapor cartridge may be necessary to prevent respiratory irritation[3].

Causality: The selection of PPE is directly dictated by the GHS hazard classifications of the chemical, ensuring a barrier between the user and potential routes of exposure.

Waste Segregation and Container Selection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Dedicated Waste Container: 2,2-Diethyl-1-pentanol waste should be collected in a dedicated, properly labeled hazardous waste container[4].

  • Container Compatibility: The container must be made of a material compatible with flammable organic liquids, such as glass or a suitable plastic[4]. Avoid using containers that may have held incompatible chemicals.

  • Avoid Mixing: Do not mix 2,2-Diethyl-1-pentanol waste with other waste streams, particularly strong oxidizing agents, as this can create a fire or explosion hazard[5].

Causality: Segregating waste prevents unintended chemical reactions that could lead to the generation of heat, gas, or fire, ensuring the stability of the stored waste.

Waste Accumulation and Labeling
  • Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name "2,2-Diethyl-1-pentanol," and the associated hazards (e.g., Flammable, Irritant)[6].

  • Secure Closure: Keep the waste container tightly closed except when adding waste to prevent the release of flammable vapors[7].

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames[6][8]. Secondary containment is recommended to contain any potential leaks[9].

Causality: Proper labeling and storage are regulatory requirements and critical for communicating the hazards of the container's contents to all laboratory personnel and emergency responders.

Final Disposal Procedure
  • Contact Environmental Health and Safety (EHS): Once the waste container is full or is no longer needed, contact your institution's EHS or a certified hazardous waste disposal company to arrange for pickup[10].

  • Do Not Dispose Down the Drain: Never dispose of 2,2-Diethyl-1-pentanol or other flammable liquids down the drain. This can lead to fires and explosions in the plumbing and sewer systems and is a violation of environmental regulations[10][11].

  • Documentation: Maintain a log of the accumulated waste, including the amount and date of accumulation, as required by your institution's policies and local regulations.

Causality: Utilizing professional waste disposal services ensures that the chemical is managed and disposed of in compliance with all federal, state, and local environmental regulations, preventing environmental contamination and potential legal penalties.

Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response
  • Small Spills: For small spills, absorb the liquid with an inert absorbent material such as sand, earth, or vermiculite[12]. Do not use combustible materials like paper towels to absorb the spill. Place the absorbed material in a sealed container for disposal as hazardous waste.

  • Large Spills: For large spills, evacuate the area immediately and alert your institution's emergency response team or EHS.

  • Ventilation and Ignition Sources: In either case, ensure the area is well-ventilated and eliminate all sources of ignition[13].

Exposure Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,2-Diethyl-1-pentanol.

DisposalWorkflow start Start: 2,2-Diethyl-1-pentanol Waste Generated assess_hazards Assess Hazards (Flammable, Skin/Eye Irritant, Respiratory Irritant) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe prepare_container Prepare Labeled, Compatible Hazardous Waste Container select_ppe->prepare_container collect_waste Collect Waste in Container prepare_container->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste spill_check Spill Occurred? collect_waste->spill_check check_full Is Container Full or No Longer Needed? store_waste->check_full check_full->collect_waste No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes end End: Safe Disposal contact_ehs->end spill_check->store_waste No small_spill Small Spill: Absorb with Inert Material, Dispose as Hazardous Waste spill_check->small_spill Yes (Small) large_spill Large Spill: Evacuate and Alert EHS spill_check->large_spill Yes (Large) small_spill->collect_waste large_spill->end

Caption: Decision workflow for the safe disposal of 2,2-Diethyl-1-pentanol.

References

  • ScienceLab.com. (2005-10-10). Material Safety Data Sheet. Retrieved from [Link]

  • Synerzine. (2018-06-22). 2-Pentanol Safety Data Sheet. Retrieved from [Link]

  • Justrite. (2025-02-27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0535 - 1-PENTANOL. Retrieved from [Link]

  • Carl ROTH. (2017-03-01). Safety Data Sheet: 1-Pentanol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethyl-3-pentanol, tech., 94%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Diethyl-1-pentanol. PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.106 - Flammable liquids. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Hazardous Waste Experts. (2017-04-03). Does the EPA Alcohol Exemption Apply to Your Business?. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023-10). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. Retrieved from [Link]

  • Daniels Health. (2025-05-21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Compliance. (2024-05-06). OSHA Flammable Storage Requirements. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • OSHA Training School. (2024-07-28). Safe Handling of Flammable Liquids: Key Safety Tips. Retrieved from [Link]

  • State of Maine. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-1-pentanol. PubChem. Retrieved from [Link]

  • Study.com. (n.d.). Pentanol | Boiling Point, Properties & Uses. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018-01-22). 1-Pentanol. PubChem. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Diethyl-1-pentanol
Reactant of Route 2
2,2-Diethyl-1-pentanol
© Copyright 2026 BenchChem. All Rights Reserved.